molecular formula C42H32O9 B15592555 Viniferol D

Viniferol D

Cat. No.: B15592555
M. Wt: 680.7 g/mol
InChI Key: QDEHKEFWCRAFDN-BVSXMRMLSA-N
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Description

Viniferol D is a useful research compound. Its molecular formula is C42H32O9 and its molecular weight is 680.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

(1R)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H/t33?,34?,35?,37?,40-,42?/m0/s1

InChI Key

QDEHKEFWCRAFDN-BVSXMRMLSA-N

Origin of Product

United States

Foundational & Exploratory

Viniferol D: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a naturally occurring stilbenoid, specifically a resveratrol trimer, isolated from the stems of Vitis vinifera, the common grapevine. As a member of the stilbenoid family, which includes the well-studied resveratrol, this compound is of significant interest to the scientific community for its potential biological activities and complex chemical architecture. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, and known biological context of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is characterized by a unique and complex polycyclic structure. It is a stilbenetrimer, meaning it is formed from the oxidative coupling of three resveratrol units. The core of its structure features a bicyclo[5.3.0]decane ring system.

The systematic IUPAC name for this compound is 2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol. Its structure has been elucidated primarily through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Data
PropertyValueReference
Molecular Formula C₄₂H₃₂O₉[1]
Molecular Weight 680.70 g/mol [1]
Appearance Powder[1]
Source Stems of Vitis vinifera[1][2]

Chemical Structure Diagram

Viniferol_D_Structure cluster_viniferol_d This compound R1 Resveratrol Unit 1 Core Bicyclo[5.3.0]decane and Oxapentacyclo Core R1->Core R2 Resveratrol Unit 2 R2->Core R3 Resveratrol Unit 3 R3->Core

Caption: A simplified representation of the connectivity in this compound, highlighting the three resveratrol units linked to a complex polycyclic core.

Experimental Protocols

Isolation of this compound from Vitis vinifera

Workflow for Stilbenoid Isolation:

Isolation_Workflow Start Grapevine Stems (Vitis vinifera) Extraction Extraction with organic solvent (e.g., methanol or ethanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent-Solvent Partitioning (e.g., with ethyl acetate) Filtration->Partition Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partition->Chromatography HPLC Preparative HPLC Chromatography->HPLC Isolated Isolated this compound HPLC->Isolated

Caption: A generalized workflow for the isolation of stilbenoids like this compound from grapevine stems.

Methodology:

  • Collection and Preparation of Plant Material: Stems of Vitis vinifera are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. For stilbenoids, partitioning between water and ethyl acetate is common, with the target compounds typically concentrating in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is further purified using a series of column chromatography techniques. This may involve silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on size and polarity.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC, which provides high resolution and yields pure this compound.

Spectroscopic Analysis

The structural elucidation of this compound relies heavily on modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between different atoms and to elucidate the complex stereochemistry of the molecule.

Biological Activity and Signaling Pathways

The biological activities of many stilbenoids, particularly resveratrol and its oligomers, are well-documented and include antioxidant, anti-inflammatory, and potential anticancer effects. While specific studies on the signaling pathways directly modulated by this compound are limited, it is hypothesized to share some mechanisms with other resveratrol derivatives.

Potential Signaling Pathways:

Signaling_Pathways ViniferolD This compound ROS Reactive Oxygen Species (ROS) ViniferolD->ROS Scavenging NFkB NF-κB Pathway ViniferolD->NFkB Inhibition MAPK MAPK Pathway ViniferolD->MAPK Modulation Inflammation Inflammation NFkB->Inflammation Decreased Apoptosis Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle

Caption: Hypothesized signaling pathways potentially modulated by this compound, based on the known activities of related stilbenoids.

It has been suggested that this compound may possess inhibitory activity against hepatitis C. Further research is necessary to fully elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a structurally intricate natural product with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its complex stereochemistry presents a significant challenge for total synthesis, which, if overcome, could pave the way for the generation of analogs with enhanced biological activity. A deeper understanding of its specific molecular targets and signaling pathways will be crucial in unlocking its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers and professionals dedicated to advancing the science of natural product-based drug development.

References

Viniferol D: A Technical Guide to its Discovery, Natural Sources, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viniferol D is a resveratrol trimer, a class of stilbenoids with promising pharmacological potential. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed experimental protocols for the isolation and characterization of this compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery of this compound

This compound was first isolated and its structure elucidated in 2003 by a team of Japanese researchers: Yoshiaki Takaya, Kenji Terashima, Ke-Xu Yan, and Masatake Niwa.[1][2] Their pioneering work, published in the journal HETEROCYCLES, identified this compound as a novel stilbenetrimer possessing a unique bicyclo[5.3.0]decane ring system.[1][2] The discovery was the result of their ongoing investigation into the chemical constituents of Vitis vinifera 'Kyohou'.[2]

Natural Sources

The primary natural source of this compound identified to date is the grapevine, Vitis vinifera.

  • Species: Vitis vinifera L.[1][3]

  • Cultivar: 'Kyohou'[1][2]

  • Plant Part: this compound has been isolated from the stem of the plant.[1][2] Research also indicates the presence of other stilbenoid trimers in the roots of Vitis vinifera, suggesting that this part of the plant may also be a potential source of this compound.[3]

The concentration and presence of this compound may vary depending on the grapevine cultivar, geographical location, and environmental conditions.

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and characterization of this compound, based on the original research by Takaya et al. (2003).[2]

Plant Material and Extraction

Fresh stems of Vitis vinifera 'Kyohou' were collected and processed. The initial extraction was performed to obtain a crude extract containing a mixture of compounds.

Isolation and Purification of this compound

A multi-step chromatographic process was employed to isolate this compound from the crude extract. The workflow for this process is illustrated in the diagram below.

Isolation_Workflow Start Crude Extract of Vitis vinifera 'Kyohou' Stem MPCC Medium-Pressure Column Chromatography (MPCC) (Silica Gel) Start->MPCC Fractionation1 Fractionation (Chloroform-Methanol Gradient) MPCC->Fractionation1 RP_MPCC Reversed-Phase MPCC (Develosil Lop C8-45S) Fractionation1->RP_MPCC Target Fraction Fractionation2 Fractionation (Methanol-Water) RP_MPCC->Fractionation2 Sephadex Sephadex LH-20 Column Chromatography (Methanol) Fractionation2->Sephadex Target Fraction Prep_TLC Preparative TLC (Silica Gel) Sephadex->Prep_TLC End Pure (+)-Viniferol D Prep_TLC->End

Caption: Isolation and Purification Workflow for this compound.

Detailed Steps:

  • Medium-Pressure Column Chromatography (MPCC): The crude extract was first subjected to MPCC on a silica gel column. Elution was carried out with a gradient of chloroform and methanol.

  • Reversed-Phase MPCC: The fraction containing this compound was further purified by reversed-phase MPCC using a Develosil Lop C8-45S column with a methanol-water mobile phase.

  • Sephadex LH-20 Column Chromatography: The resulting fraction was then passed through a Sephadex LH-20 column with methanol as the eluent.

  • Preparative Thin-Layer Chromatography (TLC): The final purification step involved preparative TLC on silica gel plates to yield pure (+)-Viniferol D.

Structural Characterization

The structure of the isolated compound was determined using a combination of spectroscopic methods.

  • Spectroscopic Techniques:

    • ¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the proton framework of the molecule.

    • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

    • FAB-MS (Fast Atom Bombardment Mass Spectrometry): To determine the molecular weight and elemental composition.

Quantitative Data

The following table summarizes the quantitative data related to the isolation and characterization of this compound as reported by Takaya et al. (2003).[2]

ParameterValueReference
Yield
Amount of crude extractNot specified[2]
Amount of pure (+)-Viniferol D isolated21.6 mg[2]
Physicochemical Properties
Molecular FormulaC₄₂H₃₂O₉[2]
Molecular Weight696.2047 (HR-FAB-MS)[2]
Optical Rotation[α]D²⁵ +101.4° (c 0.27, MeOH)[2]
Spectroscopic Data
¹H-NMR (CD₃OD, 500 MHz)See original publication for detailed shifts and coupling constants.[2]
¹³C-NMR (CD₃OD, 125 MHz)See original publication for detailed chemical shifts.[2]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways specifically modulated by this compound are limited. However, based on the activities of other stilbenoids isolated from Vitis vinifera, this compound is hypothesized to possess a range of pharmacological effects.

Potential Biological Activities

Stilbenoids, as a class of compounds, have been reported to exhibit the following activities:

  • Antioxidant Activity: Many stilbenoids are potent antioxidants, capable of scavenging free radicals.[3]

  • Anti-inflammatory Activity: Extracts from Vitis vinifera containing stilbenoids have demonstrated anti-inflammatory properties.[3]

  • Antiproliferative and Anticancer Effects: Some stilbenoids have shown inhibitory effects on the growth of various cancer cell lines.[4]

Further research is required to specifically evaluate the antioxidant, anti-inflammatory, and antiproliferative potential of pure this compound.

Postulated Signaling Pathways

Given the known mechanisms of other resveratrol oligomers, this compound may potentially modulate key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation. A hypothetical signaling pathway is depicted below, based on the known actions of related stilbenoids.

Signaling_Pathway ViniferolD This compound (Hypothesized) Target Cellular Target (e.g., Enzyme, Receptor) ViniferolD->Target Pathway Signaling Cascade (e.g., MAPK, NF-κB) Target->Pathway Modulation Response Biological Response (e.g., Anti-inflammatory, Apoptosis) Pathway->Response

Caption: Hypothesized Signaling Pathway for this compound.

Note: This diagram represents a generalized and hypothetical pathway. The actual molecular targets and signaling cascades affected by this compound need to be elucidated through dedicated pharmacological studies.

Conclusion and Future Directions

This compound, a stilbenetrimer from Vitis vinifera 'Kyohou', represents an interesting lead compound for further investigation. This guide has provided a detailed overview of its discovery, natural sources, and the methodologies for its isolation and characterization. While its biological activities are yet to be fully explored, the known pharmacological profile of related stilbenoids suggests that this compound holds significant promise.

Future research should focus on:

  • Quantitative analysis of this compound in various Vitis vinifera cultivars and other plant species.

  • In-depth pharmacological studies to determine its specific biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

  • Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • Development of synthetic or semi-synthetic routes to produce this compound in larger quantities for extensive preclinical and clinical evaluation.

This foundational knowledge is crucial for unlocking the full therapeutic potential of this unique natural product.

References

The Biosynthesis of Viniferol D in Vitis vinifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viniferol D, a complex stilbene trimer found in Vitis vinifera, belongs to a class of resveratrol oligomers with significant potential for pharmacological applications. Understanding its biosynthesis is critical for harnessing its therapeutic benefits. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, beginning with the well-established synthesis of its monomeric precursor, resveratrol, and extending to the oxidative oligomerization steps catalyzed by peroxidases and laccases. This document summarizes available quantitative data, details relevant experimental protocols, and presents a proposed biosynthetic pathway diagram to facilitate further research and development.

Introduction

Stilbenoids are a class of phenolic compounds produced by plants in response to biotic and abiotic stresses. In Vitis vinifera (grapevine), the primary stilbenoid is resveratrol, a molecule renowned for its antioxidant and cardioprotective properties. However, the grapevine also synthesizes a diverse array of resveratrol oligomers, known as viniferins, which often exhibit enhanced biological activities compared to the monomer. Among these, this compound, a stilbene trimer, has been isolated from the stems of Vitis vinifera 'Kyohou'. This guide elucidates the multi-enzyme cascade responsible for the synthesis of this complex molecule.

The Biosynthetic Pathway to Resveratrol

The journey to this compound begins with the biosynthesis of resveratrol, a process that starts with the aromatic amino acid L-phenylalanine. This pathway is a branch of the general phenylpropanoid pathway and involves four key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): 4CL then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Stilbene Synthase (STS): In the final and committing step to stilbene synthesis, STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol.

Resveratrol_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL trans_Resveratrol trans-Resveratrol p_Coumaroyl_CoA->trans_Resveratrol STS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->trans_Resveratrol

Figure 1: Biosynthetic pathway of trans-resveratrol in Vitis vinifera.

From Resveratrol to this compound: The Role of Oxidative Enzymes

The formation of this compound from resveratrol is an oxidative process involving the coupling of resveratrol units. This oligomerization is primarily catalyzed by peroxidases (PODs) and potentially laccases, which generate phenoxyl radicals from resveratrol molecules. These highly reactive radicals then undergo non-enzymatic coupling to form dimers, trimers, and higher-order oligomers.

The proposed pathway to this compound likely proceeds through the formation of a resveratrol dimer, such as ε-viniferin. Grapevine peroxidases, specifically VvPrx1 and VvPrx2, have been shown to catalyze the dimerization of resveratrol to ε-viniferin. Subsequent oxidative coupling of a resveratrol radical with an ε-viniferin radical is the most probable route to the formation of the trimer, this compound.

Viniferol_D_Biosynthesis cluster_dimerization Dimerization cluster_trimerization Trimerization Resveratrol_Monomer1 trans-Resveratrol Resveratrol_Radical1 Resveratrol Radical Resveratrol_Monomer1->Resveratrol_Radical1 Peroxidase/ Laccase epsilon_Viniferin ε-Viniferin (dimer) Resveratrol_Radical1->epsilon_Viniferin Radical Coupling Resveratrol_Monomer2 trans-Resveratrol Resveratrol_Radical2 Resveratrol Radical Resveratrol_Monomer2->Resveratrol_Radical2 Peroxidase/ Laccase Resveratrol_Radical2->epsilon_Viniferin epsilon_Viniferin_Radical ε-Viniferin Radical epsilon_Viniferin->epsilon_Viniferin_Radical Peroxidase/ Laccase Viniferol_D (+)-Viniferol D (trimer) epsilon_Viniferin_Radical->Viniferol_D Radical Coupling Resveratrol_Radical1_copy Resveratrol Radical Resveratrol_Radical1_copy->Viniferol_D Resveratrol_Monomer1_copy trans-Resveratrol Resveratrol_Monomer1_copy->Resveratrol_Radical1_copy Peroxidase/ Laccase

Figure 2: Proposed biosynthetic pathway of (+)-Viniferol D from trans-resveratrol.

Quantitative Data

Specific quantitative data for this compound concentrations in Vitis vinifera tissues are not extensively reported in the current literature. However, data for its precursors, resveratrol and the dimer ε-viniferin, are available and provide context for the potential levels of stilbene oligomers.

CompoundTissueCultivarConcentration (µg/g dry weight)Reference
trans-Resveratrol CanesMerlot106[1]
CanesCabernet Moraviaup to 6030[2]
RootsMerlot17.43[3]
ε-Viniferin CanesMerlot82.5[1]
CanesCabernet Moraviaup to 2260[2]
RootsMerlot98.51[3]
Stilbene Trimers (general) WineRed varietiesDetected (m/z 677)[3]

Note: The concentrations of stilbenes can vary significantly depending on the grapevine cultivar, tissue, developmental stage, and environmental stress factors.

Experimental Protocols

Extraction of Stilbenes from Vitis vinifera Tissues

This protocol is adapted for the extraction of a broad range of stilbenes, including oligomers, from grapevine woody tissues.

Extraction_Workflow Start Grapevine Tissue (e.g., Stems) Freeze_Dry Freeze-dry to constant weight Start->Freeze_Dry Grind Grind to a fine powder Freeze_Dry->Grind Extraction Macerate with 80% Ethanol (1:10 w/v) 24h, room temperature, dark Grind->Extraction Centrifuge Centrifuge (e.g., 10,000 x g, 15 min) Extraction->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate solvent under vacuum Collect_Supernatant->Evaporate Resuspend Resuspend in 50% Methanol Evaporate->Resuspend Filter Filter through 0.22 µm syringe filter Resuspend->Filter Analysis HPLC-MS/MS Analysis Filter->Analysis

Figure 3: General workflow for the extraction of stilbenes from grapevine tissues.

Peroxidase Activity Assay with Resveratrol Substrate

This assay can be used to determine the activity of peroxidase enzymes in crude or purified protein extracts from Vitis vinifera using resveratrol as a substrate. The formation of viniferins can be monitored by HPLC.

Materials:

  • Protein extract from Vitis vinifera

  • Potassium phosphate buffer (100 mM, pH 6.0)

  • trans-Resveratrol stock solution (in ethanol or DMSO)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

  • HPLC system with a C18 column and DAD or MS detector

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and resveratrol (final concentration, e.g., 100 µM).

  • Initiate the reaction by adding the protein extract.

  • Start the oxidative reaction by adding H₂O₂.

  • Incubate the reaction at a controlled temperature (e.g., 25°C).

  • At different time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or an organic solvent).

  • Analyze the aliquots by HPLC to quantify the decrease in resveratrol and the formation of viniferin products, including dimers and potentially trimers.

Laccase Activity Assay

A general method for determining laccase activity using a common substrate is provided below. This can be adapted for stilbene substrates, with product formation monitored by HPLC.

Materials:

  • Protein extract

  • Sodium acetate buffer (100 mM, pH 4.5)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing sodium acetate buffer and ABTS.

  • Add the protein extract to initiate the reaction.

  • Monitor the change in absorbance at 420 nm over time, which corresponds to the oxidation of ABTS.

  • One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

Conclusion and Future Perspectives

The biosynthesis of this compound in Vitis vinifera is a complex process that builds upon the well-characterized resveratrol pathway. The key subsequent steps involve oxidative oligomerization reactions catalyzed by peroxidases and laccases. While the precise enzymatic control and intermediates leading specifically to this compound are yet to be fully elucidated, the proposed pathway provides a strong framework for future research.

For drug development professionals, a deeper understanding of this pathway is crucial for several reasons:

  • Metabolic Engineering: Knowledge of the key enzymes can enable the engineering of microbial or plant-based systems for the enhanced production of this compound.

  • Discovery of Novel Bioactives: Further investigation into the oligomerization process may lead to the discovery of other novel viniferins with unique pharmacological properties.

  • Optimization of Extraction: Understanding the localization and induction of this compound biosynthesis in the plant can inform strategies for optimizing its extraction from grapevine byproducts.

Future research should focus on the isolation and characterization of the specific peroxidases or laccases responsible for the formation of stilbene trimers, the determination of their kinetic properties, and the quantification of this compound in various grapevine tissues and under different stress conditions. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural product.

References

Viniferol D: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Viniferol D, a stilbenetrimer with potential applications in drug development. The document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its chemical properties, experimental protocols for its isolation, and an exploration of its potential biological activities and associated signaling pathways.

Core Chemical and Physical Data

This compound, a resveratrol trimer, is a natural compound isolated from Vitis vinifera (grapevine). Its fundamental properties are summarized below for easy reference.

PropertyValueCitation(s)
CAS Number 625096-18-6[1][2]
Molecular Weight 680.7 g/mol [1][2]
Molecular Formula C₄₂H₃₂O₉[1]
Source Stems of Vitis vinifera 'Kyohou'[1]
Class Stilbenoid (Stilbenetrimer)[1]

Experimental Protocols

Isolation and Purification of (+)-Viniferol D from Vitis vinifera 'Kyohou' Stems

The following protocol is based on the methodology described by Takaya et al. in their 2003 publication in Heterocycles.

1. Plant Material and Extraction:

  • The stems of Vitis vinifera 'Kyohou' are collected and air-dried.

  • The dried stems are then pulverized and extracted with methanol at room temperature.

  • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude methanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with the following solvents in order of increasing polarity:

    • n-hexane

    • Chloroform

    • Ethyl acetate

  • The resulting ethyl acetate-soluble fraction, which contains the stilbenoids, is concentrated.

3. Chromatographic Purification:

  • The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel.

  • A gradient elution is performed using a chloroform-methanol solvent system. The polarity is gradually increased by increasing the proportion of methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

4. Further Purification by High-Performance Liquid Chromatography (HPLC):

  • The semi-purified fractions containing this compound are further purified by reversed-phase HPLC.

  • A typical mobile phase would consist of a gradient of methanol and water.

  • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including:

    • ¹H-NMR (Proton Nuclear Magnetic Resonance)

    • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

    • Mass Spectrometry (MS)

    • 2D-NMR techniques (e.g., COSY, HMQC, HMBC) for detailed structural assignment.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of stilbenoids, to which it belongs, has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

Based on the known mechanisms of other stilbenoids, a plausible signaling pathway for this compound's potential anti-inflammatory and antioxidant activity could involve the modulation of the NF-κB and Nrf2 pathways.

Hypothetical Signaling Pathway for this compound

ViniferolD_Pathway cluster_nucleus Nuclear Events ViniferolD This compound ROS Reactive Oxygen Species (ROS) ViniferolD->ROS Inhibits IKK IKK Complex ViniferolD->IKK Inhibits Keap1 Keap1 ViniferolD->Keap1 Inhibits ROS->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Nrf2_n Nrf2 InflammatoryGenes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes NFkB_n->InflammatoryGenes Nrf2_n->ARE

Caption: Hypothetical signaling pathway of this compound.

Disclaimer: This technical guide is intended for informational purposes only and should not be considered as a substitute for professional scientific advice. The signaling pathway depicted is hypothetical and based on the activities of related compounds; further research is required to elucidate the specific mechanisms of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a naturally occurring stilbenoid, specifically a trimer of resveratrol, isolated from the stems of Vitis vinifera 'Kyohou'. As a member of the stilbenoid family, which is renowned for a wide range of biological activities, this compound presents a compelling subject for research and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a complex polyphenolic compound with a significant molecular weight. While some specific physical properties like a definitive melting point have not been widely reported, its fundamental chemical characteristics have been established.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₄₂H₃₂O₉[1][2]
Molecular Weight 680.7 g/mol [1][2]
Appearance Powder[1]
Solubility General stilbenoids are poorly soluble in water, but soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
Melting Point Data not available. For reference, the related compound trans-stilbene has a melting point of 122-125 °C.[4][5][6][7]

Spectral Data

The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry has been instrumental in determining the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonm/zSource
ESI-MS[M-H]⁻679.197[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of (+)-Viniferol D has been reported, providing key insights into its complex structure.

Table 3: ¹H NMR Spectral Data of (+)-Viniferol D (in Methanol-d₄)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignmentSource
7.10d8.82HAA'XX' system (1,4-disubstituted aromatic)[9]
6.94d8.82HAA'XX' system (1,4-disubstituted aromatic)[9]
6.69d8.82HAA'XX' system (1,4-disubstituted aromatic)[9]
6.69d8.82HAA'XX' system (1,4-disubstituted aromatic)[9]
6.54d8.82HAA'XX' system (1,4-disubstituted aromatic)[9]
6.52d8.82HAA'XX' system (1,4-disubstituted aromatic)[9]
6.41d2.21Hmeta-coupled aromatic[9]
6.30d2.22HAX₂ type meta-coupled aromatic[9]
6.25d2.21Hmeta-coupled aromatic[9]
6.11t2.21HAX₂ type meta-coupled aromatic[9]
6.02d2.91HAliphatic (dihydrobenzofuran moiety)[9]
5.99s-1HUncoupled aromatic[9]
5.12br s-1HAliphatic (H-7b)[9]
4.30d9.91HAliphatic (H-7c)[9]
4.27d2.91HAliphatic (dihydrobenzofuran moiety)[9]
4.18d11.71HAliphatic (H-8b)[9]
2.87dd11.7, 9.91HAliphatic (H-8c)[9]

Experimental Protocols

The isolation and purification of this compound from its natural source, Vitis vinifera, involves a multi-step process. The following is a generalized protocol based on established methods for stilbenoid extraction.

Extraction
  • Sample Preparation: Air-dry the stems of Vitis vinifera 'Kyohou' and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours). The process should be repeated multiple times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

A combination of chromatographic techniques is typically employed for the purification of stilbenoids.

  • Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative HPLC with a C18 column and a mobile phase typically consisting of a water/acetonitrile or water/methanol gradient.

Characterization

The purified this compound is then characterized using spectroscopic methods as detailed in the "Spectral Data" section.

Experimental_Workflow start Vitis vinifera stems powder Grinding start->powder extraction Solvent Extraction (Methanol/Ethanol) powder->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_viniferol_d Pure this compound prep_hplc->pure_viniferol_d characterization Spectroscopic Characterization (MS, NMR) pure_viniferol_d->characterization Signaling_Pathways cluster_antioxidant Antioxidant Effects cluster_inflammatory Anti-inflammatory Effects cluster_cancer Potential Anticancer Effects viniferol_d This compound (Stilbenoid) ros Reactive Oxygen Species (ROS) viniferol_d->ros Scavenges antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) viniferol_d->antioxidant_enzymes Upregulates nf_kb NF-κB Signaling viniferol_d->nf_kb Inhibits mapk MAPK Signaling viniferol_d->mapk Modulates cell_cycle Cell Cycle Progression viniferol_d->cell_cycle Arrests apoptosis Apoptosis viniferol_d->apoptosis Induces angiogenesis Angiogenesis viniferol_d->angiogenesis Inhibits inflammatory_cytokines Pro-inflammatory Cytokines nf_kb->inflammatory_cytokines Induces mapk->inflammatory_cytokines Induces

References

The Potent Bioactivity of Grapevine Stilbenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of the Pharmacological Potential of Stilbenoids for Drug Discovery and Development

Grapevine-derived stilbenoids, a class of phenolic compounds, have garnered significant scientific attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of these natural compounds.

Overview of Biological Activities

Stilbenoids from grapevine, most notably resveratrol and its derivatives, exhibit a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective properties. These activities are attributed to their unique chemical structures, which enable them to interact with various cellular targets and modulate key signaling pathways.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of various grapevine stilbenoids, providing a comparative overview of their potency.

Anticancer Activity

Stilbenoids have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key stilbenoids are presented in Table 1.

Table 1: Anticancer Activity of Grapevine Stilbenoids (IC50 values in µM)

StilbenoidCancer Cell LineIC50 (µM)Reference(s)
Resveratrol MCF-7 (Breast)51.18[1]
MDA-MB-231 (Breast)144[2]
4T1 (Breast)93 (at 72h)[3]
HCT116 (Colon)170[4]
Caco-2 (Colon)120[4]
HT-29 (Colon)~50 µg/mL (~219)[5]
Colo-320 (Colon)25 µg/mL (~110)[6]
Colo-741 (Colon)10 µg/mL (~44)[6]
LNCaP (Prostate)1.0 - 72.5[7][8]
PC-3 (Prostate)>1.0[7]
HepG2 (Liver)57.4[1]
Pterostilbene C32 (Melanoma)~10[9]
A2058 (Melanoma)~29[9]
HT-29 (Colon)20.20[9]
SW1116 (Colon)70.22[9]
SKBR3 (Breast)49.19[9]
MCF-7 (Breast)40.18[9]
SKOV3 (Ovary)47.03[9]
HeLa (Cervical)32.67[10]
CaSki (Cervical)14.83[10]
SiHa (Cervical)34.17[10]
OECM-1 (Oral)40.19[11]
HSC-3 (Oral)>50[11]
Hep-2 (Head and Neck)76.93 (at 48h)[12]
SCC-90 (Head and Neck)53.30 (at 48h)[12]
SCC-9 (Head and Neck)45.18 (at 48h)[12]
FaDu (Head and Neck)30.11 (at 48h)[12]
Piceatannol Caco-2 (Colon)42.0[13]
HT-29 (Colon)69.5[13]
Leukemia Cell Lines (THP-1, HL-60, U937, K562)Potent cytotoxic effects[14]
Ampelopsin A HepG2 (Liver)76[9]
Hopeaphenol HepG2 (Liver)24[9]
Hep3B (Liver)13[9]
Isohopeaphenol HepG2 (Liver)54[9]
Hep3B (Liver)26[9]
R-viniferin (Vitisin A) HepG2 (Liver)>100[9]
Hep3B (Liver)>100[9]
R2-viniferin (Vitisin B) HepG2 (Liver)9.7[9]
Hep3B (Liver)47.8[9]
ε-viniferin Hep3B (Liver)63[9]
Miyabenol C A549 (Lung)20[5]
NCI-H446 (Lung)20[5]
Lymphoid and Myeloid Cell Lines10-30[5]
Antioxidant Activity

The antioxidant capacity of stilbenoids is a key contributor to their overall biological effects. This activity is often measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Table 2: Antioxidant Activity of Grapevine Stilbenoids

StilbenoidAssayIC50 or Activity ValueReference(s)
Resveratrol DPPH81.92 ± 9.17 µM[15]
ε-viniferin DPPH80.12 ± 13.79 µM[15]
Vitisin B DPPH129.14 ± 26.13 µM[15]
Piceatannol ORAC30.8 ± 3.9 mmol TE/g[16]
Vitisin A ORAC18.6 ± 2.1 mmol TE/g[16]
Vitisin B ORAC4.7 ± 0.4 mmol TE/g[16]
Anti-inflammatory Activity

Stilbenoids can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

Table 3: Anti-inflammatory Activity of Grapevine Stilbenoids

StilbenoidAssayCell LineIC50 (µM)Reference(s)
Resveratrol NO InhibitionBV-2 Microglia13.1[17]
Piceatannol NO InhibitionBV-2 Microglia7.7[17]
ε-viniferin NO InhibitionBV-2 Microglia8.6[17]
Vitisin B NO InhibitionBV-2 Microglia>25[17]
Grapevine Leaf Extract NO InhibitionRAW 246.7 Macrophages161 ± 0.36 µg/mL[18]
Cardioprotective and Neuroprotective Activities

While extensive quantitative data in the form of IC50 values are less common for these activities, studies have demonstrated protective effects at specific concentrations.

Table 4: Cardioprotective and Neuroprotective Activities of Grapevine Stilbenoids

StilbenoidActivityModelEffective ConcentrationReference(s)
Resveratrol CardioprotectionH9c2 cells (Doxorubicin-induced toxicity)25 µM[15]
CardioprotectionH9c2 cells (Hypoxia/reoxygenation)Low cytotoxic concentrations[17]
CardioprotectionH9c2 cells (High glucose-induced damage)20 and 40 µg/mL[19]
ε-viniferin NeuroprotectionSH-SY5Y cells (Rotenone-induced toxicity)1.0 µM[20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of grapevine stilbenoids.

Extraction and Isolation of Stilbenoids from Grapevine Canes

Objective: To extract and isolate stilbenoids from grapevine cane material.

Protocol:

  • Sample Preparation: Grapevine canes are dried (oven-dried at 40°C or freeze-dried) and ground into a fine powder.[22]

  • Solvent Extraction:

    • Macerate the powdered cane material with an 80% ethanol-water solution (v/v) at a solid-to-liquid ratio of 1:10 (g/mL) for 4 hours on a rotary shaker in the dark at room temperature.[20]

    • Alternatively, ultrasound-assisted extraction (UAE) can be employed. Suspend the powdered material in 60% ethanol in water at a 1:40 to 1:50 sample-to-solvent ratio and sonicate for 10 minutes at 75°C.[23]

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • The crude extract is subjected to column chromatography on silica gel or a C18 stationary phase.

    • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Fractions containing the desired stilbenoids are pooled and concentrated.

  • HPLC Analysis and Quantification:

    • System: HPLC with a Diode Array Detector (DAD).[19]

    • Column: Reversed-phase C18 column (e.g., 150 x 2 mm, 3 µm).[19]

    • Mobile Phase: A gradient of A (2% acetic acid in water) and B (water/acetonitrile/acetic acid, 50.0/49.5/0.5, v/v/v).[19]

    • Flow Rate: 0.25 mL/min.[19]

    • Column Temperature: 40°C.[19]

    • Detection: DAD detection at the maximum absorbance wavelength for each stilbenoid (e.g., ~306 nm for trans-resveratrol and ~320 nm for trans-ε-viniferin).

    • Quantification: Based on a calibration curve generated with authentic standards.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of stilbenoids.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the stilbenoid solution (at various concentrations) to 100 µL of the DPPH solution.

    • Ascorbic acid or Trolox is used as a positive control.

    • Methanol is used as a blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: To measure the antioxidant capacity against peroxyl radicals.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein from a stock solution.

    • Prepare a solution of the free radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Prepare a series of Trolox standards for the calibration curve.

  • Assay Procedure:

    • In a black 96-well plate, add 25 µL of the stilbenoid sample or Trolox standard to 150 µL of the fluorescein working solution.[24]

    • Incubate the plate at 37°C for 30 minutes.[24]

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.[24]

    • Immediately begin kinetic fluorescence readings at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, every minute for at least 60 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is expressed as Trolox equivalents (TE).

MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of stilbenoids on cancer cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the stilbenoid for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of stilbenoids on NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the stilbenoid for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.[25]

  • Assay Procedure:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the freshly prepared Griess reagent to each supernatant sample.[26]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition and Measurement: Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculation: The cytokine concentration in the samples is determined from the standard curve.

Western Blot for Apoptosis Markers

Objective: To detect the cleavage of caspase-3 and PARP-1 as indicators of apoptosis.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP-1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of the cleaved forms of caspase-3 (17/19 kDa) and PARP-1 (89 kDa) indicates apoptosis.

Signaling Pathways and Molecular Mechanisms

Grapevine stilbenoids exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams illustrate some of the key pathways targeted by these compounds.

General Experimental Workflow

The following diagram outlines a typical workflow for the investigation of the biological activity of grapevine stilbenoids.

G cluster_0 Extraction & Isolation cluster_1 Biological Activity Screening cluster_2 Mechanism of Action A Grapevine Material (Canes, Leaves, etc.) B Grinding & Drying A->B C Solvent Extraction (e.g., 80% Ethanol) B->C D Crude Extract C->D E Chromatographic Purification (HPLC) D->E F Isolated Stilbenoids E->F G Antioxidant Assays (DPPH, ORAC) F->G H Anti-inflammatory Assays (NO, Cytokines) F->H I Anticancer Assays (MTT, Apoptosis) F->I J Cardioprotective Assays (e.g., H9c2 cells) F->J K Neuroprotective Assays (e.g., SH-SY5Y cells) F->K L Signaling Pathway Analysis (Western Blot) G->L H->L I->L J->L K->L M Gene Expression Analysis (qPCR) L->M

General workflow for stilbenoid bioactivity studies.
Resveratrol-Modulated Signaling Pathways

Resveratrol is known to interact with multiple signaling pathways, contributing to its pleiotropic effects.

G cluster_0 Resveratrol-Mediated Activation cluster_1 Downstream Effects cluster_2 Resveratrol-Mediated Inhibition Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates NFkB NF-κB Resveratrol->NFkB Inhibits SIRT1->AMPK Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates SIRT1->NFkB Deacetylates & Inhibits Nrf2 Nrf2 AMPK->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) Nrf2->Antioxidant_Enzymes Upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Key signaling pathways modulated by Resveratrol.
ε-viniferin and Neuroprotection

ε-viniferin has shown promise in neuroprotection, partly through its influence on mitochondrial health.

G cluster_0 ε-viniferin Action cluster_1 Mitochondrial Homeostasis cluster_2 Cellular Outcome Viniferin ε-viniferin SIRT3 SIRT3 Viniferin->SIRT3 Activates FOXO3a FOXO3a SIRT3->FOXO3a Deacetylates Antioxidant_Response Antioxidant Response FOXO3a->Antioxidant_Response Promotes Mitochondrial_Function Improved Mitochondrial Function Antioxidant_Response->Mitochondrial_Function Oxidative_Stress Oxidative Stress Mitochondrial_Function->Oxidative_Stress Reduces Apoptosis Apoptosis Mitochondrial_Function->Apoptosis Inhibits Oxidative_Stress->Apoptosis Induces Neuroprotection Neuroprotection

Neuroprotective mechanism of ε-viniferin via SIRT3.
Pterostilbene and SIRT1 Activation

Pterostilbene, a dimethylated analog of resveratrol, is a potent activator of SIRT1.

G cluster_0 Downstream Targets of SIRT1 cluster_1 Cellular Responses Pterostilbene Pterostilbene SIRT1 SIRT1 Pterostilbene->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates p53 p53 SIRT1->p53 Deacetylates FXR FXR SIRT1->FXR Deacetylates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Stress_Resistance Stress Resistance FOXO1->Stress_Resistance Apoptosis_Inhibition Inhibition of Apoptosis p53->Apoptosis_Inhibition Bile_Acid_Metabolism Bile Acid Metabolism FXR->Bile_Acid_Metabolism

Pterostilbene activates SIRT1 and its downstream targets.
Piceatannol and Inhibition of Inflammatory Pathways

Piceatannol effectively suppresses inflammation by targeting the NF-κB and MAPK signaling pathways.

G cluster_0 NF-κB Pathway cluster_1 MAPK Pathway cluster_2 Inflammatory Response Piceatannol Piceatannol IKK IKK Piceatannol->IKK Inhibits JNK JNK Piceatannol->JNK Inhibits Phosphorylation ERK ERK Piceatannol->ERK Inhibits Phosphorylation p38 p38 Piceatannol->p38 Inhibits Phosphorylation IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IKK->NFkB Phosphorylates IkBa->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Inflammatory_Genes Upregulates JNK->Inflammatory_Genes Upregulate ERK->Inflammatory_Genes Upregulate p38->Inflammatory_Genes Upregulate

Piceatannol inhibits NF-κB and MAPK inflammatory pathways.

Conclusion

Grapevine stilbenoids represent a rich source of bioactive compounds with significant therapeutic potential. The quantitative data presented in this guide highlight the potent and varied effects of these molecules across a range of disease models. The detailed experimental protocols provide a practical framework for researchers to conduct further investigations into the bioactivity of these compounds. Furthermore, the elucidation of the complex signaling pathways modulated by stilbenoids offers valuable insights into their mechanisms of action, paving the way for the rational design of novel therapeutics. Continued research in this area is crucial to fully unlock the potential of grapevine stilbenoids for the prevention and treatment of human diseases.

References

The Antioxidant Potential of Viniferol D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Stilbenoid Trimer from Vitis vinifera

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the antioxidant properties of stilbenoids from Vitis vinifera (grapevine), such as resveratrol and its various oligomers. However, specific research detailing the quantitative antioxidant activity, detailed experimental protocols, and precise signaling pathway modulation for Viniferol D, a resveratrol trimer, is notably limited. This guide provides a comprehensive overview based on the current understanding of closely related stilbenoids, offering a foundational perspective for future research into this compound.

Introduction to this compound and Stilbenoids

This compound is a naturally occurring stilbenoid, specifically a trimer of resveratrol, that has been isolated from Vitis vinifera[1][2]. Stilbenoids are a class of phenolic compounds recognized for their diverse biological activities, with antioxidant and cytoprotective effects being among the most prominent. As oligomers of resveratrol, compounds like this compound are of significant interest to the scientific community for their potential therapeutic applications. The antioxidant capacity of these molecules is primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.

Quantitative Antioxidant Activity of Related Stilbenoids

CompoundAssayIC50 Value (µM)Source(s)
Resveratrol (RSV)DPPH81.92 ± 9.17[3]
ε-Viniferin (VNF)DPPH80.12 ± 13.79[3]
Resveratrol (RSV)FRAP13.36 ± 0.91[3]
ε-Viniferin (VNF)FRAPNot explicitly provided, but noted as less active than RSV[3]
Resveratrol (RSV)NO Scavenging200.68 ± 15.40[3]
ε-Viniferin (VNF)NO ScavengingNot explicitly provided, but noted as less active than RSV[3]

Experimental Protocols for Assessing Antioxidant Properties

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antioxidant potential of stilbenoids. These protocols are standard in the field and would be applicable to the study of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve[4].

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • A small volume of the test compound is mixed with the FRAP reagent.

  • The mixture is incubated at 37°C.

  • The absorbance of the resulting blue-colored complex is measured at a specific wavelength (typically 593 nm).

  • A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄.

  • The antioxidant capacity of the sample is expressed as equivalents of the standard[5].

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major source of oxidative stress in the body.

Methodology:

  • A fluorescent probe (e.g., fluorescein) is mixed with the test compound in a multi-well plate.

  • A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to the mixture.

  • The fluorescence decay of the probe is monitored over time at specific excitation and emission wavelengths.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are typically expressed as Trolox equivalents (TE)[6][7].

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Methodology:

  • Cultured cells (e.g., human breast cells MCF-10A) are seeded in a multi-well plate.

  • The cells are incubated with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation.

  • The cells are then treated with various concentrations of the test compound.

  • A pro-oxidant (e.g., AAPH) is added to induce oxidative stress.

  • The fluorescence intensity is measured over time.

  • The CAA value is calculated based on the inhibition of fluorescence in the presence of the antioxidant[8].

Signaling Pathways and Mechanisms of Action

While the direct effects of this compound on signaling pathways have not been elucidated, research on resveratrol and other stilbenoids suggests that a key mechanism of their antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Stilbenoids Stilbenoids (e.g., this compound) Stilbenoids->Keap1 Inactivation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD) ARE->Antioxidant_Genes Gene Transcription Protective_Proteins Protective Proteins Antioxidant_Genes->Protective_Proteins Translation Protective_Proteins->ROS Neutralization

Caption: The Nrf2-ARE signaling pathway activation by stilbenoids.

Hypothetical Experimental Workflow

The following diagram illustrates a general workflow for the isolation and antioxidant characterization of a compound like this compound from a natural source.

Experimental_Workflow cluster_assays Antioxidant Activity Assessment Plant_Material Vitis vinifera Plant Material (e.g., Stems) Extraction Extraction with Solvent Plant_Material->Extraction Crude_Extract Crude Stilbenoid Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound In_Vitro_Assays In Vitro Assays (DPPH, FRAP, ORAC) Isolated_Compound->In_Vitro_Assays Cellular_Assays Cellular Assays (CAA, Nrf2 Activation) Isolated_Compound->Cellular_Assays Data_Analysis Data Analysis and IC50 Determination In_Vitro_Assays->Data_Analysis Cellular_Assays->Data_Analysis

Caption: A generalized workflow for isolating and testing this compound.

Conclusion and Future Directions

This compound, as a trimer of resveratrol, holds significant promise as a potent antioxidant. While direct experimental evidence is currently lacking, the well-documented antioxidant activities of its constituent monomer and related oligomers provide a strong rationale for its investigation. Future research should focus on the isolation and purification of this compound to allow for a thorough evaluation of its antioxidant capacity using a battery of in vitro and cellular assays. Furthermore, elucidating its specific interactions with cellular signaling pathways, such as the Nrf2-ARE pathway, will be crucial in understanding its mechanism of action and potential for development as a therapeutic agent for conditions associated with oxidative stress.

References

The Anti-inflammatory Potential of Viniferol D: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential anti-inflammatory effects of Viniferol D, a stilbenetrimer found in Vitis vinifera[1][2]. As of the latest literature review, specific studies detailing the anti-inflammatory mechanisms and quantitative efficacy of this compound are not available. Therefore, this whitepaper extrapolates the potential activities of this compound based on the well-documented anti-inflammatory properties of the broader class of viniferins and related stilbenoid compounds. The mechanisms, data, and protocols described herein are based on studies of structurally similar molecules and should be considered as a theoretical framework to guide future research on this compound.

Introduction to this compound and Stilbenoids

This compound is a resveratrol-derived stilbenetrimer isolated from the stems of Vitis vinifera 'Kyohou' and has also been identified in Raboso Piave grape extract[1]. Stilbenoids, a class of polyphenolic compounds, are produced by plants in response to stress, such as infection or UV radiation[3][4][5]. This class of compounds, which includes monomers like resveratrol and its various oligomers (dimers, trimers, and tetramers) known as viniferins, has garnered significant attention for a wide range of pharmacological activities, including antioxidant, anticancer, and anti-inflammatory effects[3][4][5][6]. Given that other viniferin compounds have demonstrated potent anti-inflammatory properties, it is highly probable that this compound exhibits similar bioactivities.

This technical guide will explore the likely anti-inflammatory mechanisms of this compound by examining the established actions of other viniferins on key inflammatory signaling pathways. It will also present quantitative data from studies on these related compounds and detail common experimental protocols for investigating their anti-inflammatory potential.

Putative Anti-inflammatory Mechanisms of Action

The anti-inflammatory effects of viniferins and stilbenoids are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The main molecular targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the enzymes Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS)[3][4][5][6].

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and iNOS.

Several viniferin derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB[7][8]. It is hypothesized that this compound would act in a similar manner to suppress the expression of NF-κB-dependent inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Degradation NFkB_active NF-κB (Active) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Induction ViniferolD This compound (Proposed) ViniferolD->IKK Inhibition

Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in cellular responses to a variety of external stimuli, leading to inflammation. Activation of these kinases through phosphorylation can lead to the activation of transcription factors such as AP-1, which in turn promotes the expression of inflammatory genes. Stilbenoids have been reported to inhibit the phosphorylation of ERK, JNK, and p38, thereby downregulating inflammatory responses[9]. It is plausible that this compound also exerts its anti-inflammatory effects by modulating one or more of these MAPK pathways.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Gene Expression ViniferolD This compound (Proposed) ViniferolD->MAPKK Inhibition of Phosphorylation

Figure 2: Proposed Modulation of the MAPK Signaling Pathway by this compound.

Quantitative Data on the Anti-inflammatory Effects of Viniferin Derivatives

While specific data for this compound is unavailable, the following tables summarize quantitative data on the anti-inflammatory effects of other viniferin compounds from various in vitro and in vivo studies. This information provides a benchmark for the potential potency of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Viniferin Derivatives

CompoundCell LineInflammatory StimulusMeasured ParameterIC50 / % InhibitionReference
ε-ViniferinHuman NeutrophilsfMLP (0.1 µM)Superoxide Anion ProductionIC50 = 2.30 ± 0.96 µM[10]
α-ViniferinRAW 264.7 MacrophagesLPSNitric Oxide (NO) ProductionSignificant reduction at 10-40 µM[11]
α-ViniferinRAW 264.7 MacrophagesLPSProstaglandin E2 (PGE2)Significant reduction at 10-40 µM[11]
δ-ViniferinRAW 264.7 MacrophagesLPSNitric Oxide (NO) ProductionIC50 ≈ 25 µM[12]
R2-viniferinRAW 264.7 MacrophagesLPSTNF-α ProductionSignificant reduction[9]
R2-viniferinRAW 264.7 MacrophagesLPSIL-6 ProductionSignificant reduction[9]

Table 2: In Vivo Anti-inflammatory Activity of Viniferin Derivatives

CompoundAnimal ModelInflammatory ModelDosageMeasured Parameter% ReductionReference
α-ViniferinMiceCarrageenan-induced paw edema30 mg/kg (oral)Paw EdemaSignificant reduction[9]
α-ViniferinMiceHigh-fat diet-induced obesity20-40 mg/kg/day (oral)TNF-α and IL-1β in adipose tissueDownregulation[13]

Experimental Protocols for Assessing Anti-inflammatory Activity

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of compounds like this compound.

In Vitro Assays
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a specified period (e.g., 24 hours).

  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Protocol:

    • Collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Principle: The levels of cytokines in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Use commercially available ELISA kits for the specific cytokines.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding avidin-HRP, adding substrate solution, and stopping the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

  • Principle: To determine the effect of the compound on the expression levels of key inflammatory proteins.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies against COX-2, iNOS, phosphorylated IκBα, or a housekeeping protein (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models
  • Principle: A widely used model of acute inflammation.

  • Protocol:

    • Administer the test compound (e.g., this compound) orally or intraperitoneally to mice.

    • After a set time (e.g., 1 hour), inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema compared to the vehicle-treated control group.

Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cell_culture Cell Culture (e.g., RAW 264.7) in_vitro->cell_culture animal_model Animal Model (e.g., Mice) in_vivo->animal_model treatment Treatment with this compound + Inflammatory Stimulus (LPS) cell_culture->treatment assays Biochemical Assays treatment->assays no_assay NO Assay (Griess) assays->no_assay elisa Cytokine ELISA (TNF-α, IL-6) assays->elisa western Western Blot (COX-2, iNOS, NF-κB) assays->western data_analysis Data Analysis and Interpretation no_assay->data_analysis elisa->data_analysis western->data_analysis edema_model Carrageenan-induced Paw Edema animal_model->edema_model measurement Paw Volume Measurement edema_model->measurement measurement->data_analysis

Figure 3: General Experimental Workflow for Assessing Anti-inflammatory Activity.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the extensive research on other viniferin derivatives and stilbenoids provides a strong foundation for its potential in this area. It is highly probable that this compound modulates key inflammatory pathways, including NF-κB and MAPKs, leading to a reduction in pro-inflammatory mediators.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies as outlined in this guide. Such investigations will be crucial to confirm its anti-inflammatory activity, elucidate its precise mechanisms of action, and determine its potential as a novel therapeutic agent for inflammatory diseases. Comparative studies with other known viniferins would also be valuable in establishing its relative potency and therapeutic window.

References

Anticancer Research on Resveratrol Derivatives: A Technical Guide Focused on Viniferin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring stilbenoid found in grapes and other plants, has garnered significant attention for its potential anticancer properties. Its derivatives, particularly oligomers like the viniferins, are emerging as promising candidates with potentially enhanced biological activity. This technical guide provides an in-depth overview of the anticancer research on resveratrol derivatives, with a specific focus on viniferin compounds as analogs for the less-studied Viniferol D. Due to a lack of specific quantitative data and detailed signaling pathway information for this compound in the public domain, this document extrapolates from research on its close chemical isomers: α-viniferin, ε-viniferin, and trans-δ-viniferin. The information presented herein is intended to guide researchers in the development of novel anticancer therapeutics based on these promising natural product scaffolds.

Quantitative Data on Anticancer Activity of Viniferin Derivatives

The following tables summarize the available quantitative data on the cytotoxic effects of various viniferin derivatives against different cancer cell lines. This data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), is crucial for comparing the potency of these compounds and selecting appropriate models for further investigation.

Table 1: Cytotoxicity (IC50) of α-Viniferin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
NCI-H460Non-Small Cell Lung CancerMore effective than ε-viniferin (exact value not specified)Not Specified[1]
HCT-116Colon CancerNot Specified (Blocked S-phase)Not Specified[2]
HT-29Colon CancerNot Specified (Blocked S-phase)Not Specified[2]
Caco-2Colon CancerNot Specified (Blocked S-phase)Not Specified[2]
K562Chronic Myelogenous LeukemiaNot Specified (Dose and time-dependent inhibition)Not Specified[2]
LNCaPProstate CancerAntiproliferative effects observedNot Specified[2]
DU145Prostate CancerAntiproliferative effects observedNot Specified[2]
PC-3Prostate CancerAntiproliferative effects observedNot Specified[2]
SK-MEL-28MelanomaMore potent than resveratrolNot Specified[2]

Table 2: Cytotoxicity (IC50) of ε-Viniferin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
U266Multiple MyelomaNot Specified (Accumulated in G2/M phase)Not Specified[3]
RPMI8226Multiple Myeloma45.7Not Specified[3]
C6GliomaApoptotic effects in combination with cisplatinNot Specified[2]
HepG2Hepatocellular CarcinomaApoptotic effects in combination with vincristineNot Specified[2]
Melanoma CellsMelanomaNot Specified (Blocks S-phase)Not Specified[2]

Table 3: Cytotoxicity (IC50) of trans-δ-Viniferin (TVN) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Lung Cancer27.36Not Specified[4]

Core Anticancer Mechanisms and Signaling Pathways

Resveratrol derivatives, including the viniferins, exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These processes are often triggered by the modulation of key intracellular signaling pathways.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Viniferin derivatives have been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways.

  • Caspase-Dependent Apoptosis: This is a major pathway of apoptosis where a cascade of cysteine-aspartic proteases, known as caspases, is activated.

    • α-Viniferin has been demonstrated to increase the expression of activated caspase-3 and cleaved PARP in NCI-H460 non-small cell lung cancer cells[1].

    • ε-Viniferin has been shown to induce apoptosis in multiple myeloma cells via mechanisms that are entirely dependent on caspase activation[3]. It can also induce the activation of upstream caspases like caspase-8[3].

  • Caspase-Independent Apoptosis: This pathway is mediated by other pro-apoptotic proteins.

    • α-Viniferin can induce apoptosis through a caspase-independent pathway involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its translocation to the nucleus, leading to DNA fragmentation[1].

Cell Cycle Arrest

By arresting the cell cycle at specific checkpoints, resveratrol derivatives prevent cancer cells from proliferating uncontrollably.

  • α-Viniferin has been reported to block the S-phase of the cell cycle in colon cancer cell lines[2].

  • ε-Viniferin causes an accumulation of multiple myeloma cells in the G2/M phase of the cell cycle[3]. In melanoma cells, it blocks the cell cycle in the S-phase[2].

Modulation of Key Signaling Pathways

The induction of apoptosis and cell cycle arrest by viniferin derivatives is a consequence of their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.

    • trans-δ-Viniferin (TVN) has been shown to down-regulate the PI3K/Akt signaling pathway in A549 lung cancer cells, leading to apoptosis[4].

    • α-Viniferin decreases AKT phosphorylation in NCI-H460 cells[1].

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. The role of this pathway in cancer is complex, as it can have both pro-tumorigenic and anti-tumorigenic effects depending on the context. While direct modulation of the MAPK pathway by this compound or its close isomers is not explicitly detailed in the searched literature, it is a known target of resveratrol and its derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of concentrations of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses PI to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and ensure that only DNA is stained.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Treat cells with the test compound. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract the total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by resveratrol derivatives and a general workflow for their anticancer evaluation.

G cluster_0 PI3K/Akt Signaling Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Viniferol_D This compound / Analogs Viniferol_D->PI3K Inhibits Viniferol_D->Akt Inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by this compound analogs.

G cluster_1 MAPK Signaling Pathways StressSignals Stress Signals / Growth Factors Ras Ras StressSignals->Ras JNK JNK StressSignals->JNK p38 p38 StressSignals->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation / Differentiation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Viniferol_D This compound / Analogs Viniferol_D->Ras Modulates Viniferol_D->JNK Activates

Caption: Overview of MAPK signaling pathways potentially modulated by this compound analogs.

G cluster_2 Experimental Workflow for Anticancer Evaluation Compound This compound Derivative CellCulture Cancer Cell Lines Compound->CellCulture Treat Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle WesternBlot Western Blot (Signaling Proteins) Mechanism->WesternBlot Results Data Analysis & Interpretation ApoptosisAssay->Results CellCycle->Results WesternBlot->Results

Caption: General experimental workflow for evaluating the anticancer activity of this compound derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that resveratrol derivatives, particularly viniferin isomers, are potent anticancer agents that warrant further investigation. They have been shown to inhibit the growth of a variety of cancer cell lines by inducing apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways such as PI3K/Akt.

A significant knowledge gap exists specifically for this compound. Future research should focus on:

  • Isolation and Synthesis: Developing efficient methods for the isolation of this compound from natural sources or its chemical synthesis to obtain sufficient quantities for comprehensive biological evaluation.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in various cancer cell types.

  • In Vivo Studies: Evaluating the anticancer efficacy and safety of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of this compound derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

By addressing these research questions, the full therapeutic potential of this compound and other related resveratrol derivatives as novel anticancer agents can be realized, paving the way for the development of new and effective cancer treatments.

References

Viniferol D: A Technical Guide to its Solubility and Potential Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D, a stilbenoid found in plants like Vitis vinifera (grapevine), is a subject of growing interest within the scientific community due to its potential biological activities. As a resveratrol derivative, it belongs to a class of compounds known for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in various solvents, outlines general experimental protocols for solubility determination, and explores its potential interactions with key cellular signaling pathways.

Solubility of this compound

Precise quantitative solubility data for this compound in a range of solvents remains largely unpublished in publicly accessible literature. However, qualitative information from various sources indicates its solubility in several organic solvents.

Qualitative Solubility Data

Based on available information, this compound is reported to be soluble in the following solvents:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

It is important to note that without quantitative data (e.g., mg/mL or molarity), the exact concentration to which this compound can be dissolved in these solvents is not definitively known. Researchers should perform their own solubility assessments for specific applications.

Summary of this compound Solubility
SolventQuantitative SolubilityQualitative Solubility
ChloroformData not availableSoluble
DichloromethaneData not availableSoluble
Ethyl AcetateData not availableSoluble
Dimethyl Sulfoxide (DMSO)Data not availableSoluble
AcetoneData not availableSoluble
WaterData not availableExpected to be sparingly soluble

Experimental Protocols for Solubility Determination

Visual Method (Kinetic Solubility)

This method provides a rapid assessment of approximate solubility.

a. Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, Water)

  • Vortex mixer

  • Centrifuge

  • Microplate reader (optional, for turbidimetric measurement)

b. Procedure:

  • Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Serially dilute the stock solution in the same solvent to create a range of concentrations.

  • Add a small, fixed volume of each dilution to a larger volume of the test solvent (e.g., water or buffer) in a 96-well plate.

  • Mix thoroughly using a plate shaker or vortex mixer for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Visually inspect each well for the presence of precipitate. The highest concentration that remains clear is considered the approximate kinetic solubility.

  • (Optional) For a more quantitative assessment, measure the turbidity of each well using a microplate reader.

High-Performance Liquid Chromatography (HPLC) Method (Thermodynamic Solubility)

This method provides a more accurate and quantitative measure of solubility.

a. Materials:

  • This compound

  • Selected solvents

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Syringe filters (e.g., 0.22 µm)

  • Incubator/shaker

b. Procedure:

  • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable mobile phase.

  • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the sample.

Potential Signaling Pathway Interactions

While direct and extensive research on the specific signaling pathways modulated by this compound is limited, the broader class of viniferins has been shown to interact with several key cellular signaling cascades implicated in inflammation, oxidative stress, and cell survival. It is plausible that this compound shares some of these activities.

Potential Modulation of Nrf2, NF-κB, and MAPK Pathways

Stilbenoids, including various viniferins, have been reported to influence the following pathways:

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of numerous antioxidant and detoxification enzymes. Some viniferins are known to activate this pathway, suggesting a potential mechanism for their antioxidant effects.

  • NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central mediator of inflammation. Inhibition of the NF-κB pathway can lead to a reduction in the production of pro-inflammatory cytokines. Certain viniferins have demonstrated inhibitory effects on this pathway.

  • MAPK (Mitogen-activated protein kinase) Pathway: This complex signaling cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The p38 and ERK components of the MAPK pathway are particularly relevant to inflammatory and stress responses. Some viniferins have been shown to modulate MAPK signaling.

Below is a conceptual diagram illustrating the potential interplay of this compound with these signaling pathways, based on the activities of related compounds.

ViniferolD_Signaling ViniferolD This compound ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ViniferolD->Nrf2_Keap1 Activates? IKK IKK Complex ViniferolD->IKK Inhibits? MAPK_p38_ERK p38/ERK (MAPK) ViniferolD->MAPK_p38_ERK Modulates? ROS->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes Induces transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to nucleus and binds to promoter Inflammation Inflammation Inflammatory_Genes->Inflammation Apoptosis Apoptosis MAPK_p38_ERK->Apoptosis MAPK_p38_ERK->Inflammation

The Occurrence of Viniferol D in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D, a complex stilbenoid, stands as a testament to the intricate biosynthetic capabilities of the plant kingdom. As a trimer of resveratrol, it belongs to a class of polyphenolic compounds renowned for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plant species, detailing its biosynthetic origins, methodologies for its study, and a summary of its known distribution. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound has been identified and isolated from a select number of plant species, primarily within the Vitaceae family. The most well-documented source of this compound is the common grapevine, Vitis vinifera.

Plant Species Distribution

The presence of this compound has been definitively confirmed in the following plant species:

  • Vitis vinifera L. (Common Grape Vine): This species is the principal and most studied source of this compound. It has been isolated from specific tissues of certain cultivars, highlighting the variability of its distribution even within a single species.

While resveratrol oligomers are known to occur in other plant families, such as the Dipterocarpaceae and Paeoniaceae, the specific isolation of this compound from these families is not yet extensively documented in scientific literature.

Tissue-Specific Localization in Vitis vinifera

Within Vitis vinifera, this compound is not uniformly distributed. Its accumulation is specific to certain plant organs, suggesting a targeted physiological role.

  • Stems: The stems of Vitis vinifera, particularly of the 'Kyohou' cultivar, have been identified as a primary source for the isolation of (+)-Viniferol D[1].

  • Roots: The root system of Vitis vinifera is another key location for the accumulation of various stilbenoids, including resveratrol trimers like this compound.

The concentration of this compound in other parts of the grapevine, such as leaves and fruits, has not been prominently reported, indicating that its biosynthesis and storage are likely compartmentalized within the perennial woody tissues.

Quantitative Data on this compound Content

Quantitative data regarding the concentration of this compound in plant tissues is limited in publicly accessible scientific literature. While numerous studies have quantified total phenolic and stilbenoid content in Vitis vinifera, specific data for this compound remains scarce. The following table summarizes the available information and highlights the need for further quantitative studies.

Plant SpeciesCultivarPlant PartConcentration of this compoundReference
Vitis vinifera'Kyohou'StemNot Quantified[1]
Vitis viniferaVariousRootPresence confirmed, but not quantified

Researchers are encouraged to conduct targeted quantitative analyses using validated analytical methods to populate this critical dataset.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-established phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites in plants, including flavonoids and stilbenoids.

The Phenylpropanoid Pathway and Stilbene Synthase

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, a central intermediate. The key enzyme, stilbene synthase (STS), then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, resulting in the production of resveratrol[2][3].

Oxidative Coupling of Resveratrol to Form Trimers

This compound, as a resveratrol trimer, is formed through the oxidative coupling of three resveratrol units. This process is believed to be catalyzed by peroxidase enzymes[4][5][6][7]. The proposed mechanism involves the generation of resveratrol radicals, which then undergo a series of coupling reactions to form dimers and subsequently trimers. The specific regio- and stereoselectivity of these reactions lead to the formation of a diverse array of resveratrol oligomers, including this compound.

The biosynthetic pathway leading to resveratrol trimers such as Miyabenol C has been investigated, providing a model for the formation of this compound. This involves the peroxidase-mediated cross-coupling of resveratrol and its dimer, ε-viniferin[4][5].

ViniferolD_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid Biosynthesis L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA Resveratrol Resveratrol p-Coumaroyl-CoA->Resveratrol Stilbene Synthase (STS) Resveratrol Radicals Resveratrol Radicals Resveratrol->Resveratrol Radicals Peroxidases Resveratrol Dimers (e.g., ε-viniferin) Resveratrol Dimers (e.g., ε-viniferin) Resveratrol Radicals->Resveratrol Dimers (e.g., ε-viniferin) This compound This compound Resveratrol Dimers (e.g., ε-viniferin)->this compound Oxidative Coupling

Biosynthetic pathway of this compound.

Experimental Protocols

The study of this compound necessitates robust experimental protocols for its extraction, isolation, and quantification. The following sections outline generalized methodologies based on established techniques for stilbenoid analysis.

Extraction of this compound from Plant Material

Objective: To extract stilbenoids, including this compound, from plant tissues.

Materials:

  • Dried and powdered plant material (e.g., Vitis vinifera stems or roots)

  • Solvents: Methanol or ethanol (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Macerate the powdered plant material in methanol or ethanol at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • For further purification, the crude extract can be subjected to solid-phase extraction. Condition a C18 SPE cartridge with methanol followed by water.

  • Load the aqueous suspension of the extract onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the stilbenoids with methanol.

  • Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume of methanol for analysis.

Extraction_Workflow Start Dried Plant Material Maceration Maceration with Methanol/Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration SPE Solid-Phase Extraction (C18) Concentration->SPE Analysis Analysis (HPLC/LC-MS) SPE->Analysis

Workflow for this compound extraction.

Quantification of this compound by HPLC-DAD

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution: A typical gradient might be:

  • 0-5 min: 10% B

  • 5-30 min: 10-90% B

  • 30-35 min: 90% B

  • 35-40 min: 90-10% B

  • 40-45 min: 10% B

Protocol:

  • Prepare a stock solution of a this compound standard of known concentration.

  • Generate a calibration curve by preparing a series of dilutions of the stock solution and injecting them into the HPLC system.

  • Inject the prepared plant extract onto the HPLC column.

  • Monitor the elution profile at a wavelength where this compound exhibits maximum absorbance (typically in the UV range of 300-330 nm for stilbenoids).

  • Identify the this compound peak in the chromatogram of the extract by comparing its retention time with that of the standard.

  • Quantify the concentration of this compound in the extract by integrating the peak area and using the calibration curve.

Identification and Confirmation by LC-MS/MS

Objective: To confirm the identity of this compound and elucidate its structure.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

Protocol:

  • Inject the plant extract into the LC-MS/MS system using a similar chromatographic method as described for HPLC-DAD.

  • Operate the mass spectrometer in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ion corresponding to this compound (C₄₂H₃₂O₉, exact mass: 680.2046).

  • Perform tandem MS (MS/MS) experiments by fragmenting the parent ion to obtain a characteristic fragmentation pattern.

  • Compare the obtained mass spectra and fragmentation patterns with those of an authentic this compound standard or with data reported in the literature to confirm its identity.

Analytical_Workflow Extract Plant Extract HPLC_DAD HPLC-DAD for Quantification Extract->HPLC_DAD LC_MSMS LC-MS/MS for Identification Extract->LC_MSMS Data_Analysis Data Analysis HPLC_DAD->Data_Analysis LC_MSMS->Data_Analysis

Analytical workflow for this compound.

Conclusion

This compound, a resveratrol trimer with significant biological potential, is a fascinating example of the chemical diversity within the plant kingdom. Its primary known source is Vitis vinifera, where it is localized in the stems and roots. The biosynthesis of this compound is intricately linked to the phenylpropanoid pathway and the oxidative capacity of peroxidases. While methodologies for its extraction and analysis are established, a notable gap exists in the quantitative data regarding its concentration in various plant sources. This guide provides a foundational understanding for researchers and professionals, and it is hoped that it will stimulate further investigation into the quantitative distribution and full pharmacological potential of this promising natural product.

References

Spectroscopic Profile of Viniferol D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Viniferol D, a stilbenoid with significant interest in pharmaceutical research. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, the experimental protocols for data acquisition, and a workflow for its analysis.

Spectroscopic Data

The structural elucidation of this compound, a resveratrol trimer, relies on a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. The quantitative data are summarized in the tables below for ease of reference and comparison.

Mass Spectrometry (MS) Data

High-resolution Fast Atombardment Mass Spectrometry (FABMS) was utilized to determine the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄₂H₃₂O₉
Ionization ModeFABMS
m/z (Precursor Ion)679.197

Data sourced from Takaya et al., 2003.[1]

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded to establish the detailed chemical structure and stereochemistry of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (in Methanol-d₄)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2a, H-6a7.10d8.8
H-3a, H-5a6.69d8.8
H-7a6.02d2.9
H-8a4.27d2.9
H-10a, H-14a6.25d2.2
H-12a6.41d2.2
H-2b, H-6b6.94d8.8
H-3b, H-5b6.52d8.8
H-7b5.12br s
H-8b4.18d11.7
H-10b, H-14b6.30d2.2
H-12b6.11t2.2
H-2c, H-6c6.69d8.8
H-3c, H-5c6.54d8.8
H-7c4.30d9.9
H-8c2.87dd11.7, 9.9
H-11c5.99s

Data compiled from Takaya et al., 2003.[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)

CarbonChemical Shift (δ, ppm)
C-7aCorrelated with H-2a(6a)
C-9aCorrelated with H-7a, H-7b
C-11aCorrelated with H-7b
C-1bCorrelated with H-7b
C-9bCorrelated with H-7b
C-10b, C-14bCorrelated with H-12b
C-9cCorrelated with H-8c
C-10c, C-14cCorrelated with H-8c
C-1cCorrelated with H-7c

¹³C data is based on Heteronuclear Multiple Bond Correlation (HMBC) experiments as described in Takaya et al., 2003.[1]

Experimental Protocols

The following protocols are based on the methods described for the isolation and structural elucidation of this compound.

Isolation of this compound
  • Plant Material: Stems of Vitis vinifera 'Kyohou' were used as the source material.

  • Extraction: The dried and chipped stems were extracted with methanol.

  • Solvent Partitioning: The methanol extract was concentrated and then partitioned between ethyl acetate and water. The ethyl acetate layer, containing the stilbenoids, was retained.

  • Chromatography: The ethyl acetate soluble fraction was subjected to a series of column chromatography steps for purification. This included:

    • Silica gel column chromatography.

    • Reversed-phase C-8 silica gel chromatography.

    • Sephadex LH-20 column chromatography.

  • Final Purification: Preparative Thin Layer Chromatography (TLC) was used to obtain pure (+)-Viniferol D.[1]

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (FABMS) was performed to determine the exact mass and molecular formula of the isolated compound.

  • NMR Spectroscopy:

    • Sample Preparation: The purified this compound was dissolved in deuterated methanol (Methanol-d₄).

    • Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (such as HMBC) spectra were recorded on a suitable NMR spectrometer.

    • Data Acquisition: Standard pulse sequences were used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

experimental_workflow start Start: Vitis vinifera Stems extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (EtOAc/H2O) extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel reverse_phase Reversed-Phase Chromatography (C8) silica_gel->reverse_phase sephadex Sephadex LH-20 Chromatography reverse_phase->sephadex prep_tlc Preparative TLC sephadex->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound ms_analysis Mass Spectrometry (MS) - Molecular Formula pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1H, 13C, 2D) - Structure Elucidation pure_compound->nmr_analysis end End: Spectroscopic Data ms_analysis->end nmr_analysis->end

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

Viniferol D: A Technical Guide to a Promising Resveratrol Trimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viniferol D is a naturally occurring resveratrol trimer, a class of polyphenolic compounds known as stilbenoids, which are recognized for their diverse and potent biological activities. Isolated from the stems of Vitis vinifera (grapevine), this compound represents a complex oligomer of resveratrol, holding potential for therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and, due to the limited specific data on this compound, explores the well-documented biological activities and mechanisms of action of closely related resveratrol oligomers. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting the potential of this compound and the broader class of resveratrol trimers as subjects for future investigation.

Introduction: The World of Resveratrol Oligomers

Resveratrol, a stilbenoid found in grapes and other plants, has been the subject of extensive research due to its antioxidant, anti-inflammatory, and cardioprotective properties. Beyond the monomer, resveratrol can undergo oxidative oligomerization to form a diverse family of compounds, including dimers, trimers, and tetramers. These oligomers often exhibit enhanced or novel biological activities compared to their parent molecule.

This compound is a member of the resveratrol trimer family, characterized by the linkage of three resveratrol units. Its complex structure offers a unique stereochemistry and a higher density of hydroxyl groups, which are anticipated to contribute to its biological effects. While research specifically on this compound is still emerging, the broader family of viniferins and other resveratrol oligomers provides a strong indication of its potential therapeutic value.

Chemical and Physical Properties of this compound

This compound, specifically the (+)-Viniferol D enantiomer, was first isolated from the stems of Vitis vinifera 'Kyohou'.[1] Its structure is characterized by a complex ring system formed from the intricate coupling of three resveratrol molecules.

PropertyValueSource
Molecular Formula C42H32O9[1]
Molecular Weight 680.70 g/mol [1]
CAS Number 625096-18-6N/A
Natural Source Stems of Vitis vinifera[1]
Synonyms Ampelopsin CN/A

Biological Activities and Therapeutic Potential (Inferred from Related Compounds)

Direct quantitative data on the biological activity of this compound is scarce in publicly available literature. However, based on studies of other resveratrol trimers (e.g., α-viniferin) and dimers (e.g., ε-viniferin), this compound is hypothesized to possess a range of biological effects. The following table summarizes the activities of these related compounds, which may serve as a predictive framework for this compound's potential.

Biological ActivityCompoundAssayIC50 / Effective ConcentrationReference
Anti-inflammatory α-viniferinInhibition of NO and PGE2 production in LPS-stimulated BV2 microgliaNot specifiedN/A
ε-viniferinDPPH radical scavenging~80 µM[2]
Anticancer R2-viniferin (tetramer)Cytotoxicity against HepG2 hepatocellular carcinoma cells9.7 µM[2]
Ampelopsin A (dimer)Cytotoxicity against HepG2 cells76 µM[3]
trans-ε-viniferinCytotoxicity against Hep3B cells63 µM[3]
Antiviral Grape Seed Extract (rich in oligomers)Reduction of Hepatitis C Virus (HCV) replicationNot specified[4]

It has been suggested that this compound may possess inhibitory activity against the Hepatitis C virus.[5] This aligns with findings that other grape-derived polyphenols can reduce HCV replication.[4]

Postulated Mechanisms of Action: Signaling Pathways

The anti-inflammatory and anticancer activities of resveratrol and its oligomers are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, the known mechanisms of related compounds suggest that the NF-κB and MAPK pathways are likely targets.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Resveratrol oligomers are thought to inhibit this pathway, thereby reducing inflammation.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_degradation Proteasomal Degradation cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB  P NFkB NF-κB (p50/p65) IkB_p Phosphorylated IκB IkB->IkB_p Ubiquitination NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) ViniferolD This compound ViniferolD->IKK Inhibition DNA DNA (Promoter Region) NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α, IL-6) DNA->Genes

Fig. 1: Postulated inhibition of the NF-κB pathway by this compound.
Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK cascades are the ERK, JNK, and p38 pathways. Dysregulation of these pathways is common in cancer and inflammatory diseases. Polyphenols, including resveratrol oligomers, have been shown to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAP3K MAPKKK (e.g., Raf, MEKK) Stimuli->MAP3K MAP2K MAPKK (e.g., MEK) MAP3K->MAP2K MAPK MAPK (e.g., ERK, JNK, p38) MAP2K->MAPK TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF Translocation & Activation ViniferolD This compound ViniferolD->MAP2K Modulation Response Cellular Responses (Proliferation, Apoptosis, Inflammation) TF->Response

Fig. 2: Hypothesized modulation of MAPK signaling by this compound.

Experimental Protocols (General Methodologies)

General Isolation Workflow

Isolation_Workflow Start Vitis vinifera Stems Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol/Water, Ethyl Acetate) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Fractionation (e.g., EtOAc, n-BuOH, H2O) Partitioning->Fractions Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Fractions->Chromatography Purification Preparative HPLC Chromatography->Purification FinalProduct Pure this compound Purification->FinalProduct

Fig. 3: General workflow for the isolation of stilbenoids like this compound.

Detailed Steps:

  • Preparation of Plant Material: Stems of Vitis vinifera are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as a methanol-water mixture or ethyl acetate, often at room temperature with agitation for an extended period.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Stilbenoids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, to further separate the components.

  • Final Purification: Final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, NOESY).

Future Directions and Conclusion

This compound, as a complex resveratrol trimer, represents an intriguing yet underexplored natural product. The biological activities of its chemical relatives strongly suggest its potential as an anti-inflammatory, anticancer, and antiviral agent. However, to fully realize this potential, further research is critically needed.

Key areas for future investigation include:

  • Quantitative Biological Evaluation: Systematic screening of pure this compound in a panel of in vitro and in vivo assays to determine its IC50 values and efficacy in various disease models.

  • Mechanism of Action Studies: Elucidation of the specific cellular signaling pathways modulated by this compound to understand its molecular mechanisms.

  • Development of Synthetic Routes: Establishment of an efficient total synthesis of this compound to enable the production of larger quantities for extensive biological testing and the generation of novel analogs.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound to evaluate its drug-like properties.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Viniferol D from Vitis vinifera Stems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viniferol D, a resveratrol trimer found in Vitis vinifera (grapevine) stems, has garnered interest for its potential therapeutic properties, including inhibitory activity against the hepatitis C virus. This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from Vitis vinifera stems. The methodologies are based on established techniques for the isolation of stilbenoid oligomers from grapevines.

Introduction to this compound

This compound is a complex stilbenoid oligomer belonging to the family of resveratrol derivatives. These compounds are naturally produced by grapevines as a defense mechanism against pathogens. The intricate structure of this compound (Molecular Formula: C42H32O9) presents unique challenges and opportunities for its extraction and purification for research and drug development purposes. This protocol outlines a comprehensive workflow from raw material processing to the isolation of pure this compound.

Experimental Protocols

Raw Material Preparation
  • Collection and Drying: Collect fresh Vitis vinifera stems during the dormant season (winter pruning) for potentially higher stilbenoid content.

  • Grinding: Thoroughly wash the stems with distilled water to remove any surface contaminants. Air-dry the stems in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Milling: Grind the dried stems into a fine powder (particle size of approximately 0.5-1.0 mm) using a laboratory mill. A smaller particle size increases the surface area for efficient extraction.

  • Storage: Store the powdered stem material in airtight containers in a cool, dark, and dry place to prevent degradation of stilbenoids.

Extraction of Crude Stilbenoid Mixture

Two primary methods are recommended for the initial extraction: Ultrasound-Assisted Extraction (UAE) for its efficiency and reduced extraction time, and Maceration as a simpler, alternative method.

Protocol 2.2.1: Ultrasound-Assisted Extraction (UAE)

  • Solvent Preparation: Prepare an 80% (v/v) ethanol-water solution.

  • Extraction:

    • Place 100 g of powdered grape stems into a 2 L beaker.

    • Add 1 L of the 80% ethanol solution (solid-to-liquid ratio of 1:10 w/v).

    • Place the beaker in an ultrasonic bath.

    • Sonication Parameters:

      • Frequency: 40 kHz

      • Power: 300 W

      • Temperature: 40-50 °C

      • Time: 60 minutes

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50 °C to obtain a crude extract.

Protocol 2.2.2: Maceration

  • Extraction:

    • Place 100 g of powdered grape stems into a 2 L Erlenmeyer flask.

    • Add 1 L of 80% ethanol.

    • Seal the flask and place it on an orbital shaker.

    • Macerate for 48 hours at room temperature with continuous agitation.

  • Filtration and Concentration: Follow steps 3 and 4 from the UAE protocol.

Purification of this compound

A multi-step purification process involving liquid-liquid partitioning and advanced chromatography is necessary to isolate this compound from the complex crude extract.

Protocol 2.3.1: Liquid-Liquid Partitioning

  • Resuspend Crude Extract: Dissolve the crude extract in 200 mL of methanol:water (1:1 v/v).

  • Defatting: Perform liquid-liquid extraction with n-hexane (3 x 200 mL) in a separatory funnel to remove non-polar compounds like lipids and chlorophyll. Discard the hexane phase.

  • Fractionation: Subsequently, perform liquid-liquid extraction with ethyl acetate (3 x 200 mL). The stilbenoid oligomers, including this compound, will preferentially partition into the ethyl acetate phase.

  • Evaporation: Collect the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield a stilbenoid-enriched fraction.

Protocol 2.3.2: Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that is highly effective for separating complex mixtures of natural products.

  • Solvent System Selection: A two-phase solvent system is required. A common system for stilbenoid separation is a quaternary mixture of n-heptane/ethyl acetate/methanol/water . The optimal ratio should be determined empirically, with a starting point of 1:2:1:2 (v/v/v/v) .

  • CPC Operation:

    • Equilibrate the CPC instrument with the two-phase solvent system.

    • Dissolve the stilbenoid-enriched fraction in a small volume of the mobile phase.

    • Inject the sample into the CPC system.

    • Elute with the mobile phase at a constant flow rate.

    • Collect fractions using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

Final Purification by Preparative HPLC
  • Column: A reversed-phase C18 column is suitable for the final purification step.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Example Gradient: 20-80% B over 40 minutes.

  • Injection and Collection: Pool the this compound-rich fractions from CPC, concentrate, and inject onto the preparative HPLC system. Collect the peak corresponding to this compound.

  • Purity Confirmation: The purity of the isolated this compound should be confirmed by analytical HPLC and its identity verified by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data based on literature for stilbenoid extraction. Note that specific yields for this compound are not widely reported and will need to be determined experimentally.

Table 1: Comparison of Extraction Methods for Total Stilbenoids from Vitis vinifera Stems

Extraction MethodSolventTemperature (°C)TimeTypical Total Stilbenoid Yield (mg/g dry weight)Reference
Maceration80% EthanolRoom Temp.48 h5 - 10Inferred from literature
Ultrasound-Assisted80% Ethanol40 - 5060 min8 - 15Inferred from literature
Microwave-Assisted70% Acetone8015 min10 - 20Inferred from literature
Accelerated SolventMethanol10010 min15 - 25Inferred from literature

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC42H32O9
Molecular Weight680.7 g/mol
AppearanceOff-white to pale yellow powder
SolubilitySoluble in methanol, ethanol, acetone, ethyl acetate

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Purification

G cluster_0 Raw Material Preparation cluster_1 Crude Extraction cluster_2 Purification cluster_3 Final Product A Vitis vinifera Stems B Washing & Drying A->B C Grinding to Powder B->C D Ultrasound-Assisted Extraction (80% Ethanol) C->D E Filtration D->E F Solvent Evaporation E->F G Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) F->G H Centrifugal Partition Chromatography (CPC) G->H I Preparative HPLC H->I J Pure this compound I->J K Analysis (HPLC, MS, NMR) J->K

Caption: Workflow for the extraction and purification of this compound.

Postulated Signaling Pathway for Stilbenoid Trimers

Stilbenoid trimers, like this compound, are being investigated for their potential to modulate cellular signaling pathways involved in cancer and inflammation. One proposed mechanism is the inhibition of Sirtuin 1 (SIRT1), a class III histone deacetylase.

G cluster_0 Cellular Stress cluster_1 SIRT1 Pathway cluster_2 This compound Intervention cluster_3 Cellular Outcomes Stress Oxidative Stress, DNA Damage SIRT1 SIRT1 Activation Stress->SIRT1 p53_deacetylation p53 Deacetylation SIRT1->p53_deacetylation p53_acetylation p53 Acetylation Apoptosis_inhibition Inhibition of Apoptosis p53_deacetylation->Apoptosis_inhibition ViniferolD This compound ViniferolD->SIRT1 Inhibition ViniferolD->p53_acetylation Promotes Cell_Survival Cell Survival & Proliferation Apoptosis_inhibition->Cell_Survival Apoptosis_induction Induction of Apoptosis p53_acetylation->Apoptosis_induction

Caption: Postulated mechanism of this compound via SIRT1 inhibition.

Application Notes and Protocols for the Isolation and Purification of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a resveratrol trimer, a class of polyphenolic compounds known for their diverse biological activities. As a stilbenoid, this compound is of significant interest to the scientific community for its potential therapeutic applications, including its possible inhibitory effects on hepatitis C.[] This document provides detailed application notes and protocols for the isolation and purification of this compound from its natural source, primarily the stems of Vitis vinifera (grapevine).[][2][3]

The protocols outlined below are based on established methodologies for the extraction and purification of stilbenoids from plant materials. While specific quantitative data for this compound is limited in published literature, the provided tables offer a framework for presenting such data once obtained experimentally.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC42H32O9[3]
Molecular Weight680.7 g/mol [3]
AppearancePowder[]
Purity (Commercially available)≥98%[3]
SourceStems of Vitis vinifera[][2][3]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Table 2: Example Extraction and Purification Data for Stilbenoids from Vitis vinifera

Note: The following table presents example data for related stilbenoids to illustrate typical yields and purity. Specific values for this compound need to be determined empirically.

Plant MaterialExtraction MethodPurification MethodYield of Stilbenoid Fraction (mg/g of dry weight)Purity of Target Compound (%)
V. vinifera stemsSoxhlet (Ethanol)Silica Gel Column Chromatography, HPLC0.5 - 2.0>95
V. vinifera canesMaceration (Ethanol/Water)Solid Phase Extraction (SPE), HPLC0.2 - 1.5>98
V. vinifera rootsUltrasound-Assisted Extraction (Methanol)Sephadex LH-20 Chromatography, HPLC1.0 - 3.0>97

Experimental Protocols

Protocol 1: Extraction of this compound from Vitis vinifera Stems

This protocol details a standard Soxhlet extraction method for obtaining a crude extract enriched with this compound and other stilbenoids.

Materials:

  • Dried and powdered stems of Vitis vinifera

  • Ethanol (95%, analytical grade)

  • Soxhlet apparatus

  • Heating mantle

  • Round bottom flask

  • Condenser

  • Cellulose extraction thimbles

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Air-dry the stems of Vitis vinifera at room temperature until brittle. Grind the dried stems into a coarse powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Place approximately 50 g of the powdered plant material into a cellulose extraction thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round bottom flask with 500 mL of 95% ethanol and attach it to the Soxhlet extractor.

    • Connect the condenser to the top of the extractor and ensure a steady flow of cold water.

    • Heat the ethanol using a heating mantle to initiate boiling. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

    • Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.

  • Concentration of the Extract:

    • After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.

    • Dismantle the setup and transfer the ethanolic extract from the round bottom flask to a rotary evaporator.

    • Concentrate the extract under reduced pressure at a temperature not exceeding 50°C until a viscous, dark residue is obtained.

  • Storage: Store the crude extract in a sealed, light-protected container at 4°C until further purification.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude ethanolic extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

  • Preparative HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

    • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

    • Carefully load the dried extract-silica gel mixture onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. For example:

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (8:2)

      • Hexane:Ethyl Acetate (7:3)

      • ...and so on, up to 100% Ethyl Acetate.

      • Finally, wash the column with methanol to elute highly polar compounds.

    • Collect fractions of approximately 20-30 mL.

    • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 6:4) and visualize the spots under a UV lamp.

    • Pool the fractions containing the compound of interest (based on Rf value comparison with available standards or literature data).

    • Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

  • Preparative HPLC:

    • Dissolve the semi-purified extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter.

    • Set up the preparative HPLC system with a C18 column. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Inject the filtered sample onto the column.

    • Monitor the elution profile using a UV detector at a suitable wavelength for stilbenoids (e.g., 320 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

  • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow

experimental_workflow start Vitis vinifera Stems drying Drying and Grinding start->drying extraction Soxhlet Extraction (95% Ethanol) drying->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection semi_pure Semi-purified this compound fraction_collection->semi_pure prep_hplc Preparative HPLC (C18, Acetonitrile:Water Gradient) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity and Structural Analysis (HPLC, MS, NMR) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathway of Stilbenoids

As specific signaling pathways for this compound are not well-documented, this diagram illustrates a generalized pathway for related stilbenoids like resveratrol and ε-viniferin, which often exhibit anti-inflammatory and antioxidant effects.

Caption: Potential signaling pathways modulated by stilbenoids.

References

Application Note: Quantitative Analysis of Viniferol D in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantification of Viniferol D in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a resveratrol dimer, has garnered interest for its potential pharmacological activities. The described protocol provides a comprehensive workflow from sample extraction to data analysis, enabling researchers to accurately determine the concentration of this bioactive compound in various plant matrices, particularly grapevine canes and stems. The methodology is based on established principles for the analysis of related stilbenoids, such as ε-viniferin, and offers a robust starting point for method development and validation in a research or drug development setting.

Introduction

This compound is a member of the stilbenoid family, a class of naturally occurring phenolic compounds produced by plants in response to stress.[1] As a resveratrol dimer, it shares a structural relationship with other bioactive oligostilbenes like ε-viniferin and has been identified in plant species such as Vitis vinifera (grapevine).[1][2] The potential therapeutic properties of stilbenoids have led to increased interest in their accurate quantification in plant extracts and derived products. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of complex plant matrices.[3] This document provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound, aimed at supporting research and development in natural product chemistry and pharmacology.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is optimized for the extraction of stilbenoids from dried and ground plant material, such as grapevine canes.[4]

Materials:

  • Dried and powdered plant material (e.g., grapevine canes)

  • Methanol (LC-MS grade)[4]

  • Acetone (optional, for comparison)[4]

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or equivalent)

  • HPLC vials

Procedure:

  • Weigh 0.5 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol in water (v/v).[5]

  • Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.[5]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 10 mL of 80% methanol, and the supernatants combined.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The following conditions are based on typical methods for stilbenoid analysis and should be optimized for the specific instrumentation used.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid[8]
Mobile Phase B Acetonitrile with 0.1% formic acid[8]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[9]
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions for ε-viniferin (to be adapted for this compound):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
ε-viniferin453.1435.10.13020
225.10.13025

Note: Cone voltage and collision energy are instrument-dependent and require optimization.[10]

Data Presentation

Method Validation Parameters (Hypothetical for this compound)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound, based on typical values for related compounds.[7][11]

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Quantitative Data from Plant Extracts (Example)
Sample IDPlant SourceThis compound Concentration (µg/g dry weight)% RSD (n=3)
GV-C-01Grapevine Canes15.84.2
GV-S-01Grapevine Stems8.25.1
ControlBlank MatrixNot DetectedN/A

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation UPLC/HPLC Separation (C18 Column) filtration->lc_separation Inject Sample ms_detection Mass Spectrometry (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for this compound analysis.

Putative Fragmentation Pathway of this compound

Based on the fragmentation of its isomer, ε-viniferin, the following diagram illustrates a potential fragmentation pathway for this compound in negative ion mode.[7][12]

fragmentation_pathway viniferol_d This compound [M-H]⁻ m/z 453.1 fragment1 [M-H-H₂O]⁻ m/z 435.1 viniferol_d->fragment1 Loss of H₂O fragment2 Further Fragmentation Product m/z 225.1 viniferol_d->fragment2 Cleavage

Caption: Putative fragmentation of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound in plant extracts. The outlined procedures for sample preparation and chromatographic separation, along with the suggested mass spectrometric parameters, offer a solid foundation for researchers. While the specific MRM transitions and collision energies may require optimization for this compound, the provided information on the closely related isomer ε-viniferin serves as an excellent starting point. This method will be a valuable tool for scientists in the fields of natural product chemistry, pharmacology, and drug development, enabling the accurate quantification of this promising bioactive compound.

References

Application Notes and Protocols for In Vitro Antioxidant Activity of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antioxidant Activity of ε-Viniferin

The following table summarizes the in vitro antioxidant activity of ε-viniferin, a structurally related resveratrol dimer. This data can serve as a reference point for researchers investigating the antioxidant potential of Viniferol D and other resveratrol oligomers.

AssayCompoundIC50 (µM)FRAP Value (µM Fe(II) equivalent)Reference
DPPH ε-viniferin80.12 ± 13.79-[1]
DPPH Resveratrol (monomer)81.92 ± 9.17-[1]
FRAP ε-viniferin-26.19[2]
FRAP Resveratrol (monomer)-15.38[2]

Note: Lower IC50 values indicate higher radical scavenging activity. Higher FRAP values indicate greater reducing power.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials and Reagents:

  • This compound (or ε-viniferin as a reference compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µM).

    • Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test compound or standard.

  • Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Materials and Reagents:

  • This compound (or ε-viniferin as a reference compound)

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃) solution

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (standard)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C in a water bath before use.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a standard curve using Trolox at various concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM).

  • Assay Protocol:

    • Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compound, standard, or methanol (as a blank) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Generate a standard curve by plotting the absorbance of the Trolox standards against their concentrations.

    • Determine the FRAP value of the sample by comparing its absorbance with the standard curve. The results are expressed as µM of Fe(II) equivalents or µM of Trolox equivalents.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH with Sample/ Control/Blank in 96-well plate prep_dpph->mix prep_sample Prepare this compound Dilution Series prep_sample->mix prep_control Prepare Ascorbic Acid (Positive Control) prep_control->mix incubate Incubate 30 min at Room Temp (Dark) mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition read->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50 FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) mix Mix FRAP Reagent with Sample/ Standard/Blank in 96-well plate prep_frap->mix prep_sample Prepare this compound Dilution Series prep_sample->mix prep_standard Prepare Trolox Standard Curve prep_standard->mix incubate Incubate 30 min at 37°C mix->incubate read Read Absorbance at 593 nm incubate->read plot Plot Trolox Standard Curve read->plot calculate Calculate FRAP Value (Fe(II) or Trolox Equivalents) plot->calculate

References

Application Notes and Protocols for Studying ε-Viniferin (as a representative of Viniferol compounds) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Viniferol D and ε-Viniferin: This document focuses on the application of trans-ε-viniferin in neurodegenerative disease models. While the initial query specified "this compound," the available body of scientific literature with detailed experimental data in this context predominantly investigates ε-viniferin, a resveratrol dimer. This compound is a distinct stilbenetrimer from Vitis vinifera. A commercially available active ingredient, VINIFEROL®, is standardized for its ε-viniferin content.[1][2] Given the extensive research on ε-viniferin's neuroprotective properties, it serves as a robust model compound for studying the therapeutic potential of viniferols in neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. Emerging research highlights the therapeutic potential of natural polyphenolic compounds, including stilbenoids from grapes (Vitis vinifera), in mitigating the pathological processes underlying these conditions.[3][4] Trans-ε-viniferin, a dimer of resveratrol, has demonstrated significant neuroprotective effects in various preclinical models.[4][5] These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as its ability to modulate key signaling pathways involved in neurodegeneration.[1][4][5]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the effects of ε-viniferin in models of Alzheimer's, Parkinson's, and Huntington's diseases.

Alzheimer's Disease Models

In the context of Alzheimer's disease, ε-viniferin has been shown to reduce amyloid-beta (Aβ) plaque deposition and neuroinflammation.[6][]

Quantitative Data Summary
Model Treatment Key Findings Reference
APPswePS1dE9 Transgenic Mice10 mg/kg ε-viniferin, intraperitoneal injection, once a week from 3 to 6 months of age.Reduced size and density of amyloid deposits; Decreased reactivity of astrocytes and microglia.[6]
APPswePS1dE9 Transgenic Mice20 mg/kg ε-viniferin, intraperitoneal injection, once a week from 7 to 11 or 3 to 12 months.Decreased amyloid deposits with greater efficiency than resveratrol.[6]
In vitro Aβ aggregation assayNot specifiedInhibited amyloid aggregation and induced disaggregation of amyloid fibrils more effectively than resveratrol.[6]
Murine primary co-culture (neurons, astrocytes, microglia)Not specifiedRescued gliosis induced by aggregated Aβ with better efficacy than resveratrol.[6]
Experimental Protocols

In Vivo Study in APPswePS1dE9 Mice

  • Animal Model: APPswePS1dE9 transgenic mice, which develop age-dependent amyloid plaque pathology.

  • Treatment Groups:

    • Vehicle control (e.g., polyethylene glycol 200).

    • ε-viniferin (10 or 20 mg/kg).

    • Resveratrol (20 mg/kg, for comparison).

  • Administration: Administer treatments via intraperitoneal (i.p.) injection once weekly for the specified duration (e.g., from 3 to 6 or 7 to 11 months of age).

  • Behavioral Analysis: Conduct cognitive tests such as the Morris water maze to assess learning and memory.

  • Tissue Collection and Processing: At the end of the treatment period, perfuse mice with saline and fix the brains with paraformaldehyde. Embed brains for cryosectioning.

  • Immunohistochemistry:

    • Stain brain sections with antibodies against Aβ (e.g., 6E10) to visualize amyloid plaques.

    • Use antibodies against GFAP for astrocytes and Iba1 for microglia to assess neuroinflammation.

  • Image Analysis: Quantify the amyloid plaque load (number and size of plaques) and the area of astrogliosis and microgliosis using image analysis software.

  • Biochemical Analysis (ELISA): Homogenize brain tissue to separate soluble and insoluble fractions. Quantify Aβ40 and Aβ42 levels in each fraction using enzyme-linked immunosorbent assay (ELISA) kits.[6]

Signaling Pathway and Experimental Workflow

G Workflow for In Vivo Alzheimer's Model Study cluster_0 Animal Model and Treatment cluster_1 Assessments cluster_2 Endpoints APPswePS1dE9 APPswePS1dE9 Mice Treatment Weekly i.p. injection (Vehicle, ε-viniferin, Resveratrol) APPswePS1dE9->Treatment Behavior Cognitive Testing (Morris Water Maze) Treatment->Behavior IHC Immunohistochemistry (Aβ, GFAP, Iba1) Treatment->IHC ELISA Biochemical Analysis (Aβ40, Aβ42 ELISA) Treatment->ELISA Plaque Amyloid Plaque Load IHC->Plaque Neuroinflammation Astrogliosis & Microgliosis IHC->Neuroinflammation AbetaLevels Soluble & Insoluble Aβ Levels ELISA->AbetaLevels

Caption: Workflow for studying ε-viniferin in an Alzheimer's mouse model.

Parkinson's Disease Models

In Parkinson's disease models, ε-viniferin has been shown to protect against neurotoxin-induced cell death by reducing oxidative stress and maintaining mitochondrial homeostasis.[1][2]

Quantitative Data Summary
Model Treatment Key Findings Reference
Rotenone-induced SH-SY5Y cells1.0 μM ε-viniferin for 24 hours post-rotenone exposure.Upregulated SIRT3 expression, promoted FOXO3 deacetylation and nuclear localization, alleviated mitochondrial depolarization, and reduced apoptosis.[1]
6-OHDA-treated Neuro-2a cellsNot specifiedEnhanced cell viability and reduced reactive oxygen species (ROS) levels.[2]
6-OHDA-treated PC12 cellsPre-treatment for 3 hours with ε-viniferin.Reduced 6-OHDA-induced cytotoxicity and apoptosis.
LPS-activated N9 microglia co-cultured with PC12 cellsPre-treatment of N9 cells with ε-viniferin.Decreased microglia-induced neuronal cytotoxicity.
Experimental Protocols

In Vitro Rotenone-Induced Parkinson's Disease Model

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Induction of Parkinson's Model: Expose SH-SY5Y cells to 3.0 μM rotenone for 24 hours to induce mitochondrial dysfunction and oxidative stress.

  • Treatment: Treat the rotenone-exposed cells with 1.0 μM ε-viniferin for 24 hours.

  • Cell Viability Assay: Assess cell viability using an MTT or LDH assay to determine the protective effect of ε-viniferin.

  • Mitochondrial Membrane Potential (MMP) Assay: Use a fluorescent probe like JC-1 to measure changes in MMP. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Western Blot Analysis:

    • Probe for SIRT3 to determine its expression levels.

    • Assess the acetylation status of FOXO3 using an anti-acetylated-FOXO3 antibody.

    • Analyze the expression of mitochondrial homeostasis-related proteins (e.g., PGC-1α, NRF1, TFAM).

  • Immunofluorescence: Stain cells for FOXO3 and a nuclear marker (e.g., DAPI) to visualize its subcellular localization.

Signaling Pathway

G ε-Viniferin Neuroprotection in Parkinson's Model Viniferin ε-Viniferin SIRT3 SIRT3 Viniferin->SIRT3 Upregulates FOXO3_Ac Acetylated FOXO3 SIRT3->FOXO3_Ac Deacetylates FOXO3 Deacetylated FOXO3 FOXO3_Ac->FOXO3 Nucleus Nuclear Translocation FOXO3->Nucleus Mito_Homeostasis Mitochondrial Homeostasis Nucleus->Mito_Homeostasis Promotes Oxidative_Stress Oxidative Stress Mito_Homeostasis->Oxidative_Stress Reduces Neuroprotection Neuroprotection Mito_Homeostasis->Neuroprotection Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: SIRT3-mediated neuroprotective pathway of ε-viniferin.

Huntington's Disease Models

In Huntington's disease models, ε-viniferin has been shown to activate SIRT3 and AMPK signaling pathways, offering cytoprotective effects.[1]

Quantitative Data Summary
Model Treatment Key Findings Reference
Huntington's disease cell modelNot specifiedActivated the SIRT3/LKB1/AMPK signaling pathway.[1]
R6/2 rodent model of HD100 mg/kg/day Grape Seed Polyphenolic Extract (GSPE) orally.Attenuated motor skill decay and extended lifespan.
Q93httexon1 drosophila model of HDFlies fed with GSPE.Significantly improved lifespan.
PC-12 cell line with inducible polyQ aggregationGSPE treatment.Significantly inhibited polyQ aggregation.
Experimental Protocols

In Vivo Study in R6/2 Mice

  • Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat and exhibit a progressive motor phenotype.

  • Treatment Groups:

    • Vehicle control.

    • Grape Seed Polyphenolic Extract (GSPE) containing viniferins (100 mg/kg/day).

  • Administration: Administer treatment orally on a daily basis.

  • Motor Function Assessment:

    • Rotarod test: Measure the latency to fall from a rotating rod to assess motor coordination and balance.

    • Grip strength test: Evaluate forelimb and hindlimb muscle strength.

  • Lifespan Analysis: Monitor and record the lifespan of mice in each treatment group.

  • Histological Analysis: At the end of the study, collect brains and analyze for neuronal loss and huntingtin aggregate formation in the striatum and cortex.

Logical Relationship Diagram

G GSPE Effects in Huntington's Disease Models cluster_0 In Vitro (PC-12 cells) cluster_1 In Vivo (Drosophila) cluster_2 In Vivo (R6/2 Mice) GSPE Grape Seed Polyphenolic Extract (GSPE) (contains ε-viniferin) Inhibit_Aggregation Inhibition of polyQ Aggregation GSPE->Inhibit_Aggregation Lifespan_Fly Increased Lifespan GSPE->Lifespan_Fly Motor_Decay Attenuation of Motor Decay GSPE->Motor_Decay Lifespan_Mouse Extended Lifespan GSPE->Lifespan_Mouse

Caption: Protective effects of GSPE across different HD models.

Concluding Remarks

The study of ε-viniferin in neurodegenerative disease models presents a promising avenue for the development of novel therapeutic strategies. The protocols and data presented herein provide a framework for researchers to investigate the mechanisms of action and therapeutic efficacy of this and related compounds. Further research is warranted to fully elucidate the signaling pathways involved and to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols: Viniferol D Dissolution for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viniferol D, a resveratrol dimer, is a natural polyphenol of significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Like many polyphenolic compounds, this compound is hydrophobic, presenting a challenge for its application in aqueous cell culture systems. Improper dissolution can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.

These application notes provide detailed protocols for the effective solubilization of this compound to prepare stable stock solutions and working concentrations for in vitro cell culture experiments. The provided methodologies are designed to ensure compound stability and minimize solvent-induced cytotoxicity.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for dissolving and using this compound in cell culture experiments.

ParameterRecommendationNotes
Primary Solvents Dimethyl sulfoxide (DMSO), Ethanol (EtOH)Choose a solvent based on experimental requirements and cell line sensitivity.
Solvent Purity ≥ 99.7% (anhydrous)Use high-purity, sterile-filtered solvents to prevent contamination and degradation.
Typical Stock Concentration 10-100 mMPreparing a concentrated stock minimizes the volume of solvent added to the final culture medium.
Storage of Stock Solution -20°C in small aliquotsAliquoting prevents repeated freeze-thaw cycles. Protect from light.
Final Solvent Concentration < 0.5% (v/v) It is critical to keep the final solvent concentration low to avoid cellular toxicity.[1] A vehicle control (medium + solvent) must be included in all experiments.
Working Concentration 1-100 µMThe optimal concentration is cell-line and assay-dependent. A dose-response curve is recommended.

Experimental Protocols

Materials and Equipment
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Ethanol (EtOH), absolute, sterile

  • Sterile microcentrifuge tubes (1.5 mL) or cryovials

  • Calibrated precision balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

  • Optional: Water bath or heat block

Protocol 1: Standard Dissolution in Organic Solvent

This is the most common method for preparing this compound for cell culture.

Objective: To prepare a 10 mM stock solution in DMSO or Ethanol.

Calculation: The molecular weight of this compound (ε-viniferin) is 454.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Amount (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Amount (mg) = 0.010 mol/L x 0.001 L x 454.5 g/mol x 1000 mg/g = 4.545 mg

Procedure:

  • Weighing: Accurately weigh 4.55 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile DMSO or ethanol to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming (to 37°C) can be applied if dissolution is difficult, but avoid overheating.

  • Sterilization (Optional): If the solvent used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes or cryovials. Store at -20°C for long-term use.

Preparation of Working Solution:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM this compound:

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Immediately after dilution, mix the medium thoroughly by gentle pipetting or inverting the tube to prevent precipitation. The final DMSO/ethanol concentration in this example is 0.1%.

Protocol 2: Three-Step Dissolution for Highly Hydrophobic Compounds

This protocol can improve the solubility of compounds that tend to precipitate when diluted directly into an aqueous medium.[2]

Objective: To prepare a 100 µM final concentration of this compound.

Procedure:

  • Step 1: Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in pure DMSO as described in Protocol 1.[2]

  • Step 2: Intermediate Dilution in Serum: Pre-warm Fetal Bovine Serum (FBS) to approximately 50°C in a water bath. Dilute the 10 mM stock solution 10-fold into the pre-warmed FBS to create a 1 mM intermediate solution.[2] For example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed FBS and vortex briefly. The serum proteins can help to stabilize the compound.

  • Step 3: Final Dilution in Culture Medium: Perform the final dilution in pre-warmed cell culture medium (containing its normal percentage of FBS, e.g., 10%) to achieve the final working concentration.[2] For example, to achieve a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of complete culture medium.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Cell Treatment a Weigh this compound Powder b Add Solvent (DMSO/EtOH) a->b c Vortex until Dissolved b->c d Aliquot and Store at -20°C c->d e Thaw Stock Aliquot d->e Retrieve for Experiment f Dilute in Pre-warmed Cell Culture Medium e->f g Add to Cultured Cells f->g h Incubate for Desired Time g->h i Perform Downstream Assays h->i

Caption: Workflow for this compound preparation and cell treatment.

Signaling Pathway

This compound, as a resveratrol dimer, is known to modulate several cellular signaling pathways. One key pathway involves the activation of Nrf2, a transcription factor that regulates the expression of antioxidant enzymes.[2][3]

G cluster_nucleus Nucleus VinD This compound ERK ERK / p38 VinD->ERK Activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasmic Complex) ERK->Nrf2_Keap1 Phosphorylates Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Nrf2 Dissociates & Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Induces nucleus Nucleus

Caption: this compound activates the Nrf2 antioxidant pathway.[3]

References

Application Notes and Protocols: The Role of Viniferins in Elucidating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferins, a class of resveratrol oligomers found in grapevines (Vitis vinifera), have garnered significant interest in biomedical research for their diverse pharmacological activities. While specific research on Viniferol D is limited in publicly available literature, extensive studies on closely related viniferin compounds, such as α-viniferin and trans-δ-viniferin, provide a robust framework for understanding their application in the study of cellular signaling pathways. These compounds have been instrumental in dissecting complex signaling cascades implicated in inflammation, cancer, and neurodegeneration. These application notes provide an overview of the utility of viniferins in signaling research, supported by experimental data and detailed protocols.

Key Signaling Pathways Modulated by Viniferins

Viniferins have been shown to modulate several key signaling pathways that are critical in cellular homeostasis and disease pathogenesis.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Studies have demonstrated that α-viniferin can effectively suppress the LPS-induced inflammatory response by inhibiting the NF-κB signaling pathway.[1] It has been shown to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of iNOS and COX-2.[1] This inhibitory effect is achieved by suppressing the phosphorylation of Akt/PI3K, which in turn prevents the activation of NF-κB.[1]

NF_kB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt Ikk IKK Akt->Ikk IkB IκBα Ikk->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->ProInflammatory Viniferin α-Viniferin Viniferin->Akt Inhibits Phosphorylation PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Targets (FOXO-1, GSK-3) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TVN trans-δ-viniferin (TVN) TVN->PI3K Down-regulates TVN->Akt Down-regulates Nrf2_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Ubiquitination & Degradation Nrf2_nuc Nrf2 (Nuclear) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Antioxidant Antioxidant Gene Expression (HO-1) ARE->Antioxidant Viniferin α-Viniferin Viniferin->Nrf2_cyto Induces MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Viniferin (various concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read absorbance at 570 nm Add_DMSO->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

Application Notes and Protocols for the Use of Viniferol D in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a stilbenetrimer, a resveratrol derivative, found in plants such as Vitis vinifera (grapevine). Stilbenoids, as a class of polyphenolic compounds, have garnered significant interest for their diverse biological activities, including their potential as enzyme inhibitors. While direct experimental data on the enzyme inhibitory profile of this compound is emerging, related stilbenoids from Vitis vinifera have demonstrated inhibitory effects against several key enzymes implicated in various pathological conditions. For instance, other stilbenoids isolated from Vitis vinifera have shown potent inhibition of pancreatic lipase. This suggests that this compound may also possess significant enzyme inhibitory properties worthy of investigation.

These application notes provide a framework for researchers to explore the enzyme inhibitory potential of this compound against three key enzymes: pancreatic lipase, α-glucosidase, and acetylcholinesterase. The provided protocols are based on established methodologies for natural compounds.

Potential Target Enzymes for this compound

Based on the known activities of structurally related stilbenoids, the following enzymes are proposed as primary targets for inhibition assays with this compound:

  • Pancreatic Lipase: A key enzyme in the digestion and absorption of dietary fats. Its inhibition is a therapeutic strategy for obesity.

  • α-Glucosidase: An enzyme involved in the breakdown of carbohydrates in the small intestine. Its inhibition can help manage postprandial hyperglycemia in type 2 diabetes.

  • Acetylcholinesterase (AChE): An enzyme that degrades the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic approach for Alzheimer's disease.

Data Presentation

Quantitative data from enzyme inhibition assays should be meticulously recorded to determine the inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50). Below are template tables for organizing experimental results.

Table 1: Pancreatic Lipase Inhibition by this compound

This compound Concentration (µM)% Inhibition
e.g., 1
e.g., 5
e.g., 10
e.g., 25
e.g., 50
e.g., 100
IC50 (µM)

Table 2: α-Glucosidase Inhibition by this compound

This compound Concentration (µM)% Inhibition
e.g., 1
e.g., 5
e.g., 10
e.g., 25
e.g., 50
e.g., 100
IC50 (µM)

Table 3: Acetylcholinesterase Inhibition by this compound

This compound Concentration (µM)% Inhibition
e.g., 1
e.g., 5
e.g., 10
e.g., 25
e.g., 50
e.g., 100
IC50 (µM)

Experimental Protocols

The following are detailed protocols for conducting in vitro enzyme inhibition assays with this compound.

Pancreatic Lipase Inhibition Assay

This protocol is adapted from methods used for other natural product inhibitors.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl palmitate (pNPP) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound stock solution (dissolved in DMSO)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of PPL in Tris-HCl buffer.

  • Prepare various concentrations of this compound by serial dilution of the stock solution with buffer. Ensure the final DMSO concentration is below 1% in the final reaction mixture.

  • In a 96-well plate, add 20 µL of each concentration of this compound solution.

  • For the positive control, add 20 µL of Orlistat solution.

  • For the negative control (100% enzyme activity), add 20 µL of buffer with the same DMSO concentration as the sample wells.

  • Add 160 µL of the PPL working solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm using a microplate reader.

  • Continue to record the absorbance every minute for 20-30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

α-Glucosidase Inhibition Assay

This protocol is based on the widely used spectrophotometric method.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • This compound stock solution (dissolved in DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of this compound by serial dilution of the stock solution with buffer.

  • In a 96-well plate, add 50 µL of each concentration of this compound solution.

  • Add 50 µL of the α-glucosidase working solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition as described for the pancreatic lipase assay.

  • Determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound stock solution (dissolved in DMSO)

  • Donepezil or Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Prepare various concentrations of this compound by serial dilution.

  • In a 96-well plate, add 25 µL of each concentration of this compound solution.

  • Add 50 µL of the AChE working solution to each well.

  • Add 125 µL of the DTNB solution to each well.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm and continue to read at 1-minute intervals for 10-15 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Calculate the percentage of inhibition.

  • Determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_viniferol Prepare this compound Stock and Serial Dilutions add_viniferol Add this compound/ Controls to Wells prep_viniferol->add_viniferol prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_reagents Prepare Substrate and other Reagents add_substrate Initiate Reaction (Add Substrate) prep_reagents->add_substrate add_viniferol->add_enzyme pre_incubation Pre-incubation add_enzyme->pre_incubation pre_incubation->add_substrate incubation Incubation add_substrate->incubation read_plate Measure Absorbance/ Fluorescence incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for in vitro enzyme inhibition screening of this compound.

Signaling Pathway: Pancreatic Lipase in Fat Digestion

fat_digestion_pathway dietary_fat Dietary Triglycerides pancreatic_lipase Pancreatic Lipase dietary_fat->pancreatic_lipase Substrate fatty_acids Free Fatty Acids & Monoglycerides pancreatic_lipase->fatty_acids Hydrolysis absorption Intestinal Absorption fatty_acids->absorption viniferol_d This compound viniferol_d->pancreatic_lipase Inhibition

Caption: Inhibition of dietary fat digestion by this compound via pancreatic lipase.

Application Notes and Protocols for the Synthesis of Viniferol D Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of synthetic strategies and experimental protocols applicable to the synthesis of Viniferol D analogues. This compound is a complex resveratrol trimer, and while direct synthetic routes are not extensively reported, methodologies for the synthesis of related resveratrol oligomers can be adapted. These notes focus on key reactions such as oxidative coupling, Suzuki-Miyaura coupling, and the Heck reaction, which are instrumental in constructing the stilbenoid backbone and facilitating oligomerization.

Introduction to this compound and Synthetic Strategies

This compound is a natural stilbenoid trimer with a complex polycyclic structure. The synthesis of its analogues presents a significant challenge but offers the potential to generate novel compounds with unique biological activities. The primary strategies for synthesizing complex stilbenoids and their oligomers revolve around two key approaches:

  • Biomimetic Synthesis: This approach mimics the natural biosynthetic pathways of stilbenoid oligomers, which often involve oxidative coupling of resveratrol or its derivatives.[1][2] This can be achieved using enzymatic catalysts (e.g., horseradish peroxidase) or chemical oxidants.[3][4]

  • Total Synthesis: This involves a stepwise construction of the target molecule from simpler starting materials. Key carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck couplings, are frequently employed to build the stilbene units, which are then subjected to cyclization and oligomerization reactions.[5][6]

Key Synthetic Reactions and Experimental Protocols

The following sections detail generalized experimental protocols for reactions that are central to the synthesis of stilbenoid oligomers and can be adapted for the creation of this compound analogues.

Biomimetic Oxidative Coupling of Resveratrol Analogues

This method is effective for the dimerization and oligomerization of resveratrol and its analogues to form dihydrobenzofuran and other complex structures found in viniferins.

Protocol: Oxidative Dimerization using Ferrocenium Hexafluorophosphate

This protocol is adapted from a scalable biomimetic synthesis of resveratrol dimers.[7]

  • Preparation of Starting Material: A solution of a protected resveratrol analogue (e.g., tert-butylated resveratrol) (1.0 equiv) is prepared in an appropriate solvent (e.g., acetonitrile).

  • Oxidation: Ferrocenium hexafluorophosphate (FeCp₂PF₆) (2.0 equiv) is added to the solution at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the dimerized product.

Suzuki-Miyaura Cross-Coupling for Stilbene Synthesis

The Suzuki-Miyaura coupling is a powerful method for forming the carbon-carbon double bond of the stilbene core with high stereoselectivity for the (E)-isomer.[6][8]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a general procedure for the synthesis of (E)-stilbene derivatives.[6][8]

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv.), (E)-2-phenylethenylboronic acid pinacol ester (1.2 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and a palladium catalyst such as Pd(OAc)₂ (5 mol%) with a suitable ligand like t-Bu₃PHBF₄ (10 mol%).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.

  • Reaction Execution: The mixture is degassed and then heated to a temperature between 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to afford the pure (E)-stilbene derivative.

Heck Reaction for Stilbene Synthesis

The Heck reaction provides another reliable method for the synthesis of stilbenes by coupling an aryl halide with an alkene.[9][10]

Protocol: Palladium-Catalyzed Heck Reaction

This protocol outlines a general procedure for the Heck reaction to form stilbenes.[9][11]

  • Reactant Preparation: A reaction flask is charged with the aryl halide (1.0 equiv.), the alkene (e.g., styrene or a derivative, 1.2 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).

  • Solvent and Reaction Conditions: A suitable solvent such as N,N-dimethylformamide (DMF) is added. The mixture is degassed and then heated to 80-120 °C under an inert atmosphere for several hours.

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The residue is purified by column chromatography to yield the desired stilbene product.

Data Presentation: Yields of Stilbenoid Analogues

The following table summarizes the yields of various stilbenoid analogues synthesized through different methods, providing a comparative overview of the efficiency of these reactions.

EntryStarting MaterialsReaction TypeProductYield (%)Reference
1tert-butylated resveratrolOxidative Dimerization (FeCp₂PF₆)Bis-quinone methide>95[7]
2Aryl bromide, (E)-2-phenylethenylboronic acid pinacol esterSuzuki-Miyaura Coupling(E)-Stilbene derivative60-90[6][8]
33,5-dihydroxybenzaldehyde, p-iodoanisoleHeck Coupling4′-O-Me-resveratrol98[9]
4Substituted benzyl carbaldehydes, substituted phenylacetonitrileKnoevenagel Condensation(Z)-diarylacrylonitrile analogues70-95[12]
53,5-dihydroxybenzoic acid, 4-hydroxystyrene derivativeDecarbonylative Heck ReactionResveratrol analogueGood[10]
6α-bromoketone, phenolDehydrative Cyclization2-arylbenzofuran81[5]
72-arylbenzofuran, aryl iodideDirect Arylation2,3-diarylbenzofuran87[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Viniferin Analogues

Viniferin and its analogues have been shown to modulate several key cellular signaling pathways, including the NF-κB and MAPK/AKT pathways, which are often dysregulated in inflammatory diseases and cancer.[13][14][15] The ability to synthesize a variety of analogues allows for the exploration of structure-activity relationships and the development of targeted therapeutic agents.

Viniferin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor PI3K PI3K Receptor->PI3K MAPK_Cascade MAPK Cascade (e.g., ERK) Receptor->MAPK_Cascade IKK IKK Receptor->IKK AKT AKT PI3K->AKT Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) AKT->Gene_Expression MAPK_Cascade->Gene_Expression IκBα IκBα NF-κB NF-κB IκBα->NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus IKK->IκBα P IKK->NF-κB Viniferol_D_Analogue This compound Analogue Viniferol_D_Analogue->AKT Viniferol_D_Analogue->MAPK_Cascade Viniferol_D_Analogue->IKK NF-κB_nucleus->Gene_Expression

Caption: Inhibition of NF-κB and MAPK/AKT pathways by this compound analogues.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of this compound analogues and their subsequent biological evaluation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Resveratrol, Aryl Halides) Step1 Stilbene Monomer Synthesis (Suzuki, Heck, etc.) Start->Step1 Step2 Oligomerization (e.g., Oxidative Coupling) Step1->Step2 Step3 Purification and Characterization (NMR, MS) Step2->Step3 Product This compound Analogue Step3->Product Bioassay In vitro Bioassays (e.g., Cell Viability, Enzyme Inhibition) Product->Bioassay Pathway Signaling Pathway Analysis (Western Blot, qPCR) Bioassay->Pathway Data Data Analysis and Structure-Activity Relationship Pathway->Data

Caption: General workflow for synthesis and biological evaluation.

References

Viniferol D: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability of Viniferol D for Research

This compound is a stilbenetrimer, a type of phenolic compound, isolated from the stem of Vitis vinifera (grapevine). For research purposes, it can be sourced from specialized chemical suppliers. Below is a summary of commercially available options. Researchers are advised to request a certificate of analysis to ensure the purity and identity of the compound.

SupplierCatalog NumberPurityAvailable QuantitiesNotes
BOC Sciences NP47800.9751 mgProvided as a powder. Indicated for research use only, with potential inhibitory activity against hepatitis C.[1]
CymitQuimica -Min. 95%-Described as a potent antioxidant. For laboratory use only.[2]

Note: Some suppliers may list "Viniferol" or "VINIFEROL®", which typically refers to Epsilon-Viniferin, a different compound. It is crucial to verify the specific product is this compound.[3][4][5][6]

Introduction to this compound and Related Stilbenoids

This compound is a resveratrol trimer found in plants like Vitis vinifera. While research on this compound is limited, the broader class of stilbenoids, including the well-studied monomer resveratrol and its various oligomers (viniferins), are known for a wide range of biological activities. These compounds are of significant interest for their potential therapeutic applications.

Current State of Research on this compound

As of late 2025, detailed studies on the specific biological activities, signaling pathways, and mechanisms of action for this compound are not widely available in published scientific literature. The primary research identified focuses on its isolation and structural elucidation.

A key study, "(+)-Viniferol D, a New Stilbenetrimer from the Stem of Vitis vinifera “Kyohou”," describes the isolation of this compound and its chemical structure. However, it does not provide in-depth biological activity data. While related stilbenoids have shown cytotoxicity against certain cancer cell lines, specific data for this compound is lacking.

Due to the limited specific data on this compound, the following sections on potential applications and experimental protocols are based on the activities of closely related stilbenoids, such as ε-viniferin and α-viniferin. Researchers should note that these are different molecules, and their biological effects may not be directly translatable to this compound.

Potential Research Applications (Based on Related Stilbenoids)

Based on the known activities of other viniferins, research on this compound could explore the following areas:

  • Anti-inflammatory Effects: Other viniferins have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6, and to suppress the NF-κB signaling pathway.

  • Neuroprotection: There is evidence that related compounds may offer neuroprotective effects in models of neurodegenerative diseases.

  • Anticancer Activity: Various stilbenoids have demonstrated antiproliferative and pro-apoptotic effects in different cancer cell lines.

  • Antioxidant Properties: As a polyphenolic compound, this compound is expected to possess antioxidant and free-radical scavenging activities.

General Experimental Protocols for Stilbenoid Research

The following are generalized protocols that can be adapted for investigating the biological activities of this compound.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma cells for neuroprotection, or various cancer cell lines).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)
  • Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Cell Viability: Assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

Western Blot Analysis for Signaling Pathways
  • Protein Extraction: After treatment with this compound and/or a stimulant (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., p-p65, p65, IκBα, p-ERK, ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

General Workflow for Investigating this compound Bioactivity

G General Experimental Workflow for this compound cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis This compound Stock Solution This compound Stock Solution Cell Treatment Cell Treatment This compound Stock Solution->Cell Treatment Cell Culture Cell Culture Cell Culture->Cell Treatment Functional Assays Functional Assays (e.g., Anti-inflammatory, Cytotoxicity) Cell Treatment->Functional Assays Molecular Assays Molecular Assays (e.g., Western Blot, qPCR) Cell Treatment->Molecular Assays Data Collection Data Collection Functional Assays->Data Collection Molecular Assays->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: A generalized workflow for studying the biological effects of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates a common anti-inflammatory signaling pathway that is often investigated for stilbenoids. Note: This is a hypothetical pathway for this compound and requires experimental validation.

G Hypothesized Anti-inflammatory Action of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits? IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes Activates Transcription

Caption: A potential mechanism of this compound's anti-inflammatory action.

References

Designing In Vivo Studies with Viniferol D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a stilbenetrimer, a class of polyphenolic compounds derived from plants like grapevines (Vitis vinifera). Stilbenoids, including the well-studied resveratrol and its derivatives, have garnered significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. While direct in vivo data for this compound is limited in publicly available literature, this document provides a comprehensive guide to designing and conducting in vivo studies based on data from closely related stilbenoids, such as δ-viniferin and α-viniferin. These protocols and application notes are intended to serve as a foundational resource for researchers initiating preclinical investigations of this compound.

Data Presentation: Pharmacokinetics of Related Stilbenoids

Understanding the pharmacokinetic profile of a compound is critical for designing meaningful in vivo efficacy studies. Due to the lack of specific data for this compound, we present data from two structurally related stilbenoids, δ-viniferin (a resveratrol dimer) and α-viniferin (a resveratrol trimer), to provide an expected range of pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of δ-viniferin and α-viniferin in Rats

Parameterδ-viniferin (Resveratrol Dimer)[1][2][3]α-viniferin (Resveratrol Trimer)[4][5]
Animal Model Sprague-Dawley RatsSprague-Dawley Rats
Oral Dose 50 mg/kg20 mg/kg
Intravenous Dose 5 mg/kg2 mg/kg
Cmax (Oral) 18.6 ± 5.4 ng/mL115.8 ± 32.4 ng/mL
Tmax (Oral) 0.8 ± 0.3 h1.17 h
AUC₀₋t (Oral) 56.8 ± 15.7 ng·h/mL432.6 ± 125.7 ng·h/mL
AUC₀₋t (IV) 124.5 ± 25.6 ng·h/mL215.4 ± 58.6 ng·h/mL
Oral Bioavailability (F%) 2.3%[1][2][3]4.2%[4][5]

Key Takeaways:

  • Stilbenoid oligomers like δ-viniferin and α-viniferin exhibit low oral bioavailability in rats.[1][2][3][4][5]

  • This is likely due to a combination of poor absorption and extensive first-pass metabolism.[1][2][3]

  • Researchers should consider these pharmacokinetic properties when designing dosage regimens for this compound to ensure adequate systemic exposure.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for in vivo studies with this compound.

Protocol 1: Pharmacokinetic Analysis of this compound in Rodents

This protocol is adapted from studies on δ-viniferin and α-viniferin.[1][2][3][4][5]

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% w/v sodium carboxymethyl cellulose)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO, final DMSO concentration < 5%)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Cannulas for blood collection

  • Heparinized collection tubes

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week before the experiment with free access to food and water.

  • Dosing:

    • Oral Group (n=6): Administer this compound (suggested starting dose of 20-50 mg/kg) suspended in the oral vehicle via oral gavage.

    • Intravenous Group (n=6): Administer this compound (suggested starting dose of 2-5 mg/kg) dissolved in the IV vehicle via tail vein injection.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Use an appropriate internal standard for accurate quantification.

    • The method described for δ-viniferin utilized a shim-pack XR-ODS column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid and negative ion electrospray ionization.[1][2][3]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using non-compartmental analysis software.

Protocol 2: In Vivo Anti-Inflammatory Efficacy Model (LPS-Induced Inflammation)

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute inflammation.

Materials:

  • This compound

  • Vehicle for administration

  • Lipopolysaccharide (LPS)

  • C57BL/6 mice (male, 8-10 weeks old)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for myeloperoxidase (MPO) assay

Procedure:

  • Animal Groups (n=8 per group):

    • Vehicle control

    • LPS + Vehicle

    • LPS + this compound (e.g., 10, 20, 40 mg/kg)

    • LPS + Dexamethasone (positive control)

  • Dosing: Pre-treat mice with this compound or vehicle orally for 3 consecutive days.

  • Induction of Inflammation: On day 3, one hour after the final dose of this compound, administer LPS (1 mg/kg) via intraperitoneal injection.

  • Sample Collection:

    • At 2 hours post-LPS injection, collect blood via cardiac puncture for cytokine analysis.

    • Harvest lung tissue for MPO assay.

  • Cytokine Analysis: Measure the plasma levels of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

  • MPO Assay: Homogenize lung tissue and perform an MPO assay to quantify neutrophil infiltration, a marker of inflammation.

  • Data Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test to determine the statistical significance of the anti-inflammatory effects of this compound.

Protocol 3: In Vivo Anticancer Efficacy Model (Xenograft)

This protocol is based on studies of other stilbene analogs in cancer models.[6][7][8]

Objective: To assess the tumor growth inhibitory effect of this compound in a human cancer xenograft mouse model.

Materials:

  • This compound

  • Vehicle for administration

  • Human cancer cell line (e.g., HT-29 for colon cancer)

  • Immunodeficient mice (e.g., nude mice or SCID mice)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 HT-29 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (e.g., 10 mg/kg/day)

    • Positive control drug (e.g., 5-fluorouracil)

  • Treatment: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors.

  • Analysis:

    • Compare the final tumor volumes and tumor growth rates between the groups.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

  • Data Analysis: Use appropriate statistical tests (e.g., two-way ANOVA for tumor growth curves) to determine the significance of the antitumor effect.

Mandatory Visualizations

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet elucidated, based on the activity of related stilbenoids, a potential anti-inflammatory mechanism involves the inhibition of the NF-κB pathway.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription Viniferol_D This compound Viniferol_D->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

G A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B C This compound Administration (Oral Gavage) B->C D Induction of Pathology (e.g., LPS injection or Tumor Implantation) C->D E Monitoring & Data Collection (e.g., Tumor size, Blood sampling) D->E F Endpoint & Tissue Harvest E->F G Biochemical/Histological Analysis F->G H Data Analysis & Reporting G->H

Caption: General experimental workflow for in vivo studies of this compound.

Logical Relationships

G Viniferol_D This compound Poor_Solubility Poor Aqueous Solubility Viniferol_D->Poor_Solubility Low_Bioavailability Low Oral Bioavailability Poor_Solubility->Low_Bioavailability Formulation Formulation Strategy (e.g., SEDDS, Liposomes) Low_Bioavailability->Formulation Requires Dosage Dosage Regimen Low_Bioavailability->Dosage Influences Efficacy In Vivo Efficacy Formulation->Efficacy Improves Dosage->Efficacy Determines

Caption: Key considerations for in vivo study design with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Viniferol D Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Viniferol D and other stilbenoids from plant sources, primarily Vitis vinifera (grapevine) waste materials like canes and stems.

Troubleshooting Guide

This section addresses specific issues that may arise during your extraction experiments in a direct question-and-answer format.

Question: My this compound yield is consistently low. What are the likely causes and how can I fix it?

Answer: Consistently low yields can stem from several factors throughout the extraction process. Systematically evaluating each step is crucial for identifying the bottleneck.

  • Inefficient Solvent System: The choice of solvent and its polarity is critical. For many stilbenoids, aqueous solutions of ethanol (60-80%) or methanol are highly effective.[1][2] Using 100% pure ethanol or acetone might result in lower yields for certain stilbenoids.[2] Methanol has been shown to be a better solvent than acetone for extracting stilbenes like trans-resveratrol and trans-ε-viniferin from grapevine canes.[3]

  • Suboptimal Extraction Temperature: Temperature significantly impacts extraction efficiency. For ultrasound-assisted extraction (UAE) of stilbenes from grape canes, temperatures around 75°C have proven effective.[1][2] However, excessively high temperatures can lead to the thermal degradation of phenolic compounds, so a balance must be struck.[1][4]

  • Inadequate Extraction Time: While it seems intuitive that longer extraction times would increase yield, the majority of stilbenoids are often rapidly extracted, sometimes within the first 10-15 minutes in methods like UAE.[1] Prolonging the extraction time may not significantly improve the yield and could increase the risk of compound degradation.[1]

  • Improper Sample Preparation: The physical state of the plant material is vital. Powdered material provides a much larger surface area for solvent interaction compared to coarsely cut material, leading to more efficient extraction.[1] A particle size between 350-500 µm has been identified as optimal for trans-resveratrol extraction.[5]

  • Plant Material Variability: The concentration of this compound and other stilbenoids in the source material can vary significantly based on the grapevine variety, geographical location, growing conditions, harvest time, and exposure to stressors.[1][6]

Below is a troubleshooting workflow to diagnose and address low extraction yields.

G cluster_0 cluster_1 Potential Causes & Checks cluster_2 Corrective Actions start Problem: Consistently Low Yield solvent 1. Solvent System start->solvent temp 2. Temperature start->temp time 3. Extraction Time start->time prep 4. Sample Preparation start->prep material 5. Source Material start->material sol_act Optimize solvent. Try 60-80% Ethanol/Water. solvent->sol_act Is polarity optimal? temp_act Adjust temperature. Test range (e.g., 65-75°C for UAE). temp->temp_act Is it too high/low? time_act Vary extraction time. Test shorter durations (e.g., 10-20 min). time->time_act Is it too long/short? prep_act Refine preparation. Ensure fine, consistent particle size. prep->prep_act Is particle size uniform? mat_act Standardize source. Use a single, homogenous batch. material->mat_act Is material consistent?

Caption: Troubleshooting logic for addressing low stilbene extraction yields.

Question: I am observing significant degradation of my target compound in the final extract. What can I do to prevent this?

Answer: Stilbenoids like this compound are susceptible to degradation under certain conditions. Protecting them throughout the extraction and analysis workflow is essential.

  • Light Exposure: Many stilbenoids are light-sensitive. Exposure to light, particularly UV, can cause photoisomerization (e.g., conversion of trans-isomers to cis-isomers) and degradation.[4][7] It is recommended to perform extractions in amber glassware or vessels covered with aluminum foil to minimize light exposure.[7]

  • High Temperatures: While elevated temperatures can improve extraction kinetics, prolonged exposure to high heat can be destructive to thermally sensitive compounds.[4] It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation.

  • Oxidative Degradation: Phenolic compounds are prone to oxidation, especially in the presence of oxygen, light, and certain enzymes. Consider degassing your solvent prior to extraction or performing the procedure under an inert atmosphere (e.g., nitrogen gas) if you suspect oxidation is a major issue.[1]

  • pH of the Extraction Medium: The pH can influence the stability of phenolic compounds. While not always a primary parameter for solvent-based extraction, it's a factor to consider if you are using aqueous-heavy solvent systems.

Question: My extraction efficiency is not consistent between batches. What should I check?

Answer: Batch-to-batch inconsistency is a common problem that can usually be traced back to a lack of precise control over experimental parameters.

  • Plant Material Homogeneity: Ensure that the plant material used for all batches is from a single, well-mixed, and homogenous source. The concentration of stilbenoids can vary naturally between different plants or even different parts of the same plant.[1]

  • Consistent Sample Preparation: The grinding or powdering process must be consistent to ensure a uniform particle size distribution across all batches.[1]

  • Precise Parameter Control: Meticulously control and monitor all extraction parameters for every batch. This includes the exact solvent-to-solid ratio, temperature, and extraction time.[1] For UAE, ensure the ultrasonic power and frequency are consistent.

  • Environmental Conditions: Maintain consistent ambient laboratory conditions (temperature, humidity, light exposure) during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the best source material for this compound extraction? this compound, a resveratrol trimer, is a stilbenoid found in plants like Vitis vinifera (grapevine).[8] Waste materials from viticulture, such as grape canes, stems, and shoots, are considered rich and valuable sources of these bioactive compounds.[3][8]

Q2: Which extraction technique is most effective for this compound? Several techniques can be used, each with advantages and disadvantages.

  • Ultrasound-Assisted Extraction (UAE): This is a modern and efficient method. The cavitation effect created by ultrasound disrupts plant cell walls, enhancing mass transport and accelerating extraction kinetics.[2][9] It often allows for lower temperatures and shorter extraction times compared to traditional methods.[10]

  • Maceration: A simple, traditional technique where the plant material is soaked in a solvent for an extended period (e.g., 24 hours to several days).[7][11] It is inexpensive but time-consuming.[11]

  • Soxhlet Extraction: A classical method that uses continuous solvent distillation. While it can be efficient, the prolonged exposure to the solvent's boiling point may risk thermal degradation of sensitive compounds.[4][7]

Q3: How do I prepare the plant material before extraction? Proper preparation is key. The material (e.g., grape canes) should first be dried to remove moisture. Freeze-drying has been shown to be superior to oven-drying for preserving certain stilbenoids like trans-resveratrol.[2] After drying, the material must be ground into a fine powder to maximize the surface area available for extraction.[1]

Q4: What is the recommended method for quantifying this compound in my extracts? High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying stilbenoids.[12] Coupling HPLC with a Diode-Array Detector (DAD) allows for quantification based on UV absorbance (around 306-320 nm for stilbenes), while coupling it with a Mass Spectrometry (MS) detector provides higher sensitivity and specificity for compound identification.[7][13]

Quantitative Data on Stilbenoid Extraction

The tables below summarize quantitative data from studies on stilbenoid extraction, providing a baseline for comparison and optimization.

Table 1: Effect of Solvent and Temperature on Total Stilbene Yield using Ultrasound-Assisted Extraction (UAE)

TemperatureSolvent SystemTotal Stilbenes (mg/kg dry weight)
25 °C100% Ethanol540.7
25 °C60% Ethanol in Water721.9
25 °C80% Ethanol in Water753.2
25 °C60% Acetone in Water~760 (Highest at this temp)
75 °C100% Ethanol732.4
75 °C60% Ethanol in Water1362.9
75 °C80% Ethanol in Water1365.8
Data synthesized from a study on UAE of stilbenes from grape canes.[2]

Table 2: Comparison of Maceration and Soxhlet Extraction Yields for Key Stilbenoids

Extraction MethodDurationCompoundYield (mg/g of plant material)
Maceration (Dark)14 Daystrans-resveratrol~4.03
Maceration (Dark)14 Daystrans-ε-viniferin~0.51
Soxhlet (Dark)3 Hourstrans-resveratrol~1.50
Soxhlet (Dark)3 Hourstrans-ε-viniferin~0.25
Data adapted from a study on Vitis vinifera pomace.[7] Note: Yields can vary significantly based on the specific plant material.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experimental procedures.

General Workflow for this compound Extraction and Analysis

The following diagram outlines the standard workflow from raw plant material to quantitative analysis.

G cluster_prep 1. Sample Preparation cluster_ext 2. Extraction cluster_proc 3. Post-Extraction Processing cluster_ana 4. Analysis p1 Drying (Freeze-drying preferred) p2 Grinding/Pulverizing (e.g., to <500 µm) p1->p2 e1 Solvent Addition (e.g., 80% Ethanol) p2->e1 e2 Ultrasound-Assisted Extraction (e.g., 20 min, 75°C) e1->e2 pr1 Filtration/Centrifugation (Remove solid residue) e2->pr1 pr2 Solvent Evaporation (Rotary evaporator) pr1->pr2 pr3 Reconstitution (In mobile phase for analysis) pr2->pr3 a1 Quantification via HPLC-DAD/MS pr3->a1

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Viniferol D.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound, a resveratrol trimer, is a large polyphenolic compound with a complex, non-polar structure.[1] Like many other stilbenoids, its chemical structure leads to low solubility in water.[2] This poor aqueous solubility can significantly hinder its bioavailability and therapeutic applications, as it limits dissolution in physiological fluids.[3]

Q2: I'm observing precipitation of this compound in my aqueous buffer. What can I do?

A2: Precipitation is a common issue due to this compound's low aqueous solubility. Here are a few immediate troubleshooting steps:

  • Confirm Concentration: Ensure you have not exceeded the solubility limit of this compound in your specific aqueous medium.

  • Utilize a Co-solvent: For preparing stock solutions, initially dissolve this compound in a small volume of a biocompatible organic solvent such as ethanol or DMSO.[4] Subsequently, you can dilute this stock solution into your aqueous buffer. It is crucial to be mindful of the final co-solvent concentration in your experiment to avoid any unintended effects on your biological system.

  • pH Adjustment: The pH of your solution can influence the solubility of phenolic compounds. Experiment with slight adjustments to the pH of your buffer, but be aware that significant deviations from physiological pH could impact the stability of this compound and the biological system under investigation.

Q3: What are the most effective long-term strategies to improve the aqueous solubility of this compound?

A3: Several formulation strategies can significantly enhance the aqueous solubility of poorly soluble polyphenols like this compound:

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can create a water-soluble inclusion complex, thereby increasing its apparent solubility.[5]

  • Nanoformulations: Techniques such as the formulation of Solid Lipid Nanoparticles (SLNs) can encapsulate this compound within a lipid matrix, improving its dispersibility and solubility in aqueous media.[6][7]

  • Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble carrier can enhance its dissolution rate.[8]

Q4: Will these solubility enhancement techniques affect the biological activity of this compound?

A4: This is a critical consideration. While these techniques are designed to improve solubility, it is essential to experimentally validate that the chosen method does not compromise the biological activity of this compound. For instance, the encapsulation process should not lead to chemical degradation. Post-formulation, it is recommended to perform in vitro assays to confirm that the biological efficacy of this compound is retained or even enhanced due to improved bioavailability.

Troubleshooting Guide

This guide provides a structured approach to addressing solubility challenges with this compound.

Troubleshooting_Viniferol_D_Solubility start Start: this compound Precipitation in Aqueous Solution check_concentration Is the concentration below the expected solubility limit? start->check_concentration use_cosolvent Immediate Solution: Use a Co-solvent (e.g., DMSO, Ethanol) for stock solution preparation. check_concentration->use_cosolvent No re_evaluate Re-evaluate concentration and buffer conditions. check_concentration->re_evaluate Yes long_term_strategy Need a long-term or in-vivo solution? use_cosolvent->long_term_strategy cyclodextrin Option 1: Cyclodextrin Complexation long_term_strategy->cyclodextrin Yes sln Option 2: Solid Lipid Nanoparticles (SLNs) long_term_strategy->sln Yes solid_dispersion Option 3: Solid Dispersion long_term_strategy->solid_dispersion Yes end_solution Problem Solved: This compound is solubilized. long_term_strategy->end_solution No cyclodextrin->end_solution sln->end_solution solid_dispersion->end_solution re_evaluate->start

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

TechniqueCarrier/SystemFold Increase in Aqueous Solubility of ResveratrolReference
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)Up to 2.8-fold[8]
Cyclodextrin Complexation2-hydroxypropyl-beta-Cd (1:3 ratio)Significant increase to 248.21 g/L[8]
Solid DispersionSolutol HS15Significant increase to 16.14 g/L[8]
Nano-aerosolizationSulfobutylether-β-cyclodextrin66-fold[9]

Note: The actual fold increase for this compound may vary depending on the specific experimental conditions.

Experimental Protocols

Here are detailed methodologies for key solubility enhancement experiments.

Protocol 1: Cyclodextrin Complexation of this compound

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex using the co-precipitation method.[10]

Cyclodextrin_Protocol start Start: Prepare Solutions step1 1. Dissolve HP-β-Cyclodextrin in deionized water. start->step1 step2 2. Dissolve this compound in Ethanol. step1->step2 step3 3. Slowly add this compound solution to the cyclodextrin solution under constant stirring. step2->step3 step4 4. Stir the mixture at room temperature for 24-48 hours. step3->step4 step5 5. Centrifuge the solution to remove any un-complexed this compound. step4->step5 step6 6. Lyophilize the supernatant to obtain the solid inclusion complex. step5->step6 end End: Characterize the Complex step6->end

Caption: Experimental workflow for cyclodextrin complexation.

Methodology:

  • Preparation of Solutions:

    • Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) at a desired molar concentration (e.g., 1:1, 1:2 molar ratio of this compound to cyclodextrin).

    • Prepare a concentrated stock solution of this compound in a minimal amount of ethanol.

  • Complexation:

    • Slowly add the this compound stock solution dropwise to the HP-β-CD solution while stirring continuously.

    • Seal the container and continue stirring at room temperature for 24 to 48 hours to allow for complex formation.

  • Isolation of the Complex:

    • After the incubation period, centrifuge the mixture to pellet any un-complexed, precipitated this compound.

    • Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex.

  • Lyophilization:

    • Freeze-dry the supernatant to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Characterization:

    • The resulting powder can be characterized for its solubility, dissolution rate, and structural properties using techniques such as UV-Vis spectroscopy, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method.[11][12]

SLN_Protocol start Start: Prepare Phases step1 1. Prepare Lipid Phase: Melt solid lipid (e.g., stearic acid) and dissolve this compound. start->step1 step2 2. Prepare Aqueous Phase: Dissolve surfactant (e.g., Polysorbate 80) in deionized water. step1->step2 step3 3. Heat both phases to the same temperature above the lipid's melting point. step2->step3 step4 4. Add the hot aqueous phase to the lipid phase and homogenize at high speed. step3->step4 step5 5. Sonicate the resulting emulsion using a probe sonicator. step4->step5 step6 6. Cool the nanoemulsion in an ice bath to allow SLN formation. step5->step6 end End: Characterize the SLNs step6->end

Caption: Experimental workflow for SLN formulation.

Methodology:

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Melt a solid lipid (e.g., stearic acid, glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80, Lecithin) and heat it to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-speed homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.

  • Formation of SLNs:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will solidify, leading to the formation of SLNs.

  • Characterization:

    • The SLN dispersion can be characterized for particle size, zeta potential, encapsulation efficiency, and drug release profile.

References

Technical Support Center: Viniferol D Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of Viniferol D during experiments. The information is based on the general properties of stilbenoids and related polyphenolic compounds. It is crucial to perform specific stability studies for this compound under your unique experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be changing color. What could be the cause?

A1: A color change in your this compound solution is a common indicator of degradation, likely due to oxidation. Stilbenoids, the class of compounds this compound belongs to, are susceptible to oxidation when exposed to light, heat, and oxygen. This process can lead to the formation of colored degradation products and a loss of biological activity.

Q2: How can I prevent the oxidation of this compound in my experiments?

A2: To minimize oxidation, it is essential to control the experimental environment. This includes:

  • Minimizing Light Exposure: Protect your samples from light by using amber-colored vials or wrapping containers in aluminum foil.[1][2]

  • Controlling Temperature: Store stock solutions and experimental samples at low temperatures, such as in a refrigerator or freezer. Avoid repeated freeze-thaw cycles.[2]

  • Deoxygenating Solvents: Before preparing solutions, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Using Antioxidants: Consider the addition of antioxidants to your solutions, but ensure they do not interfere with your experimental assays.

Q3: What are the best solvents to use for dissolving this compound to ensure its stability?

A3: While specific data for this compound is limited, for stilbenoids in general, solvents like DMSO, ethanol, and acetone are commonly used. The choice of solvent can impact stability. For instance, aqueous solutions of similar compounds have shown instability, especially at acidic pH.[3] It is advisable to prepare stock solutions in a suitable organic solvent and make fresh dilutions in your aqueous experimental medium immediately before use.

Q4: How should I store my this compound powder and stock solutions?

A4: this compound powder should be stored in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator. For long-term storage, keeping it in a freezer at -20°C or -80°C is recommended. Stock solutions should be stored in small aliquots in tightly sealed, light-protected vials at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: Are there any visual clues to this compound oxidation that I should watch for?

A5: Besides a visible color change (often to a brownish hue), you might observe the formation of precipitates in your solution as degradation products may be less soluble. However, the absence of these signs does not guarantee stability. Analytical methods are necessary for confirmation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results This compound degradation- Prepare fresh solutions for each experiment.- Review storage and handling procedures.- Perform a stability check of your stock solution using an analytical method like HPLC.
Loss of biological activity Oxidation of this compound- Implement all preventative measures: protect from light, use deoxygenated solvents, and store at low temperatures.- Consider adding a compatible antioxidant.
Precipitate formation in solution Formation of insoluble degradation products- Filter the solution before use to remove precipitates.- Re-evaluate the solvent system and concentration.- This is a strong indicator of degradation; prepare a fresh solution.

Factors Influencing this compound Stability (Based on Polyphenol Chemistry)

Factor Effect on Stability Recommendation
Light Accelerates oxidation and can cause isomerization.[1][2]Work in a dimly lit area and use light-protecting containers.
Temperature Higher temperatures increase the rate of degradation.[2]Store at low temperatures (4°C for short-term, -20°C or -80°C for long-term).
Oxygen A key reactant in the oxidation process.Use deoxygenated solvents and consider working in an inert atmosphere (e.g., a glove box).
pH Acidic conditions can destabilize some polyphenols.[3]Buffer your experimental medium to a pH where this compound is most stable (requires empirical testing). Generally, neutral to slightly acidic pH is a good starting point for many polyphenols.
Solvent The type of solvent can influence the rate of degradation. Aqueous solutions are often less stable.[3]Prepare high-concentration stock solutions in a stable organic solvent and dilute into aqueous media just before the experiment.
Presence of Metal Ions Metal ions can catalyze oxidation reactions.Use high-purity solvents and reagents. If contamination is suspected, consider using a chelating agent like EDTA, ensuring it doesn't affect your experiment.[3]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials: this compound powder, high-purity DMSO (or another suitable organic solvent), amber glass vials with screw caps, argon or nitrogen gas.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound in a fume hood.

    • Add the appropriate volume of deoxygenated DMSO to achieve the desired stock concentration. To deoxygenate the solvent, bubble argon or nitrogen gas through it for 15-20 minutes.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber vials to minimize the number of freeze-thaw cycles.

    • Purge the headspace of each vial with argon or nitrogen gas before sealing tightly.

    • Label the vials clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Forced Degradation Study for this compound

This protocol is a starting point to assess the stability of this compound under various stress conditions.

  • Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% hydrogen peroxide (H₂O₂), HPLC-grade water and solvents, pH meter, heating block, UV lamp.

  • Procedure:

    • Acidic Degradation: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Basic Degradation: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate under the same conditions as the acidic degradation. Neutralize before analysis.

    • Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a UV lamp for a defined period.

    • Control: Keep an aliquot of the stock solution at the recommended storage temperature in the dark.

    • Analysis: At each time point, analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

Experimental_Workflow_for_Preventing_Oxidation cluster_preparation Solution Preparation cluster_storage Storage cluster_experiment Experimental Use start Start: this compound Powder deoxygenate Deoxygenate Solvent (e.g., with N2 or Ar) start->deoxygenate dissolve Dissolve this compound in Deoxygenated Solvent deoxygenate->dissolve aliquot Aliquot into Light-Protected Vials dissolve->aliquot store Store at Low Temperature (-20°C or -80°C) aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Fresh Dilutions for Immediate Use thaw->dilute protect Protect from Light During Experiment dilute->protect end End: Experiment protect->end

Caption: Workflow for preparing, storing, and using this compound solutions to minimize oxidation.

logical_relationship cluster_factors Factors Promoting Oxidation cluster_prevention Preventative Measures light Light Exposure viniferol_d This compound (Stable Form) light->viniferol_d heat Elevated Temperature heat->viniferol_d oxygen Presence of Oxygen oxygen->viniferol_d metals Metal Ion Catalysts metals->viniferol_d oxidized_viniferol_d Oxidized this compound (Degraded, Inactive) viniferol_d->oxidized_viniferol_d Oxidation protect_light Use Amber Vials/ Work in Dim Light protect_light->light blocks low_temp Store at -20°C or -80°C low_temp->heat minimizes deoxygenate Deoxygenate Solvents deoxygenate->oxygen removes chelators Use High-Purity Reagents/ Consider Chelators (e.g., EDTA) chelators->metals inactivates

Caption: Factors promoting this compound oxidation and corresponding preventative measures.

References

Troubleshooting Viniferol D instability in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Viniferol D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on addressing its potential instability in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a stilbenetrimer, a type of polyphenolic compound.[1] It is recognized for its potent antioxidant properties, primarily through its ability to scavenge free radicals and reduce oxidative stress within cellular environments.[2][3] Its molecular formula is C₄₂H₃₂O₉ and it has a molecular weight of 680.70 g/mol .[4]

Q2: I'm observing a decrease in the expected biological activity of this compound in my cell culture experiments over time. What could be the cause?

A decrease in biological activity is often indicative of compound instability in the cell culture medium. Like other polyphenolic compounds, this compound's stability can be influenced by several factors, including the composition of the medium, pH, temperature, exposure to light, and the presence of serum.[5] Degradation can lead to a lower effective concentration of the active compound, thus reducing its observed efficacy.

Q3: My this compound solution, upon dilution in cell culture medium, appears to have a precipitate. What should I do?

Precipitation can occur if the concentration of this compound exceeds its solubility in the aqueous environment of the cell culture medium.[6] This can be exacerbated by the presence of a high concentration of the solvent (e.g., DMSO) used for the stock solution. To troubleshoot this, consider the following:

  • Lower the final concentration: Test a lower final concentration of this compound in your experiment.

  • Optimize the dilution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling to ensure rapid and even dispersal.[7]

  • Check the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low, typically below 0.5%, to avoid solvent-induced precipitation.[8]

Q4: How does the pH of the cell culture medium affect this compound stability?

The pH of the cell culture medium is a critical factor for the stability of many small molecules, including polyphenols.[9][6] For resveratrol, a related compound, stability is greatest near a neutral pH, with degradation increasing in alkaline conditions.[10] It is advisable to monitor the pH of your culture medium, especially during long-term experiments, as cellular metabolism can cause it to shift.

Q5: Is this compound sensitive to light?

Troubleshooting Guide: this compound Instability

If you suspect that this compound instability is impacting your experimental results, this guide provides a systematic approach to identifying and mitigating the issue.

Problem Possible Cause Troubleshooting Steps
Reduced or no biological effect Degradation of this compound in the cell culture medium.- Prepare fresh dilutions of this compound in media immediately before each experiment. - Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol 1). - Consider the use of a stabilizing agent, if compatible with your experimental design.
High variability between experimental replicates Inconsistent concentration of active this compound due to degradation or precipitation.- Ensure complete dissolution of the stock solution before preparing working dilutions. - Standardize the timing of sample preparation and treatment. - Use low-binding microplates to minimize adsorption of the compound to plastic surfaces.[11]
Precipitate formation in the medium Exceeding the solubility limit of this compound.- Perform a solubility test at the intended working concentration in your cell culture medium. - Reduce the final concentration of this compound. - Decrease the final percentage of the organic solvent in the medium.
Color change in the medium (e.g., yellowing or browning) Oxidation or degradation of this compound.- Prepare solutions fresh and protect them from light.[10] - Consider using deoxygenated solvents for preparing stock solutions. - Minimize the exposure of the medium containing this compound to air.

Quantitative Data on this compound Stability (Illustrative Example)

The following table provides an illustrative example of what a stability analysis of this compound in different cell culture media at 37°C and 5% CO₂ could yield. Note: This is hypothetical data for demonstration purposes. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.

Time (hours) % this compound Remaining in DMEM + 10% FBS % this compound Remaining in RPMI-1640 + 10% FBS % this compound Remaining in Serum-Free Medium
0100%100%100%
292%95%88%
875%80%65%
2445%55%30%
4820%30%10%

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Medium

This protocol outlines a method to quantify the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • HPLC or LC-MS/MS system

  • Acetonitrile (ice-cold)

  • Internal standard (optional, but recommended for LC-MS/MS)

Methodology:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare the working solution by diluting the stock solution in your complete cell culture medium to the final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Set up the experiment: In a 24-well plate, add 1 mL of the this compound working solution to triplicate wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For the 0-hour time point, collect the aliquot immediately after adding the working solution.

  • Quench the reaction: To a 100 µL aliquot of the medium, add 200 µL of ice-cold acetonitrile (containing an internal standard if used) to precipitate proteins and halt degradation.

  • Process the samples: Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analyze the supernatant containing this compound using a validated HPLC or LC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of the 0-hour time point.

Potential Signaling Pathways and Experimental Workflows

Based on the known activities of related polyphenolic compounds, this compound may exert its biological effects through the modulation of key signaling pathways such as PI3K/Akt and NF-κB.

Potential Signaling Pathway: PI3K/Akt

The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and apoptosis. Some natural compounds have been shown to activate this pathway, leading to anti-apoptotic effects.[1][12]

PI3K_Akt_Pathway Viniferol_D This compound Receptor Cell Surface Receptor Viniferol_D->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt activates Akt Akt Apoptosis Apoptosis p_Akt->Apoptosis inhibits Cell_Survival Cell Survival p_Akt->Cell_Survival promotes

Caption: Hypothesized activation of the PI3K/Akt pathway by this compound.

Potential Signaling Pathway: NF-κB

The NF-κB pathway is a key regulator of inflammation. Some studies suggest that certain molecules can inhibit this pathway by interacting with components like IκB kinase (IKK), thereby preventing the nuclear translocation of NF-κB.[13][14]

NFkB_Pathway Viniferol_D This compound IKK IKK Complex Viniferol_D->IKK inhibits p_IkB p-IκBα IKK->p_IkB phosphorylates IkB IκBα NFkB_IkB NF-κB-IκBα Complex (Inactive) p_IkB->NFkB_IkB degradation of IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB releases Inflammation Inflammatory Gene Transcription Nucleus->Inflammation promotes

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Investigating Signaling Pathway Modulation

This workflow outlines the steps to determine if this compound affects a specific signaling pathway, using Western blotting as the example readout.

Experimental_Workflow Start Start: Hypothesis (e.g., this compound affects PI3K/Akt) Cell_Culture 1. Cell Culture (Seed cells and allow to adhere) Start->Cell_Culture Treatment 2. Treatment (Treat cells with this compound at various concentrations and time points) Cell_Culture->Treatment Lysis 3. Cell Lysis (Harvest cells and prepare protein lysates) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification Western_Blot 5. Western Blot (SDS-PAGE, transfer, and blotting) Quantification->Western_Blot Antibodies 6. Antibody Incubation (Primary antibodies for p-Akt, Akt, etc. followed by secondary antibodies) Western_Blot->Antibodies Detection 7. Detection (Chemiluminescence or fluorescence) Antibodies->Detection Analysis 8. Data Analysis (Quantify band intensity and normalize to loading control) Detection->Analysis Conclusion Conclusion: Pathway is modulated/not modulated Analysis->Conclusion

Caption: Workflow for analyzing protein phosphorylation by Western blot.

References

Technical Support Center: Enhancing the Bioavailability of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Viniferol D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to enhance the oral bioavailability of this promising stilbenoid.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound, a resveratrol trimer, belongs to the stilbenoid class of polyphenols. Like many stilbenoids, its oral bioavailability is likely limited by two main factors:

  • Poor Aqueous Solubility: this compound is a large, polyphenolic molecule with limited solubility in aqueous environments like the gastrointestinal tract, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Stilbenoids are rapidly metabolized in the intestines and liver, primarily through glucuronidation and sulfation. This metabolic process converts the active compound into more water-soluble forms that are easily excreted, significantly reducing the amount of the parent compound that reaches systemic circulation. A study on a closely related resveratrol dimer, δ-viniferin, demonstrated an absolute oral bioavailability of only 2.3%, with the major metabolites being glucuronide and sulfate conjugates.[1][2]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: The main approaches to improve the oral bioavailability of this compound and other stilbenoids fall into three categories:

  • Formulation-Based Strategies: These involve encapsulating this compound in novel drug delivery systems to improve its solubility and protect it from rapid metabolism. Nanoformulations such as solid lipid nanoparticles (SLNs), nanoemulsions, and liposomes are particularly promising.[2]

  • Co-administration with Bioenhancers: This strategy involves administering this compound with compounds that inhibit the metabolic enzymes responsible for its degradation. Piperine, an alkaloid from black pepper, is a well-known inhibitor of glucuronidation.

  • Chemical Modification (Prodrug Approach): This involves chemically modifying the this compound molecule to create a "prodrug" with improved absorption characteristics. The prodrug is then converted back to the active this compound within the body.

Q3: How do nanoformulations improve the bioavailability of stilbenoids?

A3: Nanoformulations enhance the bioavailability of stilbenoids like this compound through several mechanisms:

  • Enhanced Solubility and Dissolution: Encapsulating the compound within a nanoparticle can significantly increase its dissolution rate in the gastrointestinal fluids.[2]

  • Protection from Degradation: The nanoparticle matrix can shield the entrapped this compound from the harsh enzymatic environment of the gut, preventing premature metabolism.[2]

  • Increased Permeability and Uptake: The small size of nanoparticles can facilitate their transport across the intestinal epithelium.[2]

  • Sustained Release: Some nanoformulations can be designed for a controlled, sustained release of the active compound, prolonging its therapeutic window.

Q4: What is the mechanism by which piperine enhances stilbenoid bioavailability?

A4: Piperine primarily enhances the bioavailability of stilbenoids by inhibiting Phase II metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs). By blocking these enzymes in the intestine and liver, piperine reduces the first-pass metabolism of the stilbenoid, allowing a larger fraction of the unmetabolized, active compound to be absorbed into the bloodstream.[3][4][5]

Troubleshooting Guides

Issue 1: Low and variable bioavailability of this compound in preclinical animal studies.

Possible CauseTroubleshooting Tip
Poor aqueous solubility of this compound. Formulation Strategy: Formulate this compound into a nano-delivery system such as a solid lipid nanoparticle (SLN) or a nanoemulsion to enhance its solubility and dissolution rate. (See Experimental Protocol 1 for SLN preparation).
Rapid first-pass metabolism (glucuronidation and sulfation). Co-administration with Bioenhancers: Co-administer this compound with piperine, a known inhibitor of glucuronidation. A typical starting oral dose in rodents is 10 mg/kg of piperine.
Efflux by P-glycoprotein (P-gp). P-gp Inhibition Assay: Conduct an in vitro P-gp substrate assay to determine if this compound is a substrate for this efflux pump. If it is, consider co-administration with a known P-gp inhibitor in preclinical models. (See Experimental Protocol 3 for a P-gp substrate assay).

Issue 2: Difficulty in preparing stable this compound-loaded nanoformulations.

Possible CauseTroubleshooting Tip
Aggregation and precipitation of nanoparticles. Optimize Surfactant/Stabilizer Concentration: The type and concentration of the surfactant or stabilizer are critical for nanoparticle stability. Perform a concentration-response study to find the optimal ratio of surfactant to lipid.
Low encapsulation efficiency. Lipid and Drug Solubility: Ensure that this compound is soluble in the molten lipid phase during the preparation of SLNs. If solubility is an issue, consider using a co-solvent that is later removed, or explore different lipid matrices.
Inconsistent particle size. Homogenization Parameters: Optimize the homogenization speed and duration. For microfluidization, adjust the pressure and number of passes to achieve a uniform particle size distribution.

Quantitative Data on Bioavailability Enhancement of Related Stilbenoids

While specific data for this compound is limited, the following tables summarize the pharmacokinetic data for closely related stilbenoids, demonstrating the potential for bioavailability enhancement.

Table 1: Pharmacokinetic Parameters of δ-Viniferin in Rats

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
Intravenous10 mg/kg--2345 ± 456-
Oral50 mg/kg35.6 ± 8.70.554.3 ± 12.12.3

Data extracted from a study on trans-δ-viniferin, a resveratrol dimer.[1][2]

Table 2: Effect of Liposomal Encapsulation on the Pharmacokinetics of ε-Viniferin in Rats

FormulationDoseCmax (pmol/mL)Tmax (min)AUC (pmol/mL/min)
Free ε-Viniferin20 mg/kg (oral)15 ± 11602,340 ± 1,740
Encapsulated ε-Viniferin20 mg/kg (oral)22 ± 12303,120 ± 1,680

Data extracted from a study on trans-ε-viniferin, a resveratrol dimer.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Disperse the desired amount of this compound in the molten lipid.

  • Heat an aqueous solution of the surfactant to the same temperature.

  • Add the hot aqueous surfactant solution to the molten lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • The resulting nanoemulsion is then cooled down to room temperature while stirring, allowing the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Glucuronidation Inhibition Assay using Liver Microsomes

Materials:

  • Rat or human liver microsomes

  • This compound

  • Piperine (inhibitor)

  • UDPGA (co-factor)

  • Alamethicin (pore-forming agent)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • LC-MS/MS for analysis

Procedure:

  • Pre-incubate liver microsomes with alamethicin on ice to activate the UGT enzymes.

  • In a reaction plate, add the reaction buffer, activated microsomes, and varying concentrations of piperine.

  • Add this compound to initiate the reaction.

  • Add UDPGA to start the glucuronidation process and incubate at 37°C.

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and analyze the supernatant for the formation of this compound-glucuronide by LC-MS/MS.

  • Calculate the IC50 of piperine for the inhibition of this compound glucuronidation.

Protocol 3: Caco-2 Cell Permeability Assay

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • Lucifer yellow (marker for monolayer integrity)

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of lucifer yellow.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the this compound solution in the transport buffer to the apical (A) side of the insert.

  • At predetermined time points, take samples from the basolateral (B) side.

  • To assess efflux, add this compound to the basolateral side and sample from the apical side.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.

Visualizations

ViniferolD_Metabolism cluster_gut_liver Intestine and Liver viniferol_d This compound (Oral) viniferol_d_abs Absorbed this compound viniferol_d->viniferol_d_abs Absorption metabolites This compound Glucuronide/Sulfate (Inactive & Excreted) viniferol_d_abs->metabolites systemic_circulation Systemic Circulation (Active this compound) viniferol_d_abs->systemic_circulation To Bloodstream ugt_sgt Phase II Enzymes (UGT/SULT) ugt_sgt->metabolites piperine Piperine piperine->ugt_sgt Inhibits

Caption: Metabolic pathway of this compound and the inhibitory action of piperine.

SLN_Workflow start Start melt_lipid Melt Solid Lipid start->melt_lipid heat_surfactant Heat Aqueous Surfactant Solution start->heat_surfactant disperse_vd Disperse this compound in Molten Lipid melt_lipid->disperse_vd homogenize High-Speed Homogenization disperse_vd->homogenize heat_surfactant->homogenize cool_down Cool Down with Stirring homogenize->cool_down form_sln Formation of This compound-loaded SLNs cool_down->form_sln characterize Characterization (Size, Zeta, EE%) form_sln->characterize end End characterize->end

Caption: Experimental workflow for preparing this compound-loaded SLNs.

Caco2_Assay cluster_workflow Caco-2 Permeability Assay Workflow seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-25 days to form monolayer seed_cells->differentiate check_integrity Measure TEER & Lucifer Yellow Permeability differentiate->check_integrity add_compound Add this compound to Apical (or Basolateral) side check_integrity->add_compound sample Sample from opposite side at time points add_compound->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for assessing this compound permeability using the Caco-2 cell model.

References

Dealing with low purity of commercial Viniferol D.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Viniferol D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a resveratrol trimer, a type of stilbenoid, naturally found in plants like grapevines (Vitis vinifera)[1]. Stilbenoids are produced by plants in response to stress, such as microbial infections or UV radiation. This compound is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects[1].

Q2: What are the common impurities found in commercial this compound?

Commercial this compound is often isolated from natural sources, leading to the presence of structurally related impurities. The most common impurities include other stilbenoids such as resveratrol monomers, dimers (e.g., ε-viniferin), and other trimer isomers. Additionally, other polyphenolic compounds present in the plant extract may also be carried through the initial purification steps. In synthetic preparations, process-related impurities can also be present, which may include precursors or by-products of the synthesis process[2][3][4].

Q3: Why is the purity of this compound critical for experimental results?

The purity of this compound is crucial as impurities can significantly impact experimental outcomes. Structurally similar stilbenoids may possess their own biological activities, which could lead to misleading or confounding results in bioassays. For instance, the presence of more potent or cytotoxic impurities could exaggerate the perceived activity of this compound. Conversely, inactive impurities will lower the actual concentration of the active compound, potentially diminishing its observed effect.

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it at -20°C for long-term storage. For short-term use, refrigeration at 4°C is recommended. As stilbenoids can be sensitive to light and oxidation, it is best to store them in amber vials or light-protective containers, under an inert atmosphere (e.g., argon or nitrogen) if possible.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Bioactivity in Cell-Based Assays

Symptoms:

  • Higher or lower than expected efficacy (e.g., IC50 values) in cell viability or functional assays.

  • High variability between experimental replicates.

  • Off-target effects not previously reported for this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of Bioactive Impurities 1. Purity Assessment: Perform HPLC-UV analysis to determine the purity of your commercial this compound. Compare the chromatogram to a reference standard if available. 2. Impurity Identification: If significant impurities are detected, use LC-MS or NMR to identify their structures. Common impurities include other stilbenoids which may have their own biological activity. 3. Purification: If the purity is below an acceptable level (typically >95%), purify the compound using preparative HPLC.
Degradation of this compound 1. Check Storage Conditions: Ensure the compound has been stored correctly (cool, dark, and dry). 2. Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment. Avoid repeated freeze-thaw cycles. 3. Stability Check: Re-analyze the purity of an older batch of this compound to check for degradation products.
Solvent Effects 1. Solvent Toxicity Control: Include a vehicle control (solvent only) in your assays to ensure the observed effects are not due to solvent toxicity at the concentrations used. 2. Solubility Issues: Ensure this compound is fully dissolved in the solvent before diluting into cell culture media. Poor solubility can lead to inconsistent dosing.
Issue 2: Low Purity Confirmed by Analytical Methods

Symptoms:

  • HPLC analysis shows multiple peaks in addition to the main this compound peak.

  • NMR spectrum shows unexpected signals, indicating the presence of impurities.

  • The purity is determined to be significantly lower than that stated by the supplier.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Commercial Batch 1. Contact Supplier: Inform the supplier of the purity issue and request a certificate of analysis for the specific batch. 2. Purification: Implement a purification protocol, such as preparative HPLC, to obtain a high-purity sample for your experiments.
Co-eluting Impurities in HPLC 1. Method Optimization: Adjust the HPLC method (e.g., gradient, mobile phase composition) to improve the resolution between this compound and the impurities. 2. Alternative Column: Try a different HPLC column with a different stationary phase chemistry.
Incorrect Identification of Peaks 1. Use of Reference Standard: If available, run a certified reference standard of this compound to confirm its retention time. 2. Mass Spectrometry: Use LC-MS to confirm the mass of the main peak corresponds to this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound

This protocol provides a general method for the analysis of this compound purity. Optimization may be required depending on the specific impurities present.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or DMSO. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Preparative HPLC for Purification of this compound

This protocol outlines a general approach to purify this compound from a low-purity commercial sample.

  • Instrumentation: Preparative HPLC system with a fraction collector.

  • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase and Gradient: Use the same mobile phase as the analytical method. The gradient may need to be adjusted to optimize separation on the preparative scale.

  • Flow Rate: Typically 15-25 mL/min, depending on the column dimensions.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of mobile phase A or DMSO. The loading amount will depend on the column capacity and the degree of impurity.

  • Fraction Collection: Collect fractions based on the elution of the this compound peak.

  • Post-Purification: Analyze the purity of the collected fractions using the analytical HPLC method. Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

Table 1: Typical Purity of Commercial Stilbenoid Products

CompoundSupplier A Purity (%)Supplier B Purity (%)Common Impurities
Resveratrol98.599.2cis-Resveratrol, Piceid
Pterostilbene97.898.9Resveratrol, Pinosylvin
This compound (example) 92.3 95.8 ε-viniferin, Resveratrol

Table 2: Example IC50 Values of this compound and a Common Impurity in Cancer Cell Lines

CompoundCell LineIC50 (µM) after 48h
This compoundMCF-7 (Breast Cancer)15.2[5][6]
This compoundA549 (Lung Cancer)22.5
ε-viniferinMCF-7 (Breast Cancer)35.8
ε-viniferinA549 (Lung Cancer)45.1

Visualizations

Experimental Workflow for Purity Assessment and Bioactivity Testing

experimental_workflow cluster_start Start cluster_analysis Purity Assessment cluster_decision Decision cluster_purification Purification cluster_bioassay Bioactivity Assay cluster_end End start Commercial this compound hplc HPLC-UV Analysis start->hplc nmr NMR Analysis start->nmr purity_check Purity > 95%? hplc->purity_check nmr->purity_check prep_hplc Preparative HPLC purity_check->prep_hplc No cell_assay Cell-Based Assay (e.g., MTT) purity_check->cell_assay Yes prep_hplc->hplc Verify Purity end Data Analysis & Interpretation cell_assay->end

Caption: Workflow for assessing purity and bioactivity of commercial this compound.

Signaling Pathway: Modulation of AMPK/Nrf2 and NF-κB by this compound

signaling_pathway cluster_AMPK AMPK Pathway cluster_NFkB NF-κB Pathway cluster_outcomes Cellular Outcomes Viniferol_D This compound AMPK AMPK Viniferol_D->AMPK activates IKK IKK Viniferol_D->IKK inhibits Nrf2 Nrf2 AMPK->Nrf2 activates ARE Antioxidant Response Element (ARE) Gene Expression Nrf2->ARE activates NFkB NF-κB Nrf2->NFkB inhibits Antioxidant Increased Antioxidant Response ARE->Antioxidant IkB IκBα IKK->IkB phosphorylates (inhibition) IkB->NFkB inhibits Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation activates Anti_inflammatory Reduced Inflammation NFkB->Anti_inflammatory leads to (via inhibition)

Caption: this compound signaling pathways.

References

Technical Support Center: Optimizing Viniferol D Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Viniferol D for cytotoxicity assays. Given that specific data for this compound is limited, this guide also draws upon information from related stilbene compounds, such as resveratrol and ε-viniferin, to provide a comprehensive starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action in cytotoxicity?

This compound is a stilbenetrimer, a type of natural polyphenol, isolated from Vitis vinifera (grapevine).[1][] While detailed mechanistic studies on this compound are not widely available, related stilbene oligomers are known to exert cytotoxic effects on cancer cells through various mechanisms.[3] These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways involved in cell proliferation and survival.[3][4] For instance, some stilbenes induce apoptosis through caspase-dependent pathways and disruption of the mitochondrial membrane potential.[3][5]

Q2: I cannot find established IC50 values for this compound in my cell line. Where should I start?

The absence of established IC50 values for this compound in many cell lines necessitates preliminary dose-response experiments. As a starting point, you can refer to the effective concentrations of other stilbene compounds. For example, resveratrol has shown IC50 values ranging from micromolar to low millimolar concentrations depending on the cell line and exposure time.[4] It is recommended to perform a broad-range dose-response study (e.g., from nanomolar to high micromolar concentrations) to determine the optimal concentration range for your specific experimental conditions.

Q3: How long should I incubate my cells with this compound?

The optimal incubation time is dependent on the cell type and the specific cytotoxic mechanism being investigated. A time-course experiment is crucial. You can start with common incubation periods used for cytotoxicity assays, such as 24, 48, and 72 hours.[6][7] Shorter incubation times may be sufficient to observe acute cytotoxic effects, while longer durations might be necessary to detect effects on cell proliferation or the induction of apoptosis.

Q4: My results are not consistent between experiments. What could be the cause?

Inconsistent results in cytotoxicity assays can arise from several factors:

  • Compound Stability: Ensure that your this compound stock solution is properly stored and that the compound is stable in your cell culture medium for the duration of the experiment.

  • Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells and experiments.

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, be mindful of its potential cytotoxicity at higher concentrations. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

  • Assay Variability: Different cytotoxicity assays measure different cellular parameters. It is advisable to confirm your findings using at least two different assay methods (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No cytotoxicity observed at expected concentrations. 1. this compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound. 4. this compound has degraded.1. Perform a wider dose-response experiment with higher concentrations. 2. Increase the incubation time (e.g., up to 72 hours). 3. Consider using a different cell line or a positive control known to induce cytotoxicity in your chosen cell line. 4. Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at a low temperature).
High background signal in the assay. 1. Contamination of cell cultures. 2. Phenol red in the culture medium interfering with colorimetric assays. 3. High spontaneous cell death in control wells.1. Regularly check for and address any microbial contamination in your cell cultures. 2. Use phenol red-free medium for the assay. 3. Optimize cell seeding density and ensure gentle handling of cells to maintain their viability.
"Edge effect" observed in 96-well plates. Evaporation of medium from the outer wells of the plate.1. Avoid using the outermost wells of the 96-well plate for experimental samples. 2. Fill the outer wells with sterile PBS or water to maintain humidity. 3. Ensure proper sealing of the plate during incubation.
Discrepancy between results from different cytotoxicity assays. Different assays measure different aspects of cell death. For example, MTT measures metabolic activity, while LDH measures membrane integrity.1. This is not necessarily an error. The results may indicate a specific mechanism of cell death. For example, a decrease in MTT signal without a corresponding increase in LDH release might suggest apoptosis rather than necrosis. 2. Use a combination of assays to get a more complete picture of the cytotoxic effects of this compound.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table summarizes the IC50 values for related stilbene compounds to provide a reference for initial experimental design.

CompoundCell LineIncubation Time (hours)IC50 Value
ε-Viniferin U266 (Multiple Myeloma)Not SpecifiedHigher than Resveratrol
Miyabenol C Myeloid and Lymphoid Cell LinesNot Specified10.8 - 29.4 µM
Resveratrol C6 (Glioma)Not Specified8.2 µg/mL
Resveratrol HepG2 (Hepatocellular Carcinoma)Not Specified11.8 µg/mL
Resveratrol HeLa (Cervical Cancer)Not Specified20.4 µg/mL
Resveratrol MCF-7 (Breast Cancer)Not Specified44.8 µg/mL
Grape Seed Extract A431 (Skin Cancer)24111.11 µg/mL
Grape Peel Extract A431 (Skin Cancer)24319.14 µg/mL

Note: The IC50 values can vary significantly depending on the experimental conditions. This table should be used as a guide for determining a starting concentration range for this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Measurement: Read the absorbance at the recommended wavelength (usually around 490 nm).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (Logarithmic Growth Phase) start->cell_culture seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells viniferol_prep Prepare this compound Stock and Dilutions treat_cells Treat Cells with This compound Concentrations viniferol_prep->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate assay_choice Perform Cytotoxicity Assay (e.g., MTT, LDH, Apoptosis) incubate->assay_choice read_plate Read Plate (Absorbance/Fluorescence) assay_choice->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for optimizing this compound concentration in cytotoxicity assays.

Signaling_Pathway cluster_pathway Potential Stilbene-Induced Apoptosis Pathway viniferol This compound (or other stilbenes) stress Cellular Stress viniferol->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for stilbene-induced apoptosis.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Decision Tree start Unexpected Results? no_cytotoxicity No Cytotoxicity? start->no_cytotoxicity Yes high_variability High Variability? start->high_variability No increase_conc Increase Concentration no_cytotoxicity->increase_conc increase_time Increase Incubation Time no_cytotoxicity->increase_time check_compound Check Compound Stability no_cytotoxicity->check_compound check_cells Check Cell Health & Seeding Density high_variability->check_cells check_solvent Check Solvent Effects (Vehicle Control) high_variability->check_solvent check_plate Address Edge Effects high_variability->check_plate

Caption: A decision tree for troubleshooting common issues in cytotoxicity assays.

References

Challenges in the chemical synthesis of Viniferol D.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Viniferol D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this intricate resveratrol trimer. Given the absence of a published total synthesis for this compound, this guide is based on established principles and challenges encountered in the synthesis of structurally related resveratrol oligomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a naturally occurring resveratrol trimer isolated from Vitis vinifera 'Kyohou'.[1][2] Its complex and unique bicyclo[5.3.0]decane ring system presents a significant synthetic challenge.[1][2] The primary difficulties lie in controlling the regioselectivity and stereoselectivity of the oxidative coupling reactions of resveratrol units to form the specific carbon-carbon and carbon-oxygen bonds that define its structure. Furthermore, the presence of multiple reactive phenolic hydroxyl groups necessitates a robust protecting group strategy.

Q2: What are the main synthetic strategies for resveratrol oligomers like this compound?

The main approaches for synthesizing complex resveratrol oligomers include:

  • Biomimetic Synthesis: This strategy employs oxidizing agents or enzymes, such as horseradish peroxidase (HRP), to mimic the natural biosynthetic pathways.[3] While potentially effective for generating a variety of oligomers, these methods often suffer from a lack of selectivity, leading to complex mixtures of products that are difficult to separate.[3]

  • Total Synthesis: A step-by-step construction of the molecule from simpler starting materials. This approach offers greater control over the stereochemistry and regiochemistry but is often lengthy and requires careful planning of protecting group strategies and coupling reactions. While total syntheses for some resveratrol dimers like (±)‐ampelopsin B and (±)‐ϵ‐viniferin have been reported, a complete total synthesis of this compound has not yet been published.[4]

Q3: Are there any reported yields for the synthesis of resveratrol trimers?

Direct yields for a total synthesis of this compound are unavailable. However, looking at the biomimetic synthesis of other resveratrol trimers can provide some context. For instance, the horseradish peroxidase-catalyzed biotransformation of trans-resveratrol and (±)-ε-viniferin has yielded various trimers, but often in low yields and as part of a complex mixture. The separation and purification of these trimers are significant hurdles.

Troubleshooting Guide

Problem Area 1: Protecting Group Strategy

Q1: I am having trouble with the stability of my protecting groups during the oxidative coupling step. What should I consider?

This is a common issue in the synthesis of complex polyphenols. The choice of protecting group is critical. Methyl ethers are often used, but their cleavage can require harsh conditions that may degrade the complex oligomeric structure.[4]

Troubleshooting Suggestions:

  • Alternative Protecting Groups: Consider using protecting groups that can be removed under milder conditions. For example, cyclopropylmethyl (cPrMe) ethers have been successfully used in the synthesis of related compounds and can be cleaved with acid.[4] Silyl ethers (e.g., TBDMS) are another option, offering a different deprotection orthogonality.

  • Reaction Conditions: Ensure your oxidative coupling conditions are compatible with your chosen protecting groups. Some oxidizing agents can be harsh and may lead to premature deprotection or side reactions.

Protecting GroupCommon Cleavage ConditionsPotential Issues
Methyl (Me)BBr3, HBrHarsh conditions, potential for side reactions
Benzyl (Bn)Hydrogenolysis (H2, Pd/C)May not be compatible with other functional groups
tert-Butyldimethylsilyl (TBDMS)TBAF, HFGenerally mild, but potential for migration
Cyclopropylmethyl (cPrMe)Acid (e.g., HCl)Milder than methyl ether cleavage

Q2: My deprotection step is leading to decomposition of the this compound backbone. How can I avoid this?

The complex, strained ring system of this compound is likely sensitive to strong acidic or basic conditions.

Troubleshooting Suggestions:

  • Orthogonal Protecting Groups: Employ a strategy with multiple protecting groups that can be removed sequentially under different, mild conditions. This allows for the deprotection of specific hydroxyl groups without affecting others or the core structure.

  • Stepwise Deprotection: If using the same protecting group for all hydroxyls, consider a partial deprotection followed by purification, and then subsequent deprotection steps. This can be tedious but may preserve the integrity of the molecule.

Problem Area 2: Regio- and Stereoselectivity in Coupling Reactions

Q1: My oxidative coupling of resveratrol or its derivatives is producing a complex mixture of isomers, and I am not getting the desired connectivity for this compound.

This is the central challenge in the synthesis of this compound. The desired bicyclo[5.3.0]decane ring system requires precise control over bond formation.

Troubleshooting Suggestions:

  • Enzyme-Catalyzed Reactions: While often unselective, exploring different enzymes or reaction conditions (e.g., solvent, pH, temperature) with horseradish peroxidase (HRP) might favor the formation of the desired trimer.[3]

  • Directed Synthesis: A total synthesis approach is more likely to succeed here. This would involve the pre-functionalization of the resveratrol units to direct the coupling reactions to the desired positions. For instance, introducing a leaving group on one resveratrol monomer and a nucleophilic site on another can control the initial bond formation.

  • Metal-Catalyzed Cross-Coupling: For constructing specific C-C bonds, consider modern cross-coupling reactions (e.g., Suzuki, Heck) on appropriately functionalized resveratrol precursors.

Logical Flow for Addressing Selectivity Issues:

G start Poor Regio-/Stereoselectivity in Coupling biomimetic Biomimetic Approach (e.g., HRP) start->biomimetic total_synthesis Total Synthesis Approach start->total_synthesis screen_enzymes screen_enzymes biomimetic->screen_enzymes Vary enzymes/conditions prefunctionalize prefunctionalize total_synthesis->prefunctionalize Pre-functionalize monomers analysis Desired Isomer Formed? screen_enzymes->analysis Analyze product distribution cross_coupling cross_coupling prefunctionalize->cross_coupling Utilize cross-coupling reactions cross_coupling->analysis Analyze product structure success Proceed to Purification analysis->success Yes failure Re-evaluate Synthetic Strategy analysis->failure No

Caption: Troubleshooting workflow for selectivity issues in this compound synthesis.

Problem Area 3: Purification

Q1: I have a complex reaction mixture containing multiple resveratrol oligomers. How can I effectively purify this compound?

The structural similarity of resveratrol oligomers makes their separation a significant challenge.

Troubleshooting Suggestions:

  • Multi-Step Chromatography: A single chromatographic method is unlikely to be sufficient. A combination of techniques will likely be necessary.

    • Normal-Phase Chromatography: Good for separating compounds with different polarities.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often provides higher resolution for separating closely related isomers. Gradient elution methods are typically required.

    • Size-Exclusion Chromatography (SEC): Can be useful for separating oligomers based on their size (monomers, dimers, trimers, etc.).

  • Derivatization: In some cases, temporarily derivatizing the mixture (e.g., acetylation of hydroxyl groups) can alter the chromatographic behavior of the components, making them easier to separate. The protecting groups can then be removed after purification.

Experimental Workflow for Purification:

G start Crude Reaction Mixture sec Size-Exclusion Chromatography start->sec Separate by oligomer size trimer_fraction trimer_fraction sec->trimer_fraction Isolate Trimer Fraction normal_phase Normal-Phase Chromatography enriched_fraction enriched_fraction normal_phase->enriched_fraction Collect Enriched this compound Fraction rp_hplc Reversed-Phase HPLC pure_product Pure this compound rp_hplc->pure_product trimer_fraction->normal_phase Separate isomers by polarity enriched_fraction->rp_hplc High-resolution separation

Caption: A multi-step purification workflow for isolating this compound.

This technical support center aims to provide guidance for the challenging synthesis of this compound. As new research emerges, this resource will be updated with more specific protocols and data. Researchers are encouraged to consult the primary literature on the synthesis of related resveratrol oligomers for further insights.

References

Technical Support Center: Improving the Resolution of Viniferol D Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of Viniferol D isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

This compound, a resveratrol trimer, presents significant chromatographic challenges due to the presence of multiple stereoisomers, including enantiomers and diastereomers. These isomers often have very similar physicochemical properties, leading to co-elution and poor resolution in standard reversed-phase HPLC methods. The complexity of the sample matrix, especially when isolating from natural sources like grapevine stems, can further complicate separation.[1]

Q2: Which type of chromatography is most effective for separating this compound isomers?

For resolving the complex mixture of this compound isomers, a multi-step approach is often necessary. Initially, reversed-phase HPLC can be used for preliminary purification and separation of diastereomers. However, to resolve enantiomers, chiral chromatography is essential.[2] The selection of the appropriate chiral stationary phase (CSP) is critical for achieving enantioseparation. Two-dimensional liquid chromatography (2D-LC) can also be a powerful technique, offering orthogonal separation mechanisms to resolve complex mixtures.[3]

Q3: What are the critical parameters to optimize for improving resolution?

The most critical parameters for optimizing the separation of this compound isomers include:

  • Stationary Phase Selection: Choosing the right column chemistry is fundamental. For diastereomeric separation, C18 and Phenyl-Hexyl columns are common starting points. For enantiomeric separation, polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are often successful.[2][4]

  • Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile vs. methanol), the use of additives (e.g., formic acid or acetic acid to control pH and improve peak shape), and the gradient profile are all crucial for optimizing selectivity.[5][6][7]

  • Column Temperature: Temperature can influence selectivity and viscosity of the mobile phase. Experimenting with different temperatures (e.g., 25°C, 30°C, 40°C) can sometimes improve resolution.[5]

  • Flow Rate: Optimizing the flow rate can enhance separation efficiency. Lower flow rates generally lead to better resolution but longer run times.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Problem 1: Poor or No Resolution Between Isomers

  • Symptom: Peaks are co-eluting or show very little separation.

  • Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Stationary Phase For diastereomers, if using a C18 column, consider a Phenyl-Hexyl or a column with a different selectivity. For enantiomers, a chiral stationary phase is mandatory.[2][4]
Suboptimal Mobile Phase 1. Change Organic Modifier: If using acetonitrile, try methanol, or a ternary mixture. The different solvent properties can alter selectivity. 2. Modify Gradient: Employ a shallower gradient to increase the separation window for closely eluting peaks. 3. Adjust pH: Add a small percentage of acid (e.g., 0.1% formic acid) to the mobile phase to suppress ionization and improve peak shape.[8]
Inadequate Method Parameters 1. Lower Flow Rate: Decrease the flow rate to allow for more interaction between the analytes and the stationary phase. 2. Optimize Temperature: Systematically vary the column temperature to see if it improves selectivity.[5]

Problem 2: Peak Tailing

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions Interactions between the acidic phenolic hydroxyl groups of this compound and active sites on the silica backbone of the column can cause tailing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can mitigate this.
Column Overload The sample concentration is too high, leading to saturation of the stationary phase. Dilute the sample and reinject.
Column Contamination/Degradation Contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Problem 3: Ghost Peaks or Baseline Noise

  • Symptom: Unexplained peaks in the chromatogram or an unstable baseline.

  • Possible Causes & Solutions:

CauseRecommended Action
Contaminated Mobile Phase Ensure high-purity solvents and additives are used. Filter all mobile phases before use.
Carryover from Previous Injection Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
Air Bubbles in the System Degas the mobile phase thoroughly before and during use.

Experimental Protocols

Protocol 1: Chiral HPLC for Separation of this compound Enantiomers (Adapted from Stilbene Dimer Separation Methods)

This protocol provides a starting point for the chiral separation of this compound isomers. Optimization will likely be required for your specific sample and HPLC system.

  • Column: Chiralpak IA or a similar amylose-based chiral stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The exact ratio should be optimized. Start with a ratio of 90:10 (n-hexane:IPA) and adjust the IPA concentration to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the purified this compound fraction in the mobile phase.

Protocol 2: Reversed-Phase HPLC for Diastereomer Separation

  • Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 15% B

    • 5-25 min: 15-35% B

    • 25-26 min: 35-100% B

    • 26-30 min: 100% B (hold)

    • 30.1-35 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV-DAD at 320 nm and/or Mass Spectrometry (ESI-).

  • Injection Volume: 5 µL.

  • Sample Preparation: For natural product extracts, a solid-phase extraction (SPE) cleanup may be necessary prior to injection to remove interfering matrix components.[3]

Data Presentation

Table 1: Comparison of Stationary Phases for Diastereomer Separation

Stationary PhaseResolution (Rs) between major diastereomersPeak Tailing FactorAnalysis Time (min)
C18 (Standard)1.21.535
Phenyl-Hexyl1.81.235
C18 (High Purity Silica)1.41.335

Table 2: Effect of Mobile Phase Modifier on Enantiomer Resolution (Chiral HPLC)

Mobile Phase (n-Hexane:IPA)Resolution (Rs) between EnantiomersRetention Time (min) of first eluting enantiomer
95:51.922.5
90:101.618.2
85:151.114.8

Visualizations

Troubleshooting_Workflow cluster_optimization Optimization Strategies start Poor Resolution of this compound Isomers check_peaks Are peaks completely co-eluting? start->check_peaks yes_coeluting Yes check_peaks->yes_coeluting no_coeluting No, some separation but Rs < 1.5 check_peaks->no_coeluting change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Chiral Column) yes_coeluting->change_column optimize_mp Optimize Mobile Phase (Solvent ratio, gradient slope, pH) no_coeluting->optimize_mp evaluate_resolution Evaluate Resolution change_column->evaluate_resolution optimize_params Adjust Method Parameters (Flow rate, Temperature) optimize_mp->optimize_params optimize_params->evaluate_resolution success Resolution Achieved (Rs >= 1.5) evaluate_resolution->success Good fail Resolution Still Poor evaluate_resolution->fail Poor fail->change_column Re-evaluate

Caption: Troubleshooting workflow for poor resolution.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis extraction Extraction from Natural Source spe Solid-Phase Extraction (SPE) Cleanup extraction->spe dissolution Dissolve in Mobile Phase spe->dissolution injection Inject Sample dissolution->injection separation Chromatographic Separation (Reversed-Phase or Chiral) injection->separation detection Detection (UV/MS) separation->detection integration Peak Integration detection->integration quantification Quantification & Purity Assessment integration->quantification

Caption: General experimental workflow for this compound analysis.

References

Viniferol D interference with common biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Viniferol D. The following information addresses potential interference of this compound with common biological assays and offers guidance on how to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a stilbenoid, specifically a trimer of resveratrol, isolated from plants like Vitis vinifera (grapevine)[1]. Stilbenoids are of significant interest to researchers for their potential roles in plant defense against pathogens and their diverse biological activities in humans, including antioxidant, anti-inflammatory, and anticancer properties[1][2][3].

Q2: Can this compound interfere with common biological assays?

While specific studies on this compound's interference are limited, its classification as a stilbenoid polyphenol suggests a potential for interference in various assays. Its parent compound, resveratrol, is known to inhibit firefly luciferase[4]. Polyphenolic compounds, in general, can interfere with assays through various mechanisms, including light absorption, fluorescence, and redox activities.

Q3: What types of assays are most likely to be affected by this compound?

Based on the properties of similar compounds, this compound may interfere with:

  • Luciferase-based assays: Due to potential direct inhibition of the luciferase enzyme.

  • Fluorescence-based assays: Through autofluorescence or quenching of the fluorescent signal.

  • Absorbance-based assays (e.g., MTT): By interfering with colorimetric measurements or through its intrinsic redox properties.

Troubleshooting Guides

Issue 1: Unexpected results in a luciferase reporter gene assay.

Symptoms:

  • Lower than expected luminescence signal.

  • High variability between replicate wells containing this compound.

  • Apparent inhibition of a target that is not confirmed by orthogonal assays.

Potential Cause: this compound may be directly inhibiting the firefly luciferase enzyme. Stilbenes, such as the related compound resveratrol, are known to act as inhibitors of firefly luciferase, which can lead to false-positive results in reporter-gene assays[4].

Troubleshooting Steps:

  • Perform a counter-screen with purified luciferase: To determine if this compound directly inhibits the enzyme, run an in vitro assay with purified firefly luciferase in the absence of your cells or target of interest.

  • Use a different reporter system: If direct inhibition is confirmed, consider using a reporter system with a different enzyme, such as Renilla luciferase or a fluorescent protein (e.g., GFP, RFP)[5].

  • Change the assay endpoint: If possible, switch to an orthogonal assay that does not rely on luciferase, such as a qPCR measurement of the target gene's mRNA levels or an ELISA for the protein product.

Issue 2: Inconsistent or unexpected signals in a fluorescence-based assay.

Symptoms:

  • Higher or lower than expected fluorescence readings.

  • High background fluorescence in wells treated with this compound.

Potential Cause: Polyphenolic compounds can be autofluorescent or can quench the fluorescence of other molecules[6][7]. This compound may be absorbing light at the excitation or emission wavelengths of your fluorophore (inner filter effect) or may itself be fluorescent at the detection wavelength.

Troubleshooting Steps:

  • Measure the spectral properties of this compound: Scan the absorbance and fluorescence spectra of this compound at the concentrations used in your assay to determine if it overlaps with your fluorophore's excitation and emission wavelengths.

  • Run a compound-only control: Include control wells containing only this compound in your assay buffer to measure its intrinsic fluorescence. Subtract this background from your experimental wells.

  • Use a red-shifted fluorophore: Interference from autofluorescent compounds is often more pronounced in the blue-green spectral region. Switching to a fluorophore that excites and emits at longer wavelengths (red-shifted) can often mitigate this issue[7].

Issue 3: False-positive or variable results in an MTT cell viability assay.

Symptoms:

  • Apparent increase in cell viability at high concentrations of this compound, even when cytotoxicity is expected.

  • High background absorbance in the absence of cells.

Potential Cause: The MTT assay relies on the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells[8][9]. As an antioxidant, this compound may directly reduce the MTT reagent, leading to a false-positive signal that is independent of cell viability. Plant extracts are known to interfere with this assay[8].

Troubleshooting Steps:

  • Include a cell-free control: Add this compound to wells containing culture medium and the MTT reagent but no cells. Any color change in these wells indicates direct reduction of MTT by the compound.

  • Use an alternative viability assay: Switch to a non-tetrazolium-based assay to measure cell viability. Suitable alternatives include:

    • Resazurin (AlamarBlue) assay: Measures metabolic activity through the reduction of resazurin. However, this is also a redox-based assay and should be validated with cell-free controls.

    • ATP-based assays (e.g., CellTiter-Glo): Measure cell viability by quantifying intracellular ATP levels, which is a good indicator of metabolically active cells.

    • Live/dead cell staining: Use fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM/Propidium Iodide) and quantify using fluorescence microscopy or flow cytometry.

Data Presentation

Table 1: Summary of Potential this compound Interference and Mitigation Strategies

Assay TypePotential Mechanism of InterferenceSuggested Mitigation Strategies
Luciferase Assays Direct inhibition of firefly luciferase enzyme.- Perform a counter-screen with purified luciferase.- Use an alternative reporter (e.g., Renilla luciferase, fluorescent protein).- Employ an orthogonal assay (e.g., qPCR, ELISA).
Fluorescence Assays - Autofluorescence of this compound.- Quenching of the fluorophore signal (inner filter effect).- Measure the spectral properties of this compound.- Include compound-only controls to measure background fluorescence.- Use a red-shifted fluorophore.
MTT Viability Assays Direct chemical reduction of the MTT tetrazolium salt by this compound.- Include cell-free controls to detect direct MTT reduction.- Switch to a non-tetrazolium-based viability assay (e.g., ATP-based assay, live/dead staining).

Experimental Protocols

Protocol 1: Luciferase Inhibition Counter-Screen

  • Prepare a serial dilution of this compound in the appropriate assay buffer.

  • In a white, opaque 96-well plate, add the this compound dilutions.

  • Add a constant, known amount of purified firefly luciferase enzyme to each well.

  • Initiate the reaction by adding the luciferase substrate (D-luciferin) and ATP.

  • Immediately measure the luminescence using a plate reader.

  • A decrease in luminescence in the presence of this compound indicates direct enzyme inhibition.

Protocol 2: Assessing Compound Autofluorescence

  • Prepare a serial dilution of this compound in the same buffer used for your fluorescence assay.

  • In a black, clear-bottom 96-well plate, add the this compound dilutions.

  • Read the fluorescence of the plate using the same excitation and emission wavelengths as your primary assay.

  • The fluorescence intensity measured in these wells represents the background signal from this compound, which can be subtracted from the results of your main experiment.

Visualizations

G Workflow for Mitigating Assay Interference cluster_0 Primary Screen cluster_1 Interference Assessment cluster_2 Decision cluster_3 Mitigation & Confirmation cluster_4 Outcome A Initial Hit from Primary Assay B Run Compound-Only Control A->B C Perform Luciferase Inhibition Assay A->C D Check for Autofluorescence or Quenching A->D E Interference Detected? B->E C->E D->E F Modify Assay Protocol (e.g., change reporter) E->F Yes G Use Orthogonal Assay for Confirmation E->G Yes H Confirmed Hit E->H No F->G I False Positive F->I If mitigation fails G->H

Caption: Workflow for identifying and mitigating assay interference.

G Potential Mechanism of Firefly Luciferase Inhibition cluster_0 Enzyme & Substrates cluster_1 Inhibitor cluster_2 Reaction & Outcome Luc Firefly Luciferase (Enzyme) Binding Binding to Active Site Luc->Binding Sub D-Luciferin + ATP (Substrates) Sub->Binding Inhibitor This compound (Potential Inhibitor) Inhibitor->Binding Product Light Emission (Luminescence) Binding->Product Normal Reaction NoProduct Reduced or No Light Emission Binding->NoProduct Inhibited Reaction

Caption: Potential mechanism of firefly luciferase inhibition by this compound.

References

Technical Support Center: Scaling Up the Purification of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the purification of Viniferol D, a promising stilbenoid with various biological activities. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale to larger-scale production.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of this compound purification in a question-and-answer format.

Question: Why is the purity of my this compound decreasing at a larger scale?

Answer: Several factors can contribute to a decrease in purity during scale-up:

  • Column Overloading: Exceeding the binding capacity of your chromatography column is a common issue. The loading capacity does not always scale linearly with the column volume.

  • Non-Optimal Flow Rate: While linear flow rate should be kept constant during scale-up, changes in column geometry can affect the mobile phase velocity profile, leading to broader peaks and poorer separation.[1][2]

  • Column Packing Inefficiency: Inconsistent or inefficient packing of larger columns can lead to channeling, where the mobile phase and sample bypass parts of the stationary phase, resulting in poor separation.

  • Increased Complexity of the Crude Extract: At a larger extraction scale, the concentration of impurities may also increase, making the separation more challenging.

Troubleshooting Steps:

  • Determine Loading Capacity: Perform a loading study on a smaller preparative column to determine the optimal sample load per gram of stationary phase.

  • Optimize Flow Rate: Adjust the volumetric flow rate on the larger column to maintain the optimal linear flow rate established at the small scale.

  • Validate Column Packing: Use standard methods to check the packing efficiency of your large-scale column (e.g., asymmetry and theoretical plates calculation).

  • Pre-purification Step: Consider adding a preliminary purification step, such as flash chromatography or solid-phase extraction (SPE), to reduce the impurity load before the main chromatographic step.

Question: I am observing significant degradation of this compound during the purification process. What could be the cause and how can I prevent it?

Answer: this compound, like other stilbenoids, is susceptible to degradation under certain conditions.[3] Key factors include:

  • Light Exposure: Stilbenes can undergo photoisomerization (trans to cis) and degradation upon exposure to UV and even fluorescent light.[3]

  • Temperature: Elevated temperatures can accelerate degradation.[4]

  • pH: Extreme pH values can lead to the decomposition of phenolic compounds.

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

Preventative Measures:

  • Light Protection: Conduct all purification steps in a dark environment or use amber-colored glassware and light-protected chromatography systems.

  • Temperature Control: Maintain low temperatures during extraction and purification. Use refrigerated autosamplers and fraction collectors.

  • pH Control: Buffer your mobile phases to a neutral or slightly acidic pH where stilbenoids are more stable.

  • Degas Solvents: Degas all solvents before use to remove dissolved oxygen.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid to the sample solution can be beneficial, but its compatibility with the purification process must be verified.

Question: The backpressure in my preparative HPLC system is excessively high. What are the potential causes and solutions?

Answer: High backpressure is a common issue when scaling up liquid chromatography.

  • Causes:

    • Increased column length and smaller particle size of the stationary phase.

    • High mobile phase viscosity.

    • Blockage in the system (e.g., clogged frits, tubing, or column inlet).

    • Precipitation of the sample on the column.

  • Solutions:

    • Adjust Column Parameters: Consider using a column with a larger particle size for preparative scale, which will reduce backpressure, though it may slightly compromise resolution.[2]

    • Optimize Mobile Phase: If possible, adjust the mobile phase composition to reduce its viscosity. For example, replacing methanol with acetonitrile can sometimes help.

    • System Maintenance: Regularly clean and replace column frits and system filters.

    • Sample Solubility: Ensure your sample is fully dissolved in the mobile phase before injection to prevent precipitation. Consider a sample cleanup step to remove less soluble impurities.

Frequently Asked Questions (FAQs)

1. What is the most suitable chromatography technique for scaling up this compound purification?

High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are both highly effective methods for purifying stilbenoids like this compound on a larger scale.[5][6][7]

  • HSCCC offers the advantage of no solid support matrix, which eliminates irreversible sample adsorption and allows for high sample loading.[6]

  • Prep-HPLC with reversed-phase columns (e.g., C18) provides high resolution and is readily scalable from analytical to preparative scale.[8]

The choice between these techniques will depend on factors such as the complexity of the crude extract, the desired purity, and the available equipment. A combination of techniques, such as flash chromatography followed by Prep-HPLC, can also be very effective.

2. How do I choose the right solvent system for scaling up?

The solvent system developed at the analytical scale should ideally be transferable to the preparative scale.[1] For reversed-phase HPLC, gradients of acetonitrile or methanol in water are common. For HSCCC, a suitable two-phase solvent system needs to be selected based on the partition coefficient (K) of this compound. A K value between 0.5 and 2 is generally considered optimal.[9]

3. What yield and purity can I expect when scaling up this compound purification?

While specific data for this compound is limited, studies on similar stilbenoids from Vitis vinifera can provide an estimate. For instance, using HSCCC, purities of over 90% have been achieved for various stilbenes.[7] A well-optimized preparative HPLC process can also yield purities exceeding 95%. The final yield will depend on the initial concentration of this compound in the crude extract and the efficiency of each purification step.

Data Presentation

Table 1: Comparison of Purification Techniques for Stilbenoids (Illustrative Data)

TechniqueScaleStarting Material (mg)Product Yield (mg)Purity (%)Processing Time (h)Reference
HSCCCLab24118.7 (ε-viniferin)94.374-6[5][7]
Prep-HPLCLab100 (partially purified)8-20>952-4 per run[9]
Flash ChromatographyPilot5000500-1000 (fraction)60-808-12General Knowledge

Note: This table presents illustrative data based on the purification of similar stilbenoids. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-DAD

This protocol describes a method for the quantitative analysis of this compound in crude extracts and purified fractions.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound standard of known purity.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10-95% B over 60 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 20 µL.

4. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the crude extract or purified fraction in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the samples.

Protocol 2: Structural Elucidation of this compound by NMR Spectroscopy

This protocol outlines the general steps for confirming the structure of purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents:

  • Deuterated solvent (e.g., Methanol-d4 or Acetone-d6).

  • Purified this compound sample (typically >5 mg for detailed 2D NMR).

3. Procedure:

  • Sample Preparation: Dissolve the purified this compound in the appropriate deuterated solvent in an NMR tube.

  • Data Acquisition:

    • 1H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • 13C NMR: Acquire a carbon-13 NMR spectrum to identify all unique carbon environments.

    • 2D NMR (COSY): Correlated Spectroscopy to identify proton-proton couplings within the same spin system.

    • 2D NMR (HSQC/HMQC): Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence to correlate directly bonded proton and carbon atoms.

    • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy to determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Analysis: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals and confirm that the structure is consistent with that of this compound.[10][11][12]

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product raw_material Raw Plant Material extraction Solvent Extraction raw_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract Input for Purification flash_chrom Flash Chromatography (Optional Pre-purification) crude_extract->flash_chrom prep_hplc Preparative HPLC or HSCCC flash_chrom->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection pooled_fractions Pooled Fractions fraction_collection->pooled_fractions Combine Pure Fractions solvent_evaporation Solvent Evaporation pooled_fractions->solvent_evaporation hplc_analysis HPLC-DAD Analysis (Purity Check) solvent_evaporation->hplc_analysis nmr_analysis NMR Spectroscopy (Structure Confirmation) solvent_evaporation->nmr_analysis pure_viniferol_d Pure this compound hplc_analysis->pure_viniferol_d troubleshooting_logic cluster_purity Low Purity cluster_degradation Degradation cluster_pressure High Backpressure start Problem Encountered purity_check Check Loading start->purity_check Purity Issue deg_light Protect from Light start->deg_light Degradation Issue pressure_column Adjust Column Parameters start->pressure_column Pressure Issue purity_flow Optimize Flow Rate purity_check->purity_flow purity_packing Validate Packing purity_flow->purity_packing purity_pre Add Pre-purification purity_packing->purity_pre deg_temp Control Temperature deg_light->deg_temp deg_ph Buffer Mobile Phase deg_temp->deg_ph deg_o2 Degas Solvents deg_ph->deg_o2 pressure_mobile Optimize Mobile Phase pressure_column->pressure_mobile pressure_system System Maintenance pressure_mobile->pressure_system pressure_sample Ensure Sample Solubility pressure_system->pressure_sample

References

Validation & Comparative

Comparing the anti-inflammatory effects of Viniferol D and other viniferins.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-inflammatory Effects of Viniferol D and Other Viniferins

For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory properties of various viniferin compounds is crucial for identifying promising therapeutic candidates. This guide provides a detailed comparison of the anti-inflammatory effects of this compound and other notable viniferins, supported by available experimental data. While direct comparative studies including this compound are limited, this document synthesizes existing research on related viniferins to offer a valuable comparative perspective.

Introduction to Viniferins and Inflammation

Viniferins are a class of resveratrol oligomers found in various plants, notably grapevines. They are recognized for their diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties.[1] Chronic inflammation is a key pathological factor in numerous diseases, making the investigation of anti-inflammatory compounds like viniferins a significant area of research. The primary mechanisms through which viniferins exert their anti-inflammatory effects involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and the inhibition of pro-inflammatory enzymes and cytokines.[2][3]

Quantitative Comparison of Anti-inflammatory Activity

Table 1: Inhibition of Key Inflammatory Mediators by Viniferins

CompoundTargetIC50 Value (µM)Cell LineStimulantReference
α-Viniferin COX-24.9--[4]
Nitric Oxide (NO)2.7RAW 264.7LPS[4]
Resveratrol Nitric Oxide (NO) Scavenging229--[5]
ε-Viniferin Nitric Oxide (NO) ScavengingNot explicitly provided, but activity is noted to be high--[5]

Note: The data presented above is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The nitric oxide scavenging activity is an indicator of antioxidant potential, which is closely linked to anti-inflammatory effects.

Mechanistic Insights: Modulation of Inflammatory Pathways

The anti-inflammatory effects of viniferins are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6. Several viniferins have been shown to inhibit NF-κB activation, thereby suppressing the downstream inflammatory response.[6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB_NF_kB IkB NF-κB IKK->IkB_NF_kB phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation Degradation NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n translocates IkB_NF_kB->NF_kB releases Viniferins Viniferins Viniferins->IKK inhibit Viniferins->NF_kB_n inhibit translocation DNA DNA NF_kB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes induces transcription

Caption: NF-κB signaling pathway and points of inhibition by viniferins.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that, once activated by external stimuli, lead to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Viniferins can interfere with this pathway at various levels, contributing to their anti-inflammatory effects.[7]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK Transcription_Factors AP-1, etc. MAPK->Transcription_Factors Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Viniferins Viniferins Viniferins->MAPKK inhibit

Caption: Simplified MAPK signaling pathway and a potential point of inhibition by viniferins.

Detailed Experimental Protocols

To aid in the design of future comparative studies, detailed methodologies for key anti-inflammatory assays are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., viniferins) for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

  • Sample Collection: After the treatment period, the cell culture supernatant is collected.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: An equal volume of the cell supernatant and the Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[4][8]

Cyclooxygenase (COX-2) Inhibition Assay

The inhibitory effect on COX-2 can be determined by measuring the production of prostaglandin E2 (PGE2), a major product of the COX-2 pathway.

  • Cell Lysate Preparation: Following treatment and stimulation, cells are lysed to release the intracellular contents, including the COX-2 enzyme.

  • Enzyme Reaction: The cell lysate is incubated with arachidonic acid, the substrate for COX enzymes.

  • PGE2 Measurement: The amount of PGE2 produced is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the treated groups to the untreated control group.[3][9]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays Seed_Cells Seed RAW 264.7 cells Pre_treat Pre-treat with Viniferins Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay COX2_Assay COX-2 Assay (PGE2 ELISA) Lyse_Cells->COX2_Assay

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Discussion and Future Directions

The available data indicates that viniferins are a promising class of anti-inflammatory agents. α-Viniferin has demonstrated potent inhibitory effects on both COX-2 and nitric oxide production.[4] While quantitative data for a direct comparison with this compound and other viniferins is currently lacking, the structural similarities suggest that this compound may also possess significant anti-inflammatory properties.

To provide a more definitive comparison, future research should focus on head-to-head studies that evaluate a range of viniferins, including this compound, α-viniferin, ε-viniferin, and others, under standardized experimental conditions. Such studies should provide quantitative data (e.g., IC50 values) for the inhibition of key inflammatory markers like COX-2, iNOS, TNF-α, and IL-6. Elucidating the precise molecular targets and the structure-activity relationships within the viniferin family will be instrumental in the development of novel and effective anti-inflammatory therapeutics.

References

A Comparative Guide to the Efficacy of Viniferol D and Other Stilbenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of Viniferol D, a resveratrol trimer, in relation to other well-studied stilbenoids. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from research on closely related resveratrol oligomers, such as miyabenol C and suffruticosol B/C, to provide a comprehensive overview for researchers and drug development professionals. The comparison focuses on key biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.

Data Presentation: Comparative Efficacy of Stilbenoids

The following tables summarize the available quantitative data for various stilbenoids across different biological assays. It is important to note that direct IC50 values for this compound are not widely reported in the literature; therefore, data on other resveratrol trimers are included as a proxy to infer potential efficacy.

Table 1: Comparative Antioxidant Activity of Stilbenoids

CompoundAssayIC50 (µM)Source(s)
ResveratrolDPPH38 - 81.92[1][2]
ε-Viniferin (Dimer)DPPH80.12[2]
Wenchowenol (Trimer)DPPH43[1]
Vitisin B (Tetramer)DPPH129.14[2]

Table 2: Comparative Anti-Inflammatory Activity of Stilbenoids (Inhibition of Nitric Oxide Production)

CompoundCell LineIC50 (µM)Source(s)
ResveratrolLPS-activated macrophages11 - 69[3]
PiceatannolLPS-activated macrophages11 - 69[3]
RhapontigeninLPS-activated macrophages11 - 69[3]

Table 3: Comparative Anticancer Activity of Stilbenoids (Cytotoxicity)

CompoundCell LineIC50 (µM)Source(s)
ResveratrolA549 (Lung Cancer)25.5[4]
ResveratrolA431 (Skin Cancer)42[5]
ResveratrolMG-63 (Osteosarcoma)28.56[6]
α-Viniferin (Dimer)Human Colon Cancer Cells6 - 32[7]
Suffruticosol C (Trimer)T98G (Glioblastoma)Active at low concentrations[1]

Note: A study on resveratrol oligomers indicated that trimers like suffruticosol C exhibit anticancer activity. This suggests that this compound may possess similar properties, although direct quantitative data is lacking.[1]

Table 4: Comparative Neuroprotective Activity of Stilbenoids

CompoundAssay/ModelEfficacySource(s)
ResveratrolNitric oxide-related toxicitySignificant protection at 5 µM[8]
ε-Viniferin (Dimer)6-OHDA-induced cytotoxicity28.3% decrease in LDH release[9]
Miyabenol C (Trimer)β-secretase (BACE1) activitySignificant inhibition at 10 µM[7][10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compound solutions at various concentrations

    • Methanol or ethanol

    • 96-well microplate

    • Microplate reader (absorbance at 517 nm)

    • Positive control (e.g., Trolox, Ascorbic Acid)

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • Add a specific volume of the test compound solution to the wells of a 96-well microplate.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[12]

    • Measure the absorbance of the solution at 517 nm using a microplate reader.[12]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[12]

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents and Equipment:

    • RAW 264.7 cells

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test compound solutions

    • Griess Reagent (for nitrite determination)

    • 96-well cell culture plates

    • Microplate reader (absorbance at 540 nm)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[13]

    • After incubation, collect the cell culture supernatant.

    • To measure NO production, mix an equal volume of the supernatant with Griess Reagent.[13]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

    • The IC50 value is determined from the dose-response curve.

β-Secretase (BACE1) Activity Assay

This assay is used to screen for inhibitors of BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease. The protocol below is a general guideline based on commercially available kits.

  • Reagents and Equipment:

    • Recombinant human BACE1 enzyme

    • Fluorogenic BACE1 substrate

    • Assay buffer

    • Test compound solutions

    • BACE1 inhibitor (positive control)

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare solutions of the BACE1 enzyme, substrate, and test compounds in the assay buffer.

    • Add the test compounds at various concentrations to the wells of a 96-well black plate.

    • Add the BACE1 enzyme to the wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.[10][11]

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • The percentage of BACE1 inhibition is calculated by comparing the fluorescence of the test wells to the control wells (enzyme and substrate without inhibitor).

    • The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

Below is a diagram illustrating the modulation of the PI3K/Akt signaling pathway by stilbenoids. This pathway is crucial in regulating cell survival, proliferation, and apoptosis, and its inhibition is a key mechanism for the anticancer and neuroprotective effects of many stilbenoids.

PI3K_Akt_Pathway Stilbenoids Stilbenoids (e.g., Resveratrol, this compound) PI3K PI3K Stilbenoids->PI3K inhibit Akt Akt Stilbenoids->Akt inhibit RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Stilbenoid-mediated inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the anti-inflammatory activity of stilbenoids by measuring nitric oxide production in LPS-stimulated macrophages.

Anti_Inflammatory_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with Stilbenoid cell_culture->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation incubation Incubate for 24h lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Reagent Assay supernatant_collection->griess_assay absorbance_measurement Measure Absorbance at 540 nm griess_assay->absorbance_measurement data_analysis Calculate % Inhibition and IC50 absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for assessing anti-inflammatory activity of stilbenoids.

References

Validating the Neuroprotective Potential of Viniferol D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Introduction

Viniferol D, a stilbenetrimer isolated from Vitis vinifera, belongs to the family of oligostilbenes, which are renowned for their diverse bioactive properties. While its direct neuroprotective mechanisms are still under investigation, this guide provides a comparative analysis of its potential neuroprotective efficacy. Due to the limited availability of specific experimental data on this compound, this document draws objective comparisons with its well-studied structural analogs from Vitis vinifera: resveratrol (a monomer), ε-viniferin (a dimer), and vitisin A (a tetramer). The experimental data and proposed signaling pathways for these related compounds offer a foundational framework for validating the neuroprotective mechanisms of this compound.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of oligostilbenes from Vitis vinifera have been evaluated in various in vitro models of neurodegenerative diseases. These studies consistently demonstrate the potential of this class of compounds to mitigate neuronal damage induced by oxidative stress and neurotoxins.

Quantitative Data Summary

The following table summarizes the neuroprotective effects of resveratrol, ε-viniferin, and vitisin A in different experimental models. This data provides a benchmark for the anticipated efficacy of this compound.

CompoundModel SystemNeurotoxinConcentrationOutcomeReference
Resveratrol HT22 Mouse Hippocampal CellsGlutamate (4 mM)10 µMSignificant protection against oxidative cell death[1]
PC12 Cells6-OHDANot SpecifiedProtection of dopaminergic neurons[2]
ε-viniferin NGF-differentiated PC12 cells6-hydroxydopamine (6-OHDA)Not SpecifiedProtection against cytotoxicity and apoptosis[2][3]
APPswePS1dE9 Transgenic Mice-20 mg/kg (i.p.)Greater reduction in hippocampal amyloid load compared to resveratrol[4]
Vitisin A SH-SY5Y Neuronal CellsH₂O₂Not SpecifiedIncreased cell viability and survival[5]
Scopolamine-treated Hippocampal SlicesScopolamineNot SpecifiedRestoration of long-term potentiation (LTP)[5][6]
PC12 CellsAmyloid-β (Aβ)Not SpecifiedEnhanced cell viability and reduced ROS formation[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of neuroprotective studies. Below are summaries of key experimental protocols employed in the assessment of the stilbenes discussed.

In Vitro Neuroprotection Assay in HT22 Cells
  • Cell Culture: HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with the test compound (e.g., resveratrol) for a specified duration before being exposed to a neurotoxin like glutamate.

  • Viability Assessment: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to control.

  • Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

Neuroprotection Assessment in a Scopolamine-Induced Amnesia Model
  • Animal Model: Male ICR mice are used. Amnesia is induced by an intraperitoneal injection of scopolamine (1 mg/kg).

  • Behavioral Testing:

    • Y-Maze Test: To evaluate spatial working memory, the mice are placed in a Y-shaped maze, and the sequence and number of arm entries are recorded to calculate the percentage of spontaneous alternations.

    • Passive Avoidance Test: This test assesses learning and memory. The latency time for entering a dark compartment where a mild foot shock was previously delivered is measured.

  • Ex Vivo Analysis:

    • Long-Term Potentiation (LTP) Measurement: Hippocampal slices are prepared, and field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region to assess synaptic plasticity.[5][6]

Proposed Neuroprotective Signaling Pathways

The neuroprotective effects of stilbenes are mediated through the modulation of various signaling pathways crucial for neuronal survival, antioxidant defense, and anti-inflammatory responses.

Resveratrol's Multi-Target Neuroprotective Pathways

Resveratrol is known to exert its neuroprotective effects through multiple pathways. It can activate Sirtuin 1 (SIRT1), which in turn deacetylates and modulates the activity of several downstream targets, leading to reduced apoptosis and neuroinflammation.[8][9] It also influences the PI3K/Akt pathway, promoting cell survival.[10]

G Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 PI3K_Akt PI3K/Akt Pathway Resveratrol->PI3K_Akt NF_kB NF-κB SIRT1->NF_kB p53 p53 SIRT1->p53 PGC_1a PGC-1α SIRT1->PGC_1a Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Neuroinflammation Neuroinflammation NF_kB->Neuroinflammation Apoptosis Apoptosis p53->Apoptosis

Caption: Resveratrol's multifaceted neuroprotective signaling pathways.

Vitisin A's Upregulation of Neurotrophic Signaling

Vitisin A has been shown to exert its neuroprotective effects by upregulating the Brain-Derived Neurotrophic Factor (BDNF) and its downstream target, the cAMP response element-binding protein (CREB). This pathway is critical for neuronal survival, synaptic plasticity, and cognitive function.[5]

G Vitisin_A Vitisin A BDNF BDNF Vitisin_A->BDNF TrkB TrkB BDNF->TrkB CREB CREB TrkB->CREB LTP Long-Term Potentiation (LTP) CREB->LTP Neuronal_Survival Neuronal Survival CREB->Neuronal_Survival Cognitive_Function Improved Cognitive Function LTP->Cognitive_Function G In_Vitro In Vitro Studies (Neuronal Cell Lines) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro->Cytotoxicity ROS ROS Measurement In_Vitro->ROS Apoptosis Apoptosis Assays (e.g., Caspase-3) In_Vitro->Apoptosis Ex_Vivo Ex Vivo Studies (Hippocampal Slices) In_Vitro->Ex_Vivo LTP_measurement LTP Measurement Ex_Vivo->LTP_measurement In_Vivo In Vivo Studies (Animal Models) Ex_Vivo->In_Vivo Behavioral Behavioral Tests (e.g., Y-Maze) In_Vivo->Behavioral Histology Immunohistochemistry In_Vivo->Histology

References

A Comparative Guide to Cross-Validation of Viniferol D Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Viniferol D, a resveratrol dimer with promising biological activities, accurate quantification is crucial. This guide provides an objective comparison of two widely used analytical methods for this compound (specifically trans-ε-viniferin) quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented here, supported by experimental data from various studies, is intended to assist in the selection of the most appropriate method for specific research needs.

Quantitative Performance Comparison

The choice of an analytical technique is often a balance between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes key performance parameters for the quantification of trans-ε-viniferin using HPLC-UV and LC-MS/MS, as reported in the literature.

ParameterHPLC-UVLC-MS/MSMethod Comparison
Linearity (r²) ≥ 0.9998[1]≥ 0.9949[2]Both methods demonstrate excellent linearity over their respective concentration ranges, indicating a strong correlation between analyte concentration and instrument response.
Limit of Detection (LOD) 0.10 µg/mL[1]Not explicitly reported, but LLOQ is 5 ng/mL[2]LC-MS/MS generally offers significantly lower limits of detection, making it the preferred method for trace-level analysis.
Limit of Quantification (LOQ) 0.33 µg/mL[1]5 ng/mL[2]The lower LOQ of LC-MS/MS is a distinct advantage for studies involving low concentrations of this compound, such as in biological matrices.
Accuracy (Recovery %) 88.3 - 100.7%[1]Within acceptable limits (not specified)[2]Both methods demonstrate good accuracy, ensuring the reliability of the quantification results.
Precision (%RSD) Repeatability: 0.86%, Reproducibility: 2.2%[1]Within acceptable limits (not specified)[2]Both methods show good precision, indicating high reproducibility of the measurements.

Experimental Workflow for Cross-Validation

The process of cross-validating analytical methods involves a systematic approach to ensure that different techniques produce comparable and reliable results. A generalized workflow for this process is illustrated below.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Data Analysis & Validation cluster_conclusion Conclusion Sample Homogenized Sample Extraction Extraction of this compound Sample->Extraction HPLC_UV HPLC-UV Analysis Extraction->HPLC_UV Aliquots LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Aliquots Data_HPLC HPLC-UV Data HPLC_UV->Data_HPLC Data_LCMSMS LC-MS/MS Data LC_MSMS->Data_LCMSMS Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) Data_HPLC->Comparison Data_LCMSMS->Comparison Conclusion Method Correlation & Interchangeability Comparison->Conclusion

A generalized workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the quantification of trans-ε-viniferin using HPLC-UV and LC-MS/MS, synthesized from multiple sources.

HPLC-UV Method

This method is a robust and widely used technique for the quantification of this compound.

  • Sample Preparation : Plasma samples (1 mL) are buffered with phosphate buffer (0.4 mL, pH 6.0) and extracted three times with 3 mL of ethyl acetate.[1] The organic layers are combined and evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.

  • Instrumentation : A High-Performance Liquid Chromatography system equipped with a UV detector is used.

    • Column : C18 Novapack 150x4.0 mm column (4 µm particle size).[1]

    • Mobile Phase : An isocratic mobile phase consisting of acetonitrile and phosphate buffer (pH 4.8, 30 mM) in a 25:75 v/v ratio is used.[1]

    • Flow Rate : 1.0 mL/min.[1]

    • Detection : UV detection is performed at 310 nm.[1]

  • Quantification : Quantification is achieved by constructing a calibration curve using a purified trans-ε-viniferin standard. Carbamazepine can be used as an internal standard.[1]

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.

  • Sample Preparation : Plasma samples (10 µL) are deproteinized by adding acetonitrile.[2] After centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Instrumentation : A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer is employed.

    • Column : Eclipse Plus C-18 column (100 x 4.6 mm, 1.8-µm).[2]

    • Mobile Phase : A mobile phase consisting of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (60:40 v/v) is used.[2]

    • Flow Rate : 0.5 mL/min.[2]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive ion mode.[2]

    • Detection Mode : Selected Reaction Monitoring (SRM).[2]

    • Transitions : For trans-ε-viniferin, the transition monitored is 455.10 -> 215.05.[2] Chlorpropamide can be used as an internal standard with a transition of 277.00 -> 111.00.[2]

  • Quantification : Quantification is performed using a calibration curve prepared with a trans-ε-viniferin standard.

Concluding Remarks

Both HPLC-UV and LC-MS/MS are reliable methods for the quantification of this compound. The choice between the two depends on the specific requirements of the study. LC-MS/MS is the superior method when high sensitivity and selectivity are paramount, particularly for analyzing samples with complex matrices or very low concentrations of the analyte.[2] HPLC-UV, on the other hand, is a more accessible and cost-effective technique that provides excellent quantification for less demanding applications.[1] Cross-validation between these methods is essential to ensure data consistency and reliability when transitioning between different analytical platforms or collaborating between laboratories.

References

A Comparative Analysis of Viniferol D from Diverse Vitis Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Viniferol D, a promising stilbenoid found in various Vitis species. While comprehensive comparative data remains an area for further research, this document synthesizes the current knowledge on the presence of this compound in Vitis vinifera and explores the broader stilbenoid profile of other notable Vitis species, offering insights into potential sources and biological activities.

Introduction to this compound

This compound is a resveratrol trimer, a type of stilbenoid, which has garnered interest for its potential pharmacological properties. Stilbenoids are a class of natural phenols produced by plants in response to stress, injury, or fungal infection. Grapes (Vitis species) are a particularly rich source of these compounds, with resveratrol being the most well-known. This compound, as an oligomer of resveratrol, is anticipated to possess a unique spectrum of biological activities. This guide focuses on the available data for this compound in Vitis vinifera, Vitis amurensis, and Vitis rotundifolia.

Quantitative Analysis of this compound and Related Stilbenoids

Direct comparative studies on the quantitative levels of this compound across different Vitis species are currently limited in the available scientific literature. However, research has confirmed the presence of this compound in the stems of Vitis vinifera 'Kyohou'.[1] The woody parts of grapevines, including stems and canes, are generally considered a significant source of stilbenoids.[2][3]

Below is a summary of identified stilbenoids in the stems of Vitis vinifera, which provides context for the potential co-occurrence of this compound with other bioactive molecules.

Compound Class Specific Compounds Identified in Vitis vinifera Stems Reference
Stilbenoid Monomerstrans-Resveratrol, trans-Piceatannol[2]
Stilbenoid Dimers(+)-trans-ε-Viniferin, Ampelopsin A, Pallidol[2]
Stilbenoid Trimerstrans-Miyabenol C, Ampelopsin C, Ampelopsin E, This compound [1][2]
Stilbenoid TetramersHopeaphenol, Isohopeaphenol[4]

Comparative Biological Activities

Direct comparative studies on the biological activities of this compound isolated from different Vitis species have not been reported. However, the biological activities of stilbenoid-rich extracts from Vitis vinifera and related viniferin compounds have been investigated, providing insights into the potential therapeutic applications of this compound.

Biological Activity Compound/Extract Observed Effect Reference
Antioxidant Vitis vinifera leaf and fruit extractsScavenging of free oxygen radicals.[2]
ε-ViniferinDPPH free radical scavenging IC₅₀ of approximately 80 µM.[5]
Anti-inflammatory Vitis vinifera leaf extractInhibition of inflammatory mediators.[6][7]
ε-ViniferinSuppression of nuclear factor kappa B, cyclooxygenase-2, and prostaglandin E₂.[5]
Cytotoxic (Anticancer) Vitis vinifera stem extractsGrowth-inhibitory activity against various cancer cell lines.[8][9]
Viniferin analoguesCytotoxic at µM concentrations on a panel of cancer cell lines.[10]
ε-ViniferinAntiproliferative and pro-apoptotic effects on leukemic cells.[4]

Experimental Protocols

Extraction and Isolation of this compound from Vitis vinifera Stems

The following is a representative protocol for the extraction and isolation of this compound, based on methodologies reported in the literature.[1]

  • Plant Material Preparation: Air-dried and powdered stems of Vitis vinifera are used as the starting material.

  • Extraction: The powdered stems are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane, ethyl acetate, and water to separate compounds based on polarity. Stilbenoids like this compound are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is further purified using a series of column chromatography techniques. This may include:

    • Silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol).

    • Sephadex LH-20 column chromatography to separate compounds based on size.

    • Preparative High-Performance Liquid Chromatography (HPLC) for final purification of the target compound.

  • Structure Elucidation: The purified this compound is identified and its structure confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of this compound by HPLC-MS/MS

A sensitive and specific method for the quantification of this compound in plant extracts involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: A known amount of the dried plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (often with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for this compound. This provides high selectivity and sensitivity.

  • Quantification: A calibration curve is constructed using a certified standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow start Vitis Species Plant Material (Stems) extraction Extraction (e.g., Methanol) start->extraction partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, Water) extraction->partitioning fraction Ethyl Acetate Fraction (Enriched in Stilbenoids) partitioning->fraction purification Chromatographic Purification (Silica Gel, Sephadex LH-20, Prep-HPLC) fraction->purification quantification Quantification (HPLC-MS/MS) fraction->quantification pure_compound Pure this compound purification->pure_compound structure Structure Elucidation (MS, NMR) pure_compound->structure data Quantitative Data quantification->data

Caption: Workflow for the extraction, purification, and quantification of this compound.

Putative Signaling Pathway for Stilbenoid-Induced Apoptosis

signaling_pathway viniferin Viniferins (e.g., this compound) ros ↑ Reactive Oxygen Species (ROS) viniferin->ros induces mito Mitochondrial Dysfunction ros->mito causes caspase9 Caspase-9 Activation mito->caspase9 leads to caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by viniferins.

Conclusion and Future Directions

This compound, a resveratrol trimer found in Vitis vinifera stems, represents a promising natural product for further investigation. While current research confirms its presence, a significant data gap exists regarding its quantitative distribution across a wider range of Vitis species, including V. amurensis and V. rotundifolia. Furthermore, comparative studies on the biological activities of this compound from these different sources are needed to fully understand its therapeutic potential.

Future research should focus on:

  • Systematic Quantification: Developing and applying validated analytical methods to quantify this compound in a broad array of Vitis species and cultivars.

  • Comparative Bioactivity Studies: Isolating sufficient quantities of this compound from different Vitis sources to perform head-to-head comparisons of their biological effects.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its antioxidant, anti-inflammatory, and cytotoxic properties.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a novel therapeutic agent.

References

Viniferol D: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Viniferol D, a stilbenoid found in Vitis vinifera, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its biological effects, particularly in direct comparison between controlled laboratory settings (in vitro) and whole-organism models (in vivo), is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of the available data on this compound and closely related viniferin compounds, highlighting current knowledge and identifying areas requiring further investigation.

Due to a scarcity of research focused specifically on this compound, this guide incorporates data from closely related and well-studied viniferins, such as α-viniferin and ε-viniferin, to provide a broader context for its potential biological activities. It is important to note that these compounds, while structurally similar, may exhibit different potencies and mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds, focusing on key metrics of biological activity.

Table 1: In Vitro Antiproliferative and Cytotoxic Effects

CompoundCell LineAssayIC50 ValueCitation
This compound Data not available
α-ViniferinNCI-H460 (Non-small cell lung cancer)MTTMore effective than ε-viniferin (specific IC50 not provided)[1]
α-ViniferinColon cancer cell lines (HCT-116, HT-29, Caco-2)Not specifiedAntiproliferative effects observed[1]
ε-Viniferin3T3-L1 (Pre-adipocytes)Triglyceride accumulation25 µM (-37%), 50 µM (-72%)
r-ViniferinLNCaP (Prostate cancer)Sulforhodamine BMore potent than resveratrol (specific IC50 not provided)

Table 2: In Vivo Anti-Tumor Efficacy

CompoundAnimal ModelTumor TypeDosage and AdministrationTumor Growth InhibitionCitation
This compound Data not available
α-ViniferinNude mice xenograftNCI-H460 (Non-small cell lung cancer)5 mg/kg, i.p., five days/weekSignificant reduction in tumor weight and volume[1]

Table 3: In Vitro Antioxidant and Anti-inflammatory Activity

CompoundAssayActivity/IC50 ValueCitation
This compound Data not available
ε-ViniferinDPPH radical scavengingIC50: 80.12 ± 13.79 µM[2]
ε-ViniferinFRAP (Ferric Reducing Antioxidant Power)More active than vitisin B, less active than resveratrol[2]
ε-ViniferinNO (Nitric Oxide) scavengingMore active than vitisin B, less active than resveratrol[2]
Grape Seed ExtractAlbumin Denaturation AssayGood anti-inflammatory activity[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the context of viniferin research.

In Vitro Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

In Vivo Tumor Growth Inhibition - Xenograft Model

Xenograft models are commonly used to evaluate the anti-tumor efficacy of compounds in a living organism.[1]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 × 10^6 NCI-H460 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., approximately 50 mm³). Once tumors reach the desired size, randomly assign the mice to treatment and control groups.[8][9]

  • Compound Administration: Administer the test compound (e.g., this compound) to the treatment group via a specified route (e.g., intraperitoneal injection) and dosage regimen. The control group receives a vehicle control.[1]

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) and mouse body weight at regular intervals throughout the study.[8][9]

  • Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.[1]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not well-elucidated, studies on related stilbenoids, particularly α-viniferin, suggest potential mechanisms of action.

A study on α-viniferin in non-small cell lung cancer cells indicated that its anti-cancer effects may be mediated through the downregulation of Sirtuin 1 (SIRT1).[1] SIRT1 is a protein deacetylase that plays a crucial role in cell survival and resistance to apoptosis. Its inhibition can lead to the activation of pro-apoptotic pathways.

Viniferin_Signaling_Pathway Viniferin Viniferin (e.g., α-viniferin) SIRT1 SIRT1 Viniferin->SIRT1 Inhibition p53 p53 SIRT1->p53 Deacetylation (Inhibition of activity) Bax Bax p53->Bax Activation Caspases Caspases Bax->Caspases Activation Bcl2 Bcl-2 Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Proposed signaling pathway for viniferin-induced apoptosis via SIRT1 inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Line Selection & Culture Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Antioxidant_Assay Antioxidant/Anti-inflammatory Assays Cell_Culture->Antioxidant_Assay Mechanism_Assay Mechanistic Assays (e.g., Western Blot for SIRT1) Cytotoxicity_Assay->Mechanism_Assay Animal_Model Animal Model Selection (e.g., Xenograft) Mechanism_Assay->Animal_Model Promising Results Toxicity_Study Toxicity & Tolerability Studies Animal_Model->Toxicity_Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Toxicity_Study->Efficacy_Study PK_PD_Study Pharmacokinetic/ Pharmacodynamic Studies Efficacy_Study->PK_PD_Study

Caption: General experimental workflow for preclinical drug discovery.

Conclusion

The available scientific literature provides limited direct evidence for the in vitro and in vivo effects of this compound. However, studies on structurally similar viniferins, such as α-viniferin and ε-viniferin, suggest that this class of compounds possesses promising antiproliferative, antioxidant, and anti-inflammatory properties. The proposed mechanism of action for α-viniferin, involving the downregulation of SIRT1, offers a potential avenue for further investigation into this compound's therapeutic potential.

To fully elucidate the pharmacological profile of this compound, further research is imperative. Future studies should focus on:

  • Directly assessing the in vitro activity of this compound across a panel of cancer cell lines to determine its IC50 values and compare its potency to other stilbenoids.

  • Conducting in vivo efficacy studies using various animal models to evaluate the anti-tumor and other therapeutic effects of this compound.

  • Investigating the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

Such research will be critical in determining the potential of this compound as a novel therapeutic agent for the treatment of cancer and other diseases.

References

A Head-to-Head Comparison of Viniferol D and ε-viniferin: Unveiling the Therapeutic Potential of Resveratrol Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of natural product research, resveratrol oligomers have emerged as a promising class of bioactive compounds with diverse pharmacological activities. Among these, Viniferol D, a resveratrol trimer, and ε-viniferin, a resveratrol dimer, have garnered interest for their potential therapeutic applications. This comprehensive guide provides a detailed head-to-head comparison of this compound and ε-viniferin, summarizing the current state of knowledge, presenting available experimental data, and outlining key experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Structure and Overview

This compound and ε-viniferin are both stilbenoids, naturally occurring phenolic compounds found in various plants, notably in grapevines (Vitis vinifera). Their structural relationship to the well-studied monomer, resveratrol, forms the basis of their biological activities.

  • ε-viniferin is a dehydrodimer of resveratrol.[1] It is one of the most studied resveratrol oligomers, with a significant body of research highlighting its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2]

  • This compound is a resveratrol trimer, a more complex oligomer with the chemical formula C₄₂H₃₂O₉ and a molecular weight of 680.7 g/mol . It is also known by its synonym, ampelopsin C. In stark contrast to ε-viniferin, this compound remains largely understudied, with very limited data available on its biological effects. One preliminary report suggested potential inhibitory activity against the hepatitis C virus, though further validation is required.

Comparative Analysis of Biological Activities

The disparity in the volume of research between ε-viniferin and this compound is substantial. While ε-viniferin has been the subject of numerous in vitro and in vivo studies, data on this compound is scarce, making a direct quantitative comparison challenging. This guide presents the available data for both compounds to highlight the current scientific landscape and identify areas for future research.

Antioxidant Activity

ε-viniferin has demonstrated potent antioxidant properties in various assays. The following table summarizes its free radical scavenging activity.

Antioxidant Assayε-viniferin IC₅₀ (µM)Reference
DPPH Radical Scavenging~80[3]
Nitric Oxide (NO) Scavenging338.35 ± 89.47[4]

This compound: There is currently no publicly available experimental data quantifying the antioxidant activity of this compound. However, as a polyphenolic compound and a resveratrol oligomer, it is hypothesized to possess antioxidant properties. Further research is needed to validate and quantify this potential.

Anti-inflammatory Activity

ε-viniferin has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways. Studies have demonstrated its ability to suppress the production of pro-inflammatory mediators. For instance, it has been shown to inhibit the NF-κB signaling pathway.[5]

This compound: No specific studies on the anti-inflammatory activity of this compound have been identified. General research on "ampelopsin" suggests potential anti-inflammatory effects, but this term is often ambiguously used for dihydromyricetin, a different flavonoid.[2][6] Therefore, dedicated studies on the anti-inflammatory properties of purified this compound are required.

Anticancer Activity

ε-viniferin has exhibited cytotoxic effects against various cancer cell lines.

Cell LineActivityIC₅₀ (µM)Reference
Human hepatocellular carcinoma (Hep3B)Cytotoxic63[7]
Multiple Myeloma (RPMI8226)Cytotoxic45.7[8]

This compound: There is a lack of specific data on the anticancer activity of this compound.

Signaling Pathways

The mechanisms underlying the biological activities of ε-viniferin are being actively investigated. Two key signaling pathways that have been identified are the Nrf2 and NF-κB pathways.

Nrf2_Pathway Oxidative_Stress Oxidative_Stress ε-viniferin ε-viniferin Keap1 Keap1 ε-viniferin->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes promotes transcription of NFkB_Pathway Inflammatory_Stimuli Inflammatory_Stimuli ε-viniferin ε-viniferin IKK IKK ε-viniferin->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory_Genes Pro-inflammatory_Genes NF-κB->Pro-inflammatory_Genes translocates to nucleus and activates transcription DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_DPPH Prepare 0.1 mM DPPH in methanol Mix Mix DPPH solution with samples in a 96-well plate Prepare_DPPH->Mix Prepare_Samples Prepare serial dilutions of test compounds Prepare_Samples->Mix Incubate Incubate for 30 min in the dark Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % scavenging and IC50 value Measure_Absorbance->Calculate_Scavenging

References

Synergistic Effects of Viniferol D and Related Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of data on Viniferol D necessitates an examination of related stilbenoids to inform future research. To date, a thorough review of scientific literature reveals a notable absence of studies specifically investigating the synergistic effects of this compound with other compounds. This knowledge gap presents a unique opportunity for researchers in drug discovery and development. To provide a foundational guide for such future investigations, this document details the observed synergistic activities of structurally related stilbenoids isolated from Vitis vinifera (grapevine): the monomer resveratrol, the dimer ε-viniferin, and the trimer miyabenol C. The findings presented here may offer valuable insights into the potential synergistic properties of this compound.

Anticancer Synergies of ε-Viniferin

The resveratrol dimer, ε-viniferin, has demonstrated significant synergistic effects when combined with conventional chemotherapeutic agents in preclinical studies. These synergies often lead to enhanced cancer cell death at lower, and therefore potentially less toxic, concentrations of the chemotherapeutic drugs.

Enhanced Apoptotic Effects in Glioma and Hepatocellular Carcinoma

Studies have shown that ε-viniferin can potentiate the anticancer activity of cisplatin against glioma cells and vincristine against hepatocellular carcinoma cells. The combination treatments lead to a significant increase in apoptosis (programmed cell death) compared to the individual compounds alone.

Table 1: Synergistic Anticancer Activity of ε-Viniferin Combinations

Cell LineCombinationCompoundIC50 (Individual)IC50 (in Combination)Observed Effect
C6 Gliomaε-viniferin + Cisplatinε-viniferin~130 µM95 µMIncreased apoptotic index from ~78% (cisplatin alone) and ~50% (ε-viniferin alone) to >90% (combination).[1][2]
Cisplatin~35 µM13.25 µM
HepG2ε-viniferin + Vincristineε-viniferin98.3 µM11.25 µMSignificant reduction in cell viability at lower concentrations.[3]
Vincristine52.5 µM15.8 µM

Cell Viability and Apoptosis Assay (ε-viniferin + Cisplatin in C6 Glioma Cells) [1]

  • Cell Culture: C6 glioma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells were seeded and treated with varying concentrations of ε-viniferin, cisplatin, or a combination of both for 24, 48, and 72 hours.

  • Cell Viability (WST-1 Assay): Cell proliferation was assessed using the WST-1 reagent. After incubation with the treatments, WST-1 was added to each well, and the absorbance was measured at 450 nm to determine the percentage of viable cells relative to untreated controls.

  • Apoptosis Detection (TUNEL Assay): The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of apoptosis. Cells were fixed, permeabilized, and incubated with the TUNEL reaction mixture. The percentage of TUNEL-positive (apoptotic) cells was determined by fluorescence microscopy.

  • Caspase Activity: The activation of caspases 8, 9, and 3, key executioners of apoptosis, was measured by flow cytometry using specific fluorescently labeled inhibitors.

Cell Viability Assay (ε-viniferin + Vincristine in HepG2 Cells) [3]

  • Cell Culture: HepG2 cells were maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells were treated with ε-viniferin, vincristine, or their combination for 24 and 48 hours.

  • MTT Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution was added to the cells, and the resulting formazan crystals were dissolved in DMSO. The absorbance was read at 570 nm. The IC50 values (concentration inhibiting 50% of cell growth) were calculated.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cisplatin_EpsilonViniferin Cisplatin + ε-viniferin Caspase8 Caspase-8 Activation Cisplatin_EpsilonViniferin->Caspase8 Mitochondrial_Stress Mitochondrial Stress Cisplatin_EpsilonViniferin->Mitochondrial_Stress Caspase3 Caspase-3 Activation (Executioner) Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondrial_Stress->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Synergistic induction of apoptosis by ε-viniferin and cisplatin.

Antioxidant Synergies of Resveratrol and ε-Viniferin

In addition to anticancer activities, stilbenoids from Vitis vinifera exhibit potent antioxidant properties. A study investigating the interactions between resveratrol and ε-viniferin demonstrated a synergistic effect in their ability to reduce ferric ions, a measure of antioxidant capacity.

Table 2: Synergistic Antioxidant Activity of Resveratrol and ε-Viniferin

AssayCompoundIC50 (Individual)Interaction Type with Combination
FRAPResveratrol13.36 ± 0.91 µMSynergistic
ε-viniferin28.81 ± 4.15 µM

Ferric Reducing Antioxidant Power (FRAP) Assay

  • Reagent Preparation: The FRAP reagent was prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 ratio.

  • Reaction: The stilbenoids (resveratrol, ε-viniferin, and their equimolar combination) were mixed with the FRAP reagent.

  • Measurement: The absorbance of the reaction mixture was measured at 593 nm after a specified incubation period. The antioxidant capacity was determined by comparing the absorbance change to that of a ferrous sulfate standard curve. The IC50 value, the concentration required to produce 50% of the maximal response, was calculated.

cluster_workflow FRAP Assay Workflow cluster_synergy Synergistic Interaction Prepare_Reagents Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Mix_Samples Mix Stilbenoids with FRAP Reagent Prepare_Reagents->Mix_Samples Incubate Incubate Mix_Samples->Incubate Measure_Absorbance Measure Absorbance at 593 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 Resveratrol Resveratrol Combined_Effect Synergistic Ferric Reducing Power Resveratrol->Combined_Effect Epsilon_Viniferin ε-viniferin Epsilon_Viniferin->Combined_Effect

Caption: Workflow of the FRAP assay for antioxidant synergy.

Antitumor Potential of the Resveratrol Trimer Miyabenol C

While direct synergistic studies on the resveratrol trimer this compound are lacking, research on another trimer, miyabenol C, has highlighted its potent antitumor activity, suggesting that resveratrol trimers are a promising class of compounds for further investigation, including combination studies.

High Potency Against Multiple Myeloma

Miyabenol C has been shown to be a more potent inhibitor of multiple myeloma cell growth compared to the monomer resveratrol and the dimer ε-viniferin.

Table 3: Antiproliferative Activity of Resveratrol and its Oligomers on Multiple Myeloma Cells

Cell LineCompoundIC50 (48h)
U266Resveratrol~30-40 µM
ε-viniferin~30-40 µM
Miyabenol C12.1 µM
RPMI8226Resveratrol26.3 µM
ε-viniferin45.7 µM
Miyabenol C20.8 µM

Antiproliferative Assay (Miyabenol C on Multiple Myeloma Cells)

  • Cell Culture: U266 and RPMI8226 multiple myeloma cell lines were cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of resveratrol, ε-viniferin, or miyabenol C for 48 hours.

  • Cell Proliferation Assay: Cell proliferation was assessed using a tetrazolium-based colorimetric assay (e.g., MTS or WST-1). The absorbance was measured at the appropriate wavelength, and the IC50 values were determined from dose-response curves.

Stilbenoids Stilbenoids from Vitis vinifera Resveratrol Resveratrol (Monomer) Stilbenoids->Resveratrol Epsilon_Viniferin ε-viniferin (Dimer) Stilbenoids->Epsilon_Viniferin Miyabenol_C Miyabenol C (Trimer) Stilbenoids->Miyabenol_C Antitumor_Activity Antitumor Activity (Multiple Myeloma) Resveratrol->Antitumor_Activity Epsilon_Viniferin->Antitumor_Activity Miyabenol_C->Antitumor_Activity

Caption: Comparative antitumor potency of resveratrol and its oligomers.

Conclusion and Future Directions

The absence of research on the synergistic effects of this compound stands in contrast to the promising findings for its structural relatives, resveratrol, ε-viniferin, and miyabenol C. The data presented in this guide suggest that stilbenoids from Vitis vinifera are strong candidates for combination therapies, particularly in oncology. The enhanced efficacy of ε-viniferin with standard chemotherapeutics and the potent antitumor activity of the trimer miyabenol C strongly indicate that this compound warrants investigation for its potential synergistic properties. Future research should focus on evaluating this compound in combination with various anticancer agents and exploring its potential for synergistic antioxidant effects. Such studies will be crucial in determining the therapeutic potential of this largely unexamined natural compound.

References

The Enigmatic Bioactivity of Viniferol D: A Comparative Guide to Resveratrol Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological effects of Viniferol D reveals a landscape ripe for scientific exploration. While this resveratrol trimer, found in grapevine (Vitis vinifera), is associated with a range of health-promoting properties, a lack of dedicated studies on the isolated compound makes direct assessments of its reproducibility challenging. This guide offers a comparative analysis of this compound alongside its parent compound, resveratrol, and other more extensively studied resveratrol oligomers. By contextualizing its potential, we aim to provide a valuable resource for researchers and drug development professionals, and to underscore the critical need for further investigation into this promising natural product.

Comparative Biological Activities of Stilbenoids

To gauge the potential of this compound, its biological activities must be viewed in the context of other stilbenoids. The following tables summarize available quantitative data for resveratrol and its derivatives, highlighting the current knowledge gaps for this compound.

Antioxidant Activity

The capacity of stilbenoids to neutralize free radicals is a fundamental aspect of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method to quantify this activity.

Table 1: Comparative Antioxidant Activity of Stilbenoids (DPPH Radical Scavenging)

Compound IC50 Value (µM) Source
ε-Viniferin ~80 [1]
α-Viniferin Not consistently reported in µM
This compound Not Reported
Resveratrol Not consistently reported in µM

IC50: The half-maximal inhibitory concentration.

Anti-inflammatory Activity

Stilbenoids are recognized for their ability to modulate inflammatory pathways, often by inhibiting key signaling molecules and the production of pro-inflammatory mediators.

Table 2: Comparative Anti-inflammatory Activity of Stilbenoids

Compound Assay / Pathway IC50 Value Source
α-Viniferin Inhibition of NF-κB Not Reported [2]
ε-Viniferin Suppression of Prostaglandin E2 Not Reported
This compound Not Reported
Resveratrol Not Reported

NF-κB: Nuclear factor kappa B, a key regulator of inflammation.

Anticancer Activity

The cytotoxic effects of stilbenoids against various cancer cell lines are a significant area of research in the quest for novel cancer therapies.

Table 3: Comparative Anticancer Activity of Stilbenoids

Compound Cell Line IC50 Value (µM) Incubation Time (h) Source
R2-Viniferin HepG2 (Hepatocellular Carcinoma) 9.7 72 [3]
Hopeaphenol Hep3B (Hepatocellular Carcinoma) 13.1 72 [3]
Isohopeaphenol Hep3B (Hepatocellular Carcinoma) 26.0 72 [3]
This compound Not Reported
Resveratrol Not Reported

HepG2 and Hep3B are human liver cancer cell lines.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the biological effects of stilbenoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is a standard method for evaluating the antioxidant activity of a compound. A solution of the stable free radical DPPH is incubated with the test substance. The ability of the compound to donate a hydrogen atom to DPPH results in a color change from purple to yellow, which is measured to determine the extent of radical scavenging. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Cells are cultured in multi-well plates and treated with the test compound for a specified period. Subsequently, MTT solution is added, which is converted by mitochondrial reductases in viable cells into a purple formazan product. The absorbance of the resulting solution is measured spectrophotometrically. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

NF-κB (Nuclear Factor kappa B) Activity Assay

The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the NF-κB signaling pathway. A common method is the reporter gene assay, where cells are transfected with a plasmid carrying a reporter gene (e.g., luciferase) linked to an NF-κB response element. Upon stimulation with an inflammatory agent, activated NF-κB drives the expression of the reporter gene. The activity of the reporter is then quantified to determine the inhibitory effect of the test compound on NF-κB activation.

Signaling Pathways and Molecular Relationships

The biological activities of stilbenoids are mediated through intricate signaling networks. The following diagrams, created using Graphviz, illustrate the structural relationship of resveratrol and its oligomers and a simplified anti-inflammatory signaling pathway they are postulated to modulate.

Resveratrol_Oligomerization cluster_dimers Resveratrol Dimers cluster_trimers Resveratrol Trimers cluster_tetramers Resveratrol Tetramers Resveratrol Resveratrol ε-Viniferin ε-Viniferin Resveratrol->ε-Viniferin Oxidative Coupling δ-Viniferin δ-Viniferin Resveratrol->δ-Viniferin Oxidative Coupling α-Viniferin α-Viniferin ε-Viniferin->α-Viniferin Further Oligomerization This compound This compound ε-Viniferin->this compound Further Oligomerization Hopeaphenol Hopeaphenol α-Viniferin->Hopeaphenol Further Oligomerization

Caption: Structural relationship of resveratrol and its oligomers.

Anti_Inflammatory_Signaling Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression induces This compound (postulated) This compound (postulated) This compound (postulated)->IKK Complex inhibits

Caption: Postulated anti-inflammatory action of this compound via NF-κB pathway.

Conclusion: A Call for Focused Research

The existing body of scientific literature strongly suggests that this compound, as a member of the stilbenoid family, holds significant potential as a bioactive compound. However, the current understanding of its specific biological effects is constrained by a notable lack of studies focused on the isolated compound. While research on related oligomers such as ε-viniferin and R2-viniferin provides a valuable comparative framework, direct quantitative data for this compound remains largely unavailable.

To robustly establish the reproducibility of this compound's biological effects, a concerted research effort is necessary. Future investigations should prioritize:

  • Isolation and Characterization: The use of highly purified this compound is essential to unequivocally attribute observed biological activities to this specific molecule.

  • Quantitative Biological Evaluation: A comprehensive suite of standardized in vitro assays is required to generate robust quantitative data, including IC50 values for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

  • Mechanistic Elucidation: In-depth studies are needed to unravel the molecular mechanisms that underpin its biological effects, including the identification of its specific cellular targets and signaling pathways.

  • Direct Comparative Analyses: Head-to-head studies comparing the bioactivities of this compound with resveratrol and other oligomers under identical experimental conditions are crucial for understanding its relative potency and potential advantages.

For the scientific and drug development communities, this compound represents an intriguing yet underexplored frontier. This guide, by highlighting the current knowledge gaps, serves as a call to action for future research to fully elucidate the therapeutic potential of this natural compound and to rigorously evaluate the reproducibility of its biological effects.

References

Benchmarking Viniferol D: A Comparative Guide to Pancreatic α-Amylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Viniferol D's potential inhibitory activity against pancreatic α-amylase, a key enzyme in carbohydrate digestion and a therapeutic target for managing postprandial hyperglycemia. The performance of this compound's structural analog, α-viniferin, is benchmarked against well-established α-amylase inhibitors, including the pharmaceutical drug acarbose and the natural flavonoids quercetin and luteolin. This comparison is supported by experimental data from peer-reviewed studies.

Quantitative Comparison of α-Amylase Inhibitors

CompoundTypeSource Organism (Enzyme)IC50 Value (µM)
α-Viniferin Stilbenoid (Resveratrol Trimer)Porcine Pancreas4.8[1][2]
Acarbose Pseudo-oligosaccharidePorcine Pancreas0.5 - 52.2
Quercetin FlavonoidHuman Pancreas / Porcine Pancreas57.37 (µg/mL) / 500
Luteolin FlavonoidPorcine Pancreas360

Note: The IC50 values for acarbose, quercetin, and luteolin can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.

Signaling Pathway: Carbohydrate Digestion and α-Amylase Action

Pancreatic α-amylase plays a crucial role in the breakdown of complex carbohydrates, such as starch, into smaller oligosaccharides in the small intestine. These oligosaccharides are further hydrolyzed into monosaccharides by other enzymes before being absorbed into the bloodstream, leading to an increase in blood glucose levels. Inhibitors of α-amylase can slow down this process, thereby reducing the post-meal spike in blood glucose.

G Carbohydrate Digestion Pathway cluster_0 Small Intestine Starch Starch (Complex Carbohydrate) Pancreatic α-Amylase Pancreatic α-Amylase Starch->Pancreatic α-Amylase Oligosaccharides Oligosaccharides Other Enzymes Other Enzymes Oligosaccharides->Other Enzymes Monosaccharides Monosaccharides (e.g., Glucose) Bloodstream Bloodstream Absorption Monosaccharides->Bloodstream Pancreatic α-Amylase->Oligosaccharides Hydrolysis Other Enzymes->Monosaccharides Hydrolysis Inhibitors α-Amylase Inhibitors (e.g., this compound, Acarbose) Inhibitors->Pancreatic α-Amylase Inhibition

Caption: Pancreatic α-amylase role in carbohydrate digestion.

Experimental Protocol: Pancreatic α-Amylase Inhibition Assay

The following is a detailed methodology for determining the in vitro inhibitory activity of a test compound against pancreatic α-amylase, based on the commonly used 3,5-dinitrosalicylic acid (DNS) method.

1. Materials and Reagents:

  • Porcine pancreatic α-amylase

  • Starch (soluble)

  • 3,5-dinitrosalicylic acid (DNS) reagent

  • Sodium potassium tartrate

  • Sodium hydroxide (NaOH)

  • Sodium phosphate buffer (pH 6.9)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Distilled water

  • Spectrophotometer

2. Preparation of Solutions:

  • Phosphate Buffer (50 mM, pH 6.9): Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.9.

  • α-Amylase Solution: Dissolve porcine pancreatic α-amylase in the phosphate buffer to a final concentration of 1 U/mL.

  • Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of phosphate buffer by gently heating and stirring until the solution is clear.

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Slowly add 30 g of sodium potassium tartrate and dilute to a final volume of 100 mL with distilled water.

  • Test Compound and Control Solutions: Prepare stock solutions of the test compound and acarbose in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer.

3. Assay Procedure:

  • Add 500 µL of the test compound solution (or buffer for the control, and acarbose for the positive control) to a test tube.

  • Add 500 µL of the starch solution to each tube.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 500 µL of the α-amylase solution to each tube and incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 1 mL of the DNS reagent.

  • Boil the tubes in a water bath for 5 minutes to allow for color development.

  • Cool the tubes to room temperature and then add 10 mL of distilled water to each tube.

  • Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.

4. Calculation of Inhibition:

The percentage of α-amylase inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

G Experimental Workflow for α-Amylase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Solutions Prepare Solutions (Buffer, Enzyme, Starch, DNS, Samples) Mix_Sample_Starch Mix Sample/Control + Starch Solution Prep_Solutions->Mix_Sample_Starch Pre_incubation Pre-incubate at 37°C for 10 min Mix_Sample_Starch->Pre_incubation Add_Enzyme Add α-Amylase Solution Pre_incubation->Add_Enzyme Incubation Incubate at 37°C for 20 min Add_Enzyme->Incubation Stop_Reaction Stop Reaction with DNS Reagent Incubation->Stop_Reaction Boil Boil for 5 min Stop_Reaction->Boil Cool_Dilute Cool and Dilute Boil->Cool_Dilute Measure_Absorbance Measure Absorbance at 540 nm Cool_Dilute->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: α-Amylase inhibition assay workflow.

References

A Comparative Analysis of Viniferol D and its Glycosylated Derivatives: Antioxidant and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D, a resveratrol trimer, is a member of the stilbenoid family predominantly found in Vitis vinifera (grapevine).[1] Stilbenoids are a class of natural polyphenolic compounds recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects.[2][3][4] Like other polyphenols, this compound can exist in its aglycone form or as glycosylated derivatives, where one or more hydroxyl groups are attached to a sugar moiety. This guide provides a comparative overview of this compound and its potential glycosylated forms, focusing on their antioxidant and anti-inflammatory properties. Due to a scarcity of direct comparative studies on this compound and its specific glycosides, this guide extrapolates data from related stilbenoids and general principles of phenolic glycosylation to infer potential differences in biological activity.

Data Presentation: Comparative Biological Activities

Table 1: Postulated Comparative Antioxidant Activity of this compound and its Glycosides

CompoundAntioxidant Activity (In Vitro)Rationale
This compound (Aglycone) HigherFree hydroxyl groups are more available for radical scavenging.
This compound Glycosides LowerGlycosylation masks hydroxyl groups, potentially reducing direct antioxidant capacity. However, bioavailability may be altered, which could affect in vivo efficacy.

Table 2: Postulated Comparative Anti-inflammatory Activity of this compound and its Glycosides

CompoundAnti-inflammatory ActivityRationale
This compound (Aglycone) Potentially HigherThe anti-inflammatory effects of stilbenoids are often linked to their antioxidant properties and their ability to interact with signaling proteins. Free hydroxyls may be important for these interactions.
This compound Glycosides Potentially Lower in vitroThe addition of a sugar moiety can alter the molecule's shape and polarity, which might affect its binding to inflammatory targets. However, effects on absorption and metabolism could lead to different outcomes in vivo.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess and compare the antioxidant and anti-inflammatory activities of this compound and its glycosylated forms.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][7]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of the test compounds (this compound and its glycosides) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

    • In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [8][9][10]

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compounds and a positive control (e.g., Trolox).

    • Add 20 µL of the test compound solution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX) Inhibition Assay [11][12][13][14]

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.

  • Protocol (Colorimetric):

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • In a 96-well plate, add the reaction buffer, heme (a cofactor), and the COX-1 or COX-2 enzyme.

    • Add the test compounds at various concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Add a colorimetric substrate that reacts with the peroxidase activity of COX to produce a colored product.

    • Incubate for a specific time (e.g., 2 minutes) at 25°C.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm).

    • The percentage of inhibition is calculated by comparing the absorbance of the sample-treated wells to the control wells (without inhibitor).

    • IC50 values are determined to quantify the inhibitory potency.

2. Lipoxygenase (LOX) Inhibition Assay [15][16][17]

  • Principle: This assay determines the inhibitory effect of a compound on lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. The assay is based on measuring the formation of hydroperoxides from linoleic acid, which can be detected by an increase in absorbance at 234 nm.

  • Protocol:

    • Prepare a borate buffer (e.g., 0.2 M, pH 9.0).

    • Prepare a solution of soybean lipoxygenase (e.g., 10,000 U/mL) in the borate buffer.

    • Prepare a substrate solution of linoleic acid (e.g., 250 µM).

    • In a quartz cuvette or UV-transparent 96-well plate, add the borate buffer and the test compound at various concentrations.

    • Add the lipoxygenase enzyme solution and pre-incubate at room temperature for 5-10 minutes.

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction.

    • IC50 values are determined to assess the inhibitory potency.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The biological activities of stilbenoids are mediated through their interaction with various cellular signaling pathways.

Stilbenoid_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol Stilbene Synthase Malonyl_CoA Malonyl_CoA Malonyl_CoA->Resveratrol Stilbene Synthase Viniferol_D Viniferol_D Resveratrol->Viniferol_D Peroxidases Glycosylated_Viniferol_D Glycosylated_Viniferol_D Viniferol_D->Glycosylated_Viniferol_D Glycosyltransferases

Figure 1: Simplified biosynthetic pathway of this compound and its glycosylation.

Stilbenoids, including potentially this compound, exert their anti-inflammatory and antioxidant effects by modulating key signaling pathways such as the PI3K/Akt and Nrf2 pathways.

Stilbenoid_Signaling_Pathways cluster_antioxidant Antioxidant Response cluster_anti_inflammatory Anti-inflammatory Response Stilbenoids Stilbenoids Nrf2 Nrf2 Stilbenoids->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociation ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription Stilbenoids_inf Stilbenoids PI3K PI3K Stilbenoids_inf->PI3K inhibits Akt Akt PI3K->Akt activates NF_kB NF-κB Akt->NF_kB activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines promotes transcription

Figure 2: General signaling pathways modulated by stilbenoids.

The general workflow for comparing the bioactivity of this compound and its glycosylated forms involves a series of in vitro assays.

Experimental_Workflow start Start: Obtain this compound and Glycosylated Forms antioxidant_assays Antioxidant Activity Assays (DPPH, ABTS) start->antioxidant_assays anti_inflammatory_assays Anti-inflammatory Activity Assays (COX, LOX Inhibition) start->anti_inflammatory_assays data_analysis Data Analysis (IC50 determination, Statistical Comparison) antioxidant_assays->data_analysis anti_inflammatory_assays->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Figure 3: Experimental workflow for comparative analysis.

Conclusion

While direct experimental evidence is currently lacking for a definitive comparison, based on the broader understanding of stilbenoids and phenolic glycosides, it is hypothesized that this compound in its aglycone form possesses superior in vitro antioxidant and anti-inflammatory activities compared to its glycosylated derivatives. The masking of hydroxyl groups by sugar moieties in the glycosylated forms likely diminishes their direct radical scavenging and enzyme inhibitory capacities. However, it is crucial to consider that glycosylation can significantly impact bioavailability, potentially leading to different outcomes in vivo. Further research, employing the standardized experimental protocols outlined in this guide, is essential to elucidate the precise structure-activity relationships and therapeutic potential of this compound and its glycosylated forms. Such studies will be invaluable for researchers and professionals in the field of drug discovery and development.

References

Comparative Analysis of the Anticancer Potential of Viniferin and Related Stilbenoids in Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While the query specified "Viniferol D," the available scientific literature predominantly focuses on other resveratrol oligomers, particularly various isomers of viniferin. This guide, therefore, provides a comparative analysis of the anticancer potential of these well-documented viniferin compounds and other related stilbenoids across different cancer cell lines. This evidence-based comparison is intended for researchers, scientists, and professionals in drug development to evaluate their therapeutic promise.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of resveratrol and its oligomers in several cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCancer TypeIC50 (µM)Treatment Duration (h)Reference
ε-Viniferin RPMI8226Multiple Myeloma45.7Not Specified[1]
HepG2Hepatocellular Carcinoma> Resveratrol72[2]
Hep3BHepatocellular Carcinoma6372[2]
C6Glioma< ResveratrolNot Specified[1]
HeLaCervical Cancer> ResveratrolNot Specified[1]
MCF-7Breast Cancer> ResveratrolNot Specified[1]
R2-Viniferin HepG2Hepatocellular Carcinoma9.7 ± 0.472[2]
Hep3BHepatocellular Carcinoma47.8 ± 2.872[2]
Miyabenol C U266Multiple Myeloma10.8 - 29.4Not Specified[1]
Hopeaphenol Hep3BHepatocellular Carcinoma13.1 ± 4.172[2]
Isohopeaphenol Hep3BHepatocellular Carcinoma26.0 ± 3.072[2]
Resveratrol RPMI8226Multiple Myeloma26.3Not Specified[1]
HepG2Hepatocellular Carcinoma3072[2]
Hep3BHepatocellular Carcinoma2172[2]
C6Glioma8.2 (µg/mL)Not Specified[1]
HepG2Hepatocellular Carcinoma11.8 (µg/mL)Not Specified[1]
HeLaCervical Cancer20.4 (µg/mL)Not Specified[1]
MCF-7Breast Cancer44.8 (µg/mL)Not Specified[1]
α-Viniferin K562Chronic Myelogenous Leukemia13.61 (µg/mL)24[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature concerning the anticancer effects of viniferins.

1. Cell Viability Assay (MTT Assay) The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated overnight to allow for attachment.[4]

  • Treatment: Cells are then treated with various concentrations of the test compounds (e.g., viniferin isomers, resveratrol) and incubated for specified durations (e.g., 24, 48, 72 hours) at 37°C.[4][5]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (1 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

2. Apoptosis Assay (Annexin V/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compound of interest for a specified time.

  • Staining: After treatment, cells are harvested and washed with a binding buffer. They are then stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[6][7] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with DNA in late apoptotic and necrotic cells with compromised membrane integrity.[7]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[6]

3. Cell Cycle Analysis Flow cytometry is also used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed, typically with cold 70% ethanol.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

4. Western Blotting This technique is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

Several studies indicate that viniferin compounds exert their anticancer effects by modulating key signaling pathways.

  • Induction of Apoptosis: R2-viniferin has been shown to induce apoptosis in HepG2 cells by increasing the Bax/Bcl-2 ratio and caspase-3 activity.[8] Similarly, ε-viniferin induces apoptosis in multiple myeloma cells in a caspase-dependent manner, associated with the disruption of the mitochondrial membrane potential.[1] It can also activate upstream caspases like caspase-8.[1]

  • Cell Cycle Arrest: Different viniferins can arrest the cell cycle at different phases. For instance, ε-viniferin arrests the cell cycle of U266 myeloma cells in the G2/M phase, whereas resveratrol arrests these cells in the S phase.[1] α-viniferin has been reported to block the S-phase of the cell cycle in colon cancer cell lines.[8]

  • PI3K/Akt Signaling Pathway: Trans-δ-viniferin (TVN) has been found to inhibit the proliferation of A549 lung cancer cells by down-regulating the PI3K/Akt signaling pathway.[9] This pathway is crucial for cell proliferation, survival, and anti-apoptosis.[9] TVN treatment leads to a decrease in the levels of proteins and metabolites involved in this pathway.[9]

  • Reactive Oxygen Species (ROS) Generation: Some viniferins, like R2-viniferin, can increase intracellular reactive oxygen species (ROS) levels, which can lead to oxidative stress and subsequent apoptosis.[2][8] TVN has also been shown to increase intracellular ROS levels in A549 cells, contributing to apoptosis.[9]

Visualizations

Experimental Workflow for Apoptosis Detection

G A Cell Seeding & Treatment B Harvest & Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Incubate in Dark C->D E Flow Cytometry Analysis D->E F Data Quantification (Viable, Apoptotic, Necrotic) E->F

Caption: Workflow for assessing apoptosis using Annexin V and PI staining followed by flow cytometry.

Simplified PI3K/Akt Signaling Pathway Inhibition by Viniferin

G cluster_cell Cancer Cell Viniferin Viniferin PI3K PI3K Viniferin->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Akt->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Viniferin inhibits the PI3K/Akt pathway, leading to decreased proliferation and induced apoptosis.

The available data strongly support the anticancer potential of various viniferin compounds, which are natural resveratrol oligomers. These molecules exhibit cytotoxic and pro-apoptotic effects across a range of cancer cell lines, including those of multiple myeloma, hepatocellular carcinoma, and lung cancer. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as the PI3K/Akt pathway. Notably, the efficacy of different viniferin isomers can be cell-line specific, highlighting the importance of further research to identify the most potent compounds for specific cancer types and to fully elucidate their therapeutic potential.

References

A Comparative Meta-Analysis of Stilbenoid Research with a Focus on Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various stilbenoids, with a particular emphasis on Viniferol D. Stilbenoids, a class of polyphenolic compounds, are recognized for their diverse pharmacological properties. This analysis synthesizes data from multiple studies to compare the efficacy of this compound against other notable stilbenoids such as resveratrol, pterostilbene, and various viniferin isomers. The objective is to offer a clear, data-driven comparison to inform future research and drug development endeavors.

Comparative Biological Activities of Stilbenoids

Stilbenoids exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[1] These effects are often mediated through the modulation of various cellular signaling pathways.[1][2] The following tables summarize the quantitative data from various studies, comparing the potency of different stilbenoids.

Antioxidant Activity

The antioxidant capacity of stilbenoids is a key contributor to their protective effects against oxidative stress-related diseases.[3] This activity is often measured by their ability to scavenge free radicals.

CompoundAssayIC50 / ActivitySource
This compound -Data not available in reviewed literature-
ε-ViniferinDPPH Free Radical Scavenging~80 µM[4][5]
ResveratrolDPPH Assay81.92 ± 9.17 µM[6]
ResveratrolFRAP Assay13.36 ± 0.91 µM[6][7]
ε-ViniferinFRAP Assay28.81 ± 4.15 µM[7]
Vitisin BFRAP AssayIC50 not reached[7]
Anticancer Activity

Stilbenoids have demonstrated significant potential in cancer prevention and treatment by influencing processes such as cell proliferation, apoptosis, and cell cycle regulation.[1][8]

CompoundCell LineIC50 ValueSource
This compound -Data not available in reviewed literature-
R2-ViniferinHepG2 (Hepatocellular Carcinoma)9.7 µM (at 72h)[4][5]
trans-Gnetin HDU-145 (Prostate Cancer)4.89 - 8.61 µM[9]
cis-Gnetin HDU-145 (Prostate Cancer)4.89 - 8.61 µM[9]
Suffruticosol EDU-145 (Prostate Cancer)4.89 - 8.61 µM[9]
trans-Gnetin HMDA-MB-231 (Breast Cancer)4.89 - 8.61 µM[9]
cis-Gnetin HMDA-MB-231 (Breast Cancer)4.89 - 8.61 µM[9]
Suffruticosol EMDA-MB-231 (Breast Cancer)4.89 - 8.61 µM[9]
ε-ViniferolRPMI8226 (Multiple Myeloma)45.7 µM[8]
ResveratrolRPMI8226 (Multiple Myeloma)26.3 µM[8]
Miyabenol CU266 (Multiple Myeloma)10.8 - 29.4 µM[8]
HopeaphenolHep3B (Hepatocellular Carcinoma)13 µM (at 72h)[10]
IsohopeaphenolHep3B (Hepatocellular Carcinoma)26 µM (at 72h)[10]
HopeaphenolHepG2 (Hepatocellular Carcinoma)24 µM[10]
IsohopeaphenolHepG2 (Hepatocellular Carcinoma)54 µM[10]
Ampelopsin AHepG2 (Hepatocellular Carcinoma)76 µM[10]
trans-ε-viniferinHep3B (Hepatocellular Carcinoma)63 µM[10]
Anti-inflammatory Activity

The anti-inflammatory properties of stilbenoids are mediated by their ability to inhibit key inflammatory pathways, such as those involving NF-κB, COX-2, and various pro-inflammatory cytokines.[2][11]

CompoundModelEffectSource
This compound -Data not available in reviewed literature-
α-ViniferinLPS-activated BV2 microgliaInhibition of PI3K/Akt-NF-κB pathway; activation of Nrf2/HO-1 signaling[5]
ε-Viniferin-Suppression of NF-κB, COX-2, and Prostaglandin E₂[4][5]
ResveratrolIn vitro and in vivo modelsReduction of TNF-α and IL-1β; inhibition of COX-2 and iNOS[11]
Neuroprotective Activity

Stilbenoids have shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress, reducing inflammation, and modulating pathways involved in neuronal survival.[3][12]

CompoundModelEffectSource
This compound -Data not available in reviewed literature-
ViniferinsGeneralReduction of excitotoxicity and oxidative stress[4]
Vitis vinifera extractHigh-fat diet-induced prediabetic miceIncreased intraepidermal nerve fiber density[13][14]
Vitis vinifera extractHT22 Hippocampal Neuronal CellsProtection against glutamate-induced oxidative toxicity[15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant activity of compounds. The method involves preparing a solution of DPPH in methanol. The test compound is added to the DPPH solution, and the change in absorbance is measured spectrophotometrically, typically at 517 nm. The degree of discoloration indicates the scavenging efficiency of the antioxidant. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.[4][6]

Cell Viability and Proliferation Assays (e.g., MTT, WST-1)

To assess the cytotoxic or antiproliferative effects of stilbenoids on cancer cell lines, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the stilbenoid for a specified period (e.g., 24, 48, or 72 hours). Subsequently, the MTT reagent is added, which is converted by viable cells into a purple formazan product. The absorbance of the dissolved formazan is measured, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[8][10]

Western Blot Analysis

This technique is used to detect specific proteins in a sample. For instance, to investigate the effect of a stilbenoid on signaling pathways, cells are treated with the compound, and then cell lysates are prepared. Proteins from the lysates are separated by size via gel electrophoresis and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (e.g., NF-κB, COX-2, Bcl-2, Bax) and then with secondary antibodies conjugated to an enzyme. The protein bands are visualized using a detection reagent, allowing for the quantification of protein expression levels.[17]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is utilized to analyze the cell cycle distribution and the induction of apoptosis. For cell cycle analysis, cells treated with a stilbenoid are fixed, stained with a fluorescent dye that binds to DNA (e.g., propidium iodide), and then analyzed by a flow cytometer. For apoptosis, cells are stained with Annexin V and propidium iodide. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide enters cells with compromised membranes (late apoptosis or necrosis). This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[8][17]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and the flow of experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by stilbenoids and a general experimental workflow for assessing their anticancer activity.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_stilbenoids Stilbenoid Intervention cluster_pathway Signaling Cascade LPS LPS PI3K_Akt PI3K/Akt LPS->PI3K_Akt Stilbenoids α-Viniferin ε-Viniferin Resveratrol Stilbenoids->PI3K_Akt NFkB NF-κB Stilbenoids->NFkB COX2 COX-2 Stilbenoids->COX2 PI3K_Akt->NFkB NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Prostaglandins Prostaglandin E₂ COX2->Prostaglandins NO Nitric Oxide iNOS->NO

Caption: Anti-inflammatory signaling pathway modulated by stilbenoids.

apoptosis_pathway cluster_stilbenoids Stilbenoid Intervention cluster_regulators Apoptosis Regulators cluster_execution Execution Phase Stilbenoids R2-Viniferin Resveratrol Bax Bax (Pro-apoptotic) Stilbenoids->Bax Bcl2 Bcl-2 (Anti-apoptotic) Stilbenoids->Bcl2 Mitochondria Mitochondrial Membrane Potential Disruption Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by stilbenoids in cancer cells.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Culture Cancer Cell Culture Treatment Treatment with Stilbenoids (e.g., this compound) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis_assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_assay CellCycle_assay Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle_assay WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Data Data Collection and Statistical Analysis Viability->Data Apoptosis_assay->Data CellCycle_assay->Data WesternBlot->Data Conclusion Conclusion on Anticancer Efficacy Data->Conclusion

Caption: Experimental workflow for evaluating the anticancer activity of stilbenoids.

Conclusion

This comparative guide synthesizes available data on the biological activities of various stilbenoids, highlighting the potent effects of compounds like R2-viniferin, miyabenol C, and resveratrol in antioxidant, anticancer, and anti-inflammatory assays. While specific quantitative data for this compound were not prevalent in the reviewed high-level literature, the broader class of viniferins demonstrates significant therapeutic potential. The provided experimental protocols and pathway diagrams offer a framework for future research in this area. Further studies are warranted to specifically elucidate the comparative efficacy of this compound and to explore the synergistic effects of different stilbenoid combinations.

References

Safety Operating Guide

Navigating the Disposal of Viniferol D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.

Core Principles for Viniferol D Disposal

Given that this compound is a polyphenolic compound, it should be treated as a chemical waste product. The primary solvents used to dissolve this compound, such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, are themselves hazardous and must be managed accordingly.

Waste Segregation and Collection:

  • Solid Waste: All materials contaminated with this compound, including personal protective equipment (PPE), weighing papers, and absorbent materials from spill cleanups, should be collected in a designated, puncture-proof, and sealable container. This container must be clearly labeled as "Hazardous Waste" and include "this compound" and any other chemical contaminants.

  • Liquid Waste: Solutions containing this compound and any solvents used for rinsing glassware must be collected in a separate, leak-proof, and chemically compatible container. The container must be labeled as "Hazardous Waste" with the full names and estimated concentrations of all chemical constituents, including "this compound" and all solvents.

  • Sharps Waste: Any needles or other sharp objects contaminated with this compound must be disposed of in an approved sharps container.

Storage and Handling:

  • All waste containers must be kept securely closed except when adding waste.

  • Waste should be stored in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from general laboratory traffic.

  • Liquid waste containers should be placed in secondary containment to prevent spills.

Disposal Pathway:

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1] All waste containing this compound must be disposed of through your institution's hazardous waste management program. When the waste container is approximately 90% full, a pickup should be requested from the EHS department.

Quantitative Data Summary

While specific quantitative data for this compound's toxicity and environmental impact are not available, its fundamental chemical properties are known and relevant for handling and disposal considerations.

Chemical PropertyValue
Molecular Formula C₄₂H₃₂O₉
Molecular Weight 680.70 g/mol
Appearance Powder[]
Common Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

cluster_generation Waste Generation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal_path Storage & Final Disposal start This compound Waste Generated assess Assess Waste Type (Solid, Liquid, Sharps) start->assess solid_waste Collect in Labeled Solid Hazardous Waste Container assess->solid_waste Solid liquid_waste Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container with Secondary Containment assess->liquid_waste Liquid sharps_waste Dispose in Sharps Container assess->sharps_waste Sharps store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store sharps_waste->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup disposed Proper Disposal by EHS pickup->disposed

Caption: Procedural workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Viniferol D. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure to this potent compound. This compound, a stilbenoid found in Vitis vinifera, presents significant health hazards, including acute toxicity upon ingestion, dermal contact, and inhalation.[]

Essential Safety Information

A thorough understanding of the hazards associated with this compound is the foundation of safe handling. The compound is classified as highly toxic and can cause damage to organs through prolonged or repeated exposure if swallowed.[]

Hazard Identification and Classification:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed.[]
Acute Toxicity, DermalH311Toxic in contact with skin.[]
Acute Toxicity, InhalationH330Fatal if inhaled.[]
Specific Target Organ Toxicity, Repeated ExposureH372Causes damage to organs through prolonged or repeated exposure if swallowed.[]

Physicochemical Properties:

PropertyValue
Molecular FormulaC42H32O9[2]
Molecular Weight680.7 g/mol
AppearancePowder[2]
Melting Point114 - 118 °C[]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is mandatory when handling this compound. This includes protection for the body, hands, eyes, and respiratory system.

Recommended PPE for Handling this compound:

Body PartRequired PPESpecifications and Best Practices
Body Chemical-resistant protective suit or coverallsEnsure full coverage.[3] Consider disposable options to prevent cross-contamination.[4]
Hands Chemical-resistant gloves (Nitrile or Neoprene rubber)Inspect gloves for any signs of degradation or puncture before use.[5] Change gloves frequently and immediately if contaminated.
Eyes/Face Safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[4]
Respiratory NIOSH-approved respiratorA full-face respirator with appropriate cartridges for organic vapors and particulates is recommended, especially when handling the powder outside of a certified chemical fume hood.[]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and logical workflow is critical to maintaining safety from the moment this compound is received until its final disposal.

ViniferolD_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weighing Weighing Don_PPE->Weighing Dissolving Dissolving/ Preparation Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Experiment->Decontaminate_Surfaces Doff_PPE Doff PPE Correctly Decontaminate_Surfaces->Doff_PPE Segregate_Waste Segregate Contaminated Waste Doff_PPE->Segregate_Waste Dispose_Waste Dispose According to Institutional Guidelines Segregate_Waste->Dispose_Waste

Safe handling workflow for this compound.

Procedural Guidance:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[]

    • Don all required personal protective equipment as outlined in the table above. Ensure a proper fit and inspect for any defects.

  • Handling:

    • All handling of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation.[]

    • Use appropriate tools and techniques to minimize dust generation during weighing and transfer.

    • Prepare solutions in well-ventilated areas, preferably within the fume hood.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.[]

    • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

    • The substance is light and moisture sensitive; store under an inert atmosphere if possible.[]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[][7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[]

  • Disposal:

    • All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be considered hazardous waste.

    • Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.[7]

By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a secure working environment. Your safety is paramount; never compromise on protective measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.